molecular formula C5H4ClIN2 B1586668 2-Chloro-5-iodopyridin-3-amine CAS No. 426463-09-4

2-Chloro-5-iodopyridin-3-amine

Cat. No.: B1586668
CAS No.: 426463-09-4
M. Wt: 254.45 g/mol
InChI Key: CIKQIWYGYUILOL-UHFFFAOYSA-N
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Description

2-Chloro-5-iodopyridin-3-amine (CAS 426463-09-4) is a high-purity, di-halogenated pyridine derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. With a molecular formula of C5H4ClIN2 and a molecular weight of 254.46 g/mol, this compound features two distinct halogen substituents—chlorine and iodine—on its pyridine ring, enabling selective and sequential functionalization through cross-coupling reactions . This compound is particularly valued for its role as a key intermediate in the synthesis of more complex molecules. Its structure allows for selective reactions at the more reactive carbon-iodine bond, while the carbon-chlorine bond remains available for subsequent transformations. This makes it an invaluable scaffold for constructing pharmacologically active compounds, including the development of nicotinic acetylcholine receptor (nAChR) agonists and other active pharmaceutical ingredients (APIs) . Researchers should note that the compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Safety data indicates a signal word of "Warning" with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Please be advised: This product is intended for research and development purposes only. It is strictly not for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodopyridin-3-amine
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InChI

InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKQIWYGYUILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363841
Record name 3-Amino-2-chloro-5-iodopyridine
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Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

426463-09-4
Record name 2-Chloro-5-iodo-3-pyridinamine
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Record name 3-Amino-2-chloro-5-iodopyridine
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Record name 426463-09-4
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

2-Chloro-5-iodopyridin-3-amine is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, a chloro group, and an iodo group on a pyridine core, provides a versatile platform for complex molecular synthesis. The distinct reactivity of the halogen substituents—specifically, the higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions—allows for selective, stepwise functionalization. This guide offers a comprehensive overview of the core chemical properties, validated synthetic protocols, and key reactivity patterns of this valuable building block. It is intended for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

This compound is typically a solid at room temperature.[1] The presence of both halogen atoms and the amine group on the pyridine ring results in a molecule with a unique electronic and steric profile, governing its reactivity and physical properties.[2]

PropertyValueSource(s)
CAS Number 426463-09-4[1][3]
Molecular Formula C₅H₄ClIN₂[1][3]
Molecular Weight 254.46 g/mol [1][3]
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key CIKQIWYGYUILOL-UHFFFAOYSA-N[1]

Spectroscopic Data: While detailed spectral analyses are specific to the acquired sample and solvent, general expectations are as follows:

  • ¹H NMR: Two aromatic protons will be visible in the downfield region, exhibiting splitting patterns characteristic of their positions on the pyridine ring. The amine protons will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

  • ¹³C NMR: Five distinct signals are expected for the pyridine ring carbons. The carbons bonded to the electronegative chlorine, iodine, and nitrogen atoms will show characteristic shifts.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observable at approximately m/z 254, with a characteristic isotopic pattern due to the presence of chlorine.

Synthesis and Purification

The synthesis of substituted pyridines often involves electrophilic substitution on a pre-functionalized pyridine ring. For this compound, a common and effective strategy is the direct iodination of an aminopyridine precursor.

Representative Synthetic Protocol: Iodination of 2-Amino-5-chloropyridine

This protocol describes the synthesis of a related isomer, 2-Amino-5-chloro-3-iodopyridine, which illustrates the general principle of electrophilic iodination on an activated aminopyridine ring using N-Iodosuccinimide (NIS).[4]

Causality and Experimental Rationale:

  • Choice of Reagent: N-Iodosuccinimide (NIS) is a mild and efficient source of an electrophilic iodine (I+). It is preferred over harsher reagents like molecular iodine (I₂) as it often leads to cleaner reactions and higher yields with fewer side products.

  • Solvent: Acetic acid or a mixture including tetrahydrofuran can be used as the solvent.[4][5] Acetic acid can protonate the pyridine nitrogen, further activating the ring towards electrophilic attack, while also being a good solvent for the reactants.

  • Temperature: Gentle heating (e.g., 53-55°C) is employed to increase the reaction rate without promoting decomposition or unwanted side reactions.[4][5]

  • Workup: A basic workup with sodium bicarbonate is crucial to neutralize the acidic solvent and quench any remaining NIS, facilitating the precipitation and isolation of the final product.[5]

Step-by-Step Methodology:

  • Reaction Setup: To a suitable reactor, add 2-amino-5-chloropyridine (1.0 equiv) and N-Iodosuccinimide (approx. 1.2-1.5 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., a mixture of tetrahydrofuran and ethylene dichloride or glacial acetic acid) to the reactor.[4][5]

  • Reaction Conditions: Stir the mixture continuously at a moderately elevated temperature (e.g., 53°C) for several hours (e.g., 7 hours).[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.[4]

  • Workup & Isolation: Upon completion, cool the reaction mixture. If an acidic solvent was used, concentrate the mixture under reduced pressure and neutralize with a saturated aqueous solution of sodium hydrogen carbonate.[5] The resulting precipitate is collected by filtration.

  • Purification: The crude product can be washed with water and dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) is recommended.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification Start_Material 2-Amino-5-chloropyridine Reaction_Vessel Reaction Vessel (Solvent: THF/EDC or Acetic Acid) Temperature: ~53-55°C Start_Material->Reaction_Vessel 1.0 equiv Reagent N-Iodosuccinimide (NIS) Reagent->Reaction_Vessel ~1.2 equiv Workup Aqueous Basic Workup (e.g., NaHCO₃) Reaction_Vessel->Workup Monitor via TLC/LC-MS Purification Filtration & Recrystallization Workup->Purification Final_Product 2-Amino-5-chloro-3-iodopyridine Purification->Final_Product

Caption: Synthetic workflow for the iodination of an aminopyridine.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its three functional groups. This allows for a programmed, site-selective approach to building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its utility, enabling selective coupling at the 5-position while leaving the 2-position (chloro) available for subsequent transformations.[6]

a) Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron reagent (e.g., an arylboronic acid).[7] It is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[8]

  • Causality: The reaction is selective for the C-I bond due to the lower bond dissociation energy, which facilitates the rate-determining oxidative addition step.[6] A strong base (e.g., K₃PO₄, K₂CO₃) is required to activate the boronic acid for transmetalation.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos) are often used to stabilize the palladium catalyst and promote efficient reductive elimination.[6]

b) Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form an internal alkyne, a valuable functional group for further synthesis.[9][10]

  • Causality: The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.[10] The palladium complex undergoes oxidative addition at the C-I bond, while the copper acetylide, formed in situ, participates in the transmetalation step. Copper-free versions have also been developed to avoid issues with homocoupling of the alkyne.[11]

c) Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, coupling the aryl halide with a primary or secondary amine.[12][13] It is one of the most powerful methods for synthesizing aryl amines.

  • Causality: The mechanism involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu).[14] The final reductive elimination step forms the C-N bond and regenerates the Pd(0) catalyst.[15] The choice of sterically hindered phosphine ligands is critical for promoting this final step.[15]

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination center_node This compound suzuki_product 2-Chloro-5-arylpyridin-3-amine center_node->suzuki_product Selective at C5-Iodine sonogashira_product 2-Chloro-5-(alkynyl)pyridin-3-amine center_node->sonogashira_product Selective at C5-Iodine buchwald_product 2-Chloro-5-(amino)pyridin-3-amine center_node->buchwald_product Selective at C5-Iodine suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base buchwald_reagents R₂NH Pd Catalyst, Base

Caption: Key selective cross-coupling reactions of the title compound.

Reactivity of the Amine and Chloro Groups
  • Amino Group: The primary amine at the 3-position can act as a nucleophile or be transformed into other functional groups. It can undergo acylation, alkylation, or serve as a directing group for further electrophilic substitution on the ring, although the ring is generally deactivated.

  • Chloro Group: While less reactive than the iodo group, the chlorine at the 2-position can participate in cross-coupling reactions under more forcing conditions (higher temperatures, stronger catalyst systems) after the 5-position has been functionalized.[16] It can also be displaced by strong nucleophiles in nucleophilic aromatic substitution (SₙAr) reactions, a process activated by the electron-withdrawing nature of the pyridine nitrogen.[6]

Applications in Drug Discovery and Materials Science

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex molecules with diverse biological activities and material properties.[17]

  • Pharmaceuticals: Pyridine-based scaffolds are ubiquitous in medicinal chemistry.[18] This building block serves as a key intermediate for synthesizing compounds targeting a wide range of diseases.[17] For instance, related aminopyridines are used in the development of kinase inhibitors for cancer therapy, agents for neurological disorders, and antibacterial or antifungal drugs.[2][4] The ability to selectively introduce different groups at the 2- and 5-positions is invaluable for structure-activity relationship (SAR) studies during lead optimization.[19]

  • Agrochemicals: The pyridine core is also a common feature in modern pesticides and herbicides.[17] This intermediate can be used to construct novel agrochemicals designed for enhanced crop protection.[18]

  • Materials Science: The rigid, aromatic structure is suitable for creating novel organic materials.[2] Its derivatives can be incorporated into polymers to impart specific properties like thermal stability or into organic semiconductors and components for optoelectronic devices.[17][20]

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant to the skin, eyes, and respiratory system.[21] Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

A Technical Guide to 2-Chloro-5-iodopyridin-3-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives, particularly those functionalized with halogens, offer a versatile platform for constructing complex molecular architectures. Among these, 2-Chloro-5-iodopyridin-3-amine (CAS No. 426463-09-4) has emerged as a strategic building block, prized for its differentiated reactivity that enables selective, stepwise elaboration into sophisticated drug candidates. This guide provides an in-depth analysis of its synthesis, properties, chemical behavior, and critical role in the synthesis of biologically active molecules, grounded in established chemical principles and field-proven applications.

Physicochemical and Structural Characteristics

This compound is a solid, halogenated primary amine with a molecular architecture designed for synthetic utility.[1][2] The strategic placement of the chloro, iodo, and amino groups on the pyridine ring dictates its reactivity and makes it an invaluable intermediate.

Key Properties

A summary of the essential physicochemical properties is presented below.

PropertyValueSource(s)
CAS Number 426463-09-4[2]
Molecular Formula C₅H₄ClIN₂[1][2]
Molecular Weight 254.46 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 128-133 °C[1][3]
Boiling Point 352.5 °C at 760 mmHg[1]
Synonyms 3-Amino-2-chloro-5-iodopyridine[2]

The structure features three distinct functional groups whose reactivities are well-differentiated. The iodine atom at the 5-position is the most labile site for palladium-catalyzed cross-coupling reactions. The chlorine atom at the 2-position is significantly less reactive in such transformations, allowing for selective functionalization at the C-I bond. The primary amine at the 3-position acts as a potent nucleophile and can also direct ortho-lithiation or participate in further coupling reactions.

Caption: Structure of this compound (CAS 426463-09-4).

Synthesis Methodology

The preparation of this compound can be logically approached through a two-step sequence involving nitration followed by reduction. A highly analogous and efficient route has been documented for its synthesis, starting from a suitable 2-chloropyridine precursor. The key transformation is the reduction of the corresponding nitro-intermediate, 2-Chloro-5-iodo-3-nitropyridine (CAS 426463-05-0).

This method is advantageous due to the reliability of reducing nitroarenes to anilines. The use of iron powder in an acidic medium is a classic, cost-effective, and high-yielding method for this transformation.

Experimental Protocol: Reduction of 2-Chloro-5-iodo-3-nitropyridine

This protocol describes the conversion of the nitro-intermediate to the target amine.

  • Reaction Setup : To a stirred solution of 2-chloro-5-iodo-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (Fe, multiple equivalents).

  • Acidification : Add a catalytic amount of concentrated hydrochloric acid (HCl) to the suspension. The mixture is then stirred at room temperature.

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up : Upon completion, the reaction mixture is filtered to remove the iron salts. The filtrate is concentrated under reduced pressure to remove the ethanol.

  • Extraction : The aqueous residue is basified and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification : The crude product can be purified by column chromatography or recrystallization to yield this compound with high purity (reported yield of 92%).[4]

G start 2-Chloro-5-iodo-3-nitropyridine (CAS 426463-05-0) reagents Fe, HCl Ethanol, Water start->reagents product This compound (CAS 426463-09-4) reagents->product Reduction

Caption: Synthesis of the target amine via reduction of its nitro precursor.

Reactivity and Applications in Drug Synthesis

The synthetic power of this compound lies in the orthogonal reactivity of its halogen substituents. This allows for its use as a versatile scaffold in the assembly of complex molecules, particularly in palladium-catalyzed cross-coupling reactions which are foundational to modern drug discovery.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is significantly more reactive towards oxidative addition to a Palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference is routinely exploited to perform selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, at the 5-position.[6][7]

Mechanism Insight: The Suzuki-Miyaura Coupling The Suzuki reaction couples an organohalide with an organoboron species.[6] When this compound is the halide partner, the catalytic cycle preferentially activates the C-I bond.

  • Oxidative Addition : A Pd(0) catalyst inserts into the C-I bond, forming a Pd(II) intermediate.

  • Transmetalation : In the presence of a base, the organic group from a boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination : The two organic partners are eliminated from the palladium, forming a new C-C bond and regenerating the Pd(0) catalyst.[6]

This selective first coupling leaves the C-Cl bond and the C-NH₂ group intact for subsequent chemical modifications, enabling a divergent synthetic strategy from a common intermediate.

G A This compound B Suzuki Coupling (R-B(OH)₂, Pd Cat., Base) A->B C 5-Aryl-2-chloropyridin-3-amine B->C D Further Functionalization (e.g., at C-Cl or N-H) C->D E Complex Drug Scaffold D->E

Caption: Synthetic workflow using this compound.

Application in Kinase Inhibitor Synthesis

Halogenated aminopyridines are a privileged scaffold in the design of kinase inhibitors.[8] The pyridine nitrogen and the amino group often serve as key hydrogen bond donors and acceptors that anchor the molecule in the ATP-binding pocket of the target kinase. The halogenated positions provide vectors for introducing substituents that confer potency and selectivity. For instance, the related building block 2-amino-5-bromopyridine is a key precursor to Pexidartinib, a CSF1R kinase inhibitor. This underscores the value of the 2-amino-5-halopyridine motif in developing targeted cancer therapies.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Based on its Safety Data Sheet (SDS), the compound presents specific hazards.[1]

  • GHS Hazard Classification :

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

    • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[1]

  • Handling :

    • Work in a well-ventilated area or under a chemical fume hood.[1]

    • Avoid formation of dust and aerosols.[1]

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry place.[1]

    • It is recommended to store under an inert atmosphere at 2-8 °C.[1]

  • First Aid Measures :

    • If Swallowed : Rinse mouth with water and consult a physician.[1]

    • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

    • In Case of Skin Contact : Wash off with soap and plenty of water.[1]

Always consult the full Safety Data Sheet before handling this compound.

Conclusion

This compound is a high-value synthetic intermediate that provides a robust and flexible platform for drug discovery and development. Its well-differentiated reactive sites—the highly active iodo group for cross-coupling, the less reactive chloro group for subsequent modifications, and the versatile amino group—allow for the logical and efficient construction of complex molecular targets. For researchers engaged in the synthesis of heterocyclic compounds, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics, a thorough understanding of the properties and reactivity of this building block is essential for accelerating the drug development pipeline.

References

Introduction: The Strategic Importance of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-iodopyridin-3-amine

This compound is a highly functionalized pyridine derivative that serves as a critical building block in modern medicinal and materials chemistry.[1][2] Its strategic value lies in the orthogonal reactivity of its three distinct substituents: the amino group, the chloro group, and the iodo group. This trifecta of reactive sites allows for sequential, selective chemical modifications, making it an invaluable intermediate in the construction of complex molecular architectures.

For researchers and professionals in drug development, this compound is a key precursor for synthesizing a range of therapeutic agents, including novel kinase inhibitors for oncology, neurological drugs, and anti-infective agents.[3][4] The pyridine core is a prevalent motif in biologically active molecules, and the ability to leverage the halogen atoms for cross-coupling reactions or nucleophilic substitutions is fundamental to discovery programs.[4] This guide provides a detailed examination of the primary synthetic route to this compound, grounded in established chemical principles and supported by practical, field-proven protocols.

Core Synthetic Strategy: Regioselective Halogenation

The most logical and efficient pathway to this compound involves a two-step sequence starting from a readily available precursor, 3-aminopyridine. The strategy hinges on two key transformations:

  • Selective Chlorination: The initial step involves the regioselective chlorination of 3-aminopyridine to produce the key intermediate, 2-Chloropyridin-3-amine.

  • Electrophilic Iodination: The subsequent step is the selective iodination of 2-Chloropyridin-3-amine at the C-5 position, driven by the powerful directing effect of the amino group.

This approach ensures precise control over the placement of the halogen atoms, which is crucial for the compound's utility as a synthetic intermediate.

Part 1: Synthesis of the Precursor, 2-Chloropyridin-3-amine

The synthesis of the primary starting material, 2-Chloropyridin-3-amine, from 3-aminopyridine is a critical first step. The primary challenge is to achieve monochlorination at the C-2 position, which is activated by the adjacent amino group, while avoiding the formation of polychlorinated byproducts.[5]

Causality and Mechanistic Insight

The amino group at C-3 is a strong electron-donating group, which activates the pyridine ring towards electrophilic substitution. It strongly directs incoming electrophiles to the ortho (C-2 and C-4) and para (C-6) positions. The chlorination at the C-2 position is sterically and electronically favored. A common and effective method employs an in-situ generation of the chlorinating agent from hydrochloric acid and an oxidant like hydrogen peroxide, which offers a safer and more controlled alternative to using chlorine gas directly.[5]

Experimental Workflow: Synthesis of 2-Chloropyridin-3-amine

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Intermediate Product Start 3-Aminopyridine Reaction Chlorination at C-2 Start->Reaction Dissolved in acidic medium Reagents Reagents->Reaction Oxidative Chlorination Product 2-Chloropyridin-3-amine Reaction->Product Isolation & Purification

Caption: Workflow for the synthesis of the 2-Chloropyridin-3-amine intermediate.

Detailed Protocol: Synthesis of 2-Chloropyridin-3-amine

This protocol is based on established methods for the chlorination of aminopyridines.[5]

  • Reaction Setup: To a stirred solution of 3-aminopyridine in concentrated hydrochloric acid, cool the mixture in an ice bath to maintain a temperature between 0-5°C.

  • Reagent Addition: Slowly add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The in-situ generation of the electrophilic chlorine species will commence.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for several hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Neutralization: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a concentrated aqueous base solution (e.g., NaOH or Na₂CO₃) while cooling in an ice bath, until the pH is alkaline (pH > 8).

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure 2-Chloropyridin-3-amine.

Part 2: Synthesis of this compound

With the precursor in hand, the final step is the regioselective iodination at the C-5 position. This transformation leverages the directing power of the amino group to install the iodine atom at the position para to it, which is the most electronically activated and sterically accessible site.

Causality and Mechanistic Insight

The iodination of 2-Chloropyridin-3-amine is a classic electrophilic aromatic substitution. The amino group at C-3 strongly activates the C-5 position (para position) for electrophilic attack. N-Iodosuccinimide (NIS) is an ideal reagent for this purpose. It is a mild, solid, and easy-to-handle source of an electrophilic iodine cation (I+). The reaction is typically performed in an acidic solvent like glacial acetic acid, which facilitates the reaction and helps to solubilize the starting materials.[6]

Experimental Workflow: Iodination to Final Product

cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Step cluster_product Final Product Start 2-Chloropyridin-3-amine Reaction Electrophilic Iodination at C-5 Start->Reaction Dissolved in Solvent Reagents Reagents->Reaction Iodinating Agent Product This compound Reaction->Product Work-up & Purification

Caption: Workflow for the final iodination step to yield the target compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from analogous iodination procedures for substituted aminopyridines.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-Chloropyridin-3-amine (1.0 eq.) in glacial acetic acid.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (approx. 1.1-1.2 eq.) to the solution in portions.

  • Heating and Monitoring: Heat the reaction mixture to approximately 55-70°C for several hours.[6][8] The progress of the reaction should be diligently monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it to dryness under reduced pressure.

  • Neutralization: Take up the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the suspension is approximately 8.[6] This step neutralizes the acetic acid and deprotonates the amine, causing the product to precipitate.

  • Isolation: Filter the resulting precipitate, wash it thoroughly with water, and dry it under vacuum.

  • Purification: For higher purity, the crude solid can be further purified. Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes are effective methods.[7][8]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical quantitative data for the iodination step, based on protocols for structurally similar compounds.

ParameterValue/ConditionRationale & Justification
Starting Material 2-Chloropyridin-3-amineThe direct precursor to the target molecule.
Iodinating Agent N-Iodosuccinimide (NIS)Mild, effective, and easy-to-handle solid source of electrophilic iodine.
Molar Ratio ~1.1 - 1.2 eq. of NISA slight excess ensures complete consumption of the starting material.
Solvent Glacial Acetic AcidA polar protic solvent that facilitates the reaction and is easily removed.[6]
Temperature 55-70°CProvides sufficient activation energy without promoting significant side reactions.[6][8]
Reaction Time 4-8 hoursTypical duration, but should always be confirmed by reaction monitoring (TLC/LC-MS).
Typical Yield >85%High yields are expected for this type of directed electrophilic substitution.[7]
Purity (Post-P.) >97%Achievable via standard purification techniques like chromatography or recrystallization.[1][7]

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on fundamental principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions for both the initial chlorination of 3-aminopyridine and the subsequent iodination, researchers can access this versatile building block in high yield and purity. Its strategic importance as a trifunctional intermediate ensures its continued relevance in the discovery and development of novel pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-iodopyridin-3-amine, a pivotal heterocyclic building block in contemporary chemical research and development. We will delve into its fundamental physicochemical properties, explore established synthetic pathways, and highlight its significant applications, particularly in the realms of pharmaceutical and agrochemical innovation. This document is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Core Molecular Attributes of this compound

This compound is a polysubstituted pyridine derivative, distinguished by the strategic placement of chloro, iodo, and amino functional groups on the pyridine ring. This unique arrangement of substituents imparts a distinct reactivity profile, making it a highly sought-after intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₅H₄ClIN₂[1][2][3]
Molecular Weight 254.45 g/mol [1][2][3]
CAS Number 426463-09-4[1][3]
Appearance Solid, powder to crystal[1][2]
Purity Typically ≥97%[1]
Synonyms 3-Amino-2-chloro-5-iodopyridine, 2-chloro-5-iodo-3-pyridinamine[1]

Strategic Importance in Chemical Synthesis

The trifunctional nature of this compound provides multiple reaction sites, allowing for sequential and regioselective modifications. This versatility is a cornerstone of its utility in constructing complex molecular architectures.

Key Reactive Sites and Their Synthetic Utility

The diagram below illustrates the principal reactive sites on the this compound scaffold and their typical transformations in synthetic organic chemistry.

G cluster_molecule This compound cluster_reactions Synthetic Transformations mol Structure Image Here suzuki Suzuki Coupling buchwald Buchwald-Hartwig Amination nucleophilic_sub Nucleophilic Substitution diazotization Diazotization iodo_site Iodo Group (C5) iodo_site->suzuki Forms C-C bonds chloro_site Chloro Group (C2) chloro_site->buchwald Forms C-N bonds chloro_site->nucleophilic_sub Forms C-O, C-S bonds amino_site Amino Group (C3) amino_site->diazotization Forms diazonium salts for further functionalization G start Start dissolve Dissolve 2-amino-5-chloropyridine in solvent start->dissolve add_nis Add N-Iodosuccinimide dissolve->add_nis heat Heat reaction mixture (50-60 °C) add_nis->heat monitor Monitor reaction (TLC/GC) heat->monitor evaporate Remove solvent (Rotary Evaporator) monitor->evaporate Reaction Complete recrystallize Recrystallize from Ethyl Acetate/Ethanol evaporate->recrystallize end End (Purified Product) recrystallize->end

References

The Definitive Guide to the Structural Elucidation of 2-Chloro-5-iodopyridin-3-amine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and professionals in drug development on the structural elucidation of 2-chloro-5-iodopyridin-3-amine. This halogenated pyridine derivative, with the chemical formula C₅H₄ClIN₂, represents a class of compounds of significant interest in medicinal chemistry and materials science.[1] This document provides a comprehensive overview of the analytical methodologies and expected results for the unambiguous structural confirmation of this molecule, grounded in established spectroscopic principles and data from closely related analogues.

Introduction: The Significance of Halogenated Pyridines

Pyridines and their derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as chlorine and iodine, dramatically influences the electronic properties, reactivity, and lipophilicity of the pyridine ring. This modulation is a key strategy in drug design for optimizing parameters like binding affinity, metabolic stability, and membrane permeability. This compound, with its unique substitution pattern, presents a valuable building block for the synthesis of novel chemical entities. A rigorous and unequivocal confirmation of its structure is the foundational first step in any research and development cascade.

Synthesis Pathway: A Plausible Route to this compound

A well-established method for the iodination of aminopyridines involves the use of N-iodosuccinimide (NIS) in a suitable solvent, such as glacial acetic acid. This approach has been successfully employed in the synthesis of the related compound, 2-amino-5-chloro-3-iodopyridine.[2]

Hypothetical Synthesis Protocol

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-aminopyridine (1 equivalent).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Reagent Addition: Add N-iodosuccinimide (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 55-60°C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The definitive structural confirmation of this compound relies on a synergistic application of modern spectroscopic techniques. This section outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amine protons.

  • H-4 and H-6 Protons: The protons at positions 4 and 6 of the pyridine ring will appear as doublets due to coupling with each other. The electron-withdrawing effects of the adjacent chlorine and iodine atoms, as well as the nitrogen atom in the ring, will cause these signals to appear downfield.

  • Amine Protons (-NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.5 - 8.0d
H-68.0 - 8.5d
-NH₂4.0 - 5.5br s

The ¹³C NMR spectrum will provide crucial information about the carbon skeleton of the molecule. Five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring.

  • Carbon atoms attached to halogens (C-2 and C-5): The carbon atoms directly bonded to the chlorine and iodine atoms will be significantly influenced by their electronic effects. The C-2 carbon, attached to the more electronegative chlorine, is expected to be deshielded. The C-5 carbon, bonded to iodine, will also be deshielded, but the heavy atom effect of iodine can sometimes lead to broader signals.

  • Carbon atom attached to the amino group (C-3): The C-3 carbon, bonded to the electron-donating amino group, will be shielded and appear at a relatively upfield chemical shift compared to the other ring carbons.

  • Carbons C-4 and C-6: These carbons will resonate in the typical aromatic region for pyridine derivatives.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2145 - 150
C-3135 - 140
C-4120 - 125
C-585 - 95
C-6150 - 155

Experimental Workflow for NMR Analysis:

Workflow for NMR-based structure elucidation.
Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₄ClIN₂), the molecular weight is approximately 254.46 g/mol .[1]

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a distinct molecular ion peak. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a cluster of peaks, with the M⁺ peak and an M+2 peak with a relative intensity of about one-third of the M⁺ peak.

  • Fragmentation Pattern: The fragmentation pattern will provide further structural information. Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms and cleavage of the pyridine ring.

Predicted Fragmentation:

m/zFragment
254/256[M]⁺
219[M - Cl]⁺
127[M - I]⁺
92[M - I - Cl]⁺

Logical Flow for Mass Spectrometry Analysis:

MS_Analysis_Flow Start Sample Introduction & Ionization MassAnalyzer Mass Analyzer (Separation by m/z) Start->MassAnalyzer Detector Detection & Signal Amplification MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Analysis Data Analysis Spectrum->Analysis MolWeight Determine Molecular Weight (Isotopic Pattern Analysis) Analysis->MolWeight Fragmentation Analyze Fragmentation Pattern Analysis->Fragmentation Structure Confirm Structure MolWeight->Structure Fragmentation->Structure

Process of structural analysis using mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands:

  • N-H Stretching: The amino group will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

  • C=C and C=N Stretching: The aromatic pyridine ring will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

  • C-Cl Stretching: The C-Cl stretching vibration will appear in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-I Stretching: The C-I stretching vibration will be found at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

Summary of Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aromatic)3000 - 3100
C=C, C=N Stretch (aromatic ring)1400 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800
C-I Stretch500 - 600

Conclusion: A Pathway to Unambiguous Characterization

The structural elucidation of this compound is a critical step for its application in research and development. This guide has provided a comprehensive framework for its synthesis and characterization. By employing a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR spectroscopy, researchers can confidently and unambiguously confirm the structure of this important halogenated pyridine derivative. The predictive data and protocols outlined herein serve as a valuable resource for scientists working with this and related compounds, ensuring the integrity and reliability of their research endeavors.

References

physical properties of 3-Amino-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Amino-2-chloro-5-iodopyridine

Abstract

This technical guide provides a comprehensive overview of the known and anticipated (CAS No. 426463-09-4). Recognizing the limited availability of published data for this specific heterocyclic compound, this document synthesizes available information, offers a comparative analysis with closely related isomers, and presents detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound for synthesis, characterization, and application development.

Introduction and Chemical Identity

3-Amino-2-chloro-5-iodopyridine is a substituted pyridine derivative. Such halogenated and aminated pyridines are valuable building blocks in medicinal chemistry and materials science. The unique arrangement of the amino, chloro, and iodo substituents on the pyridine ring offers multiple reactive sites for further functionalization, making it a compound of interest for the synthesis of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the halogen atoms and the electron-donating amino group create a unique electronic profile that influences its reactivity and physical properties.

The definitive identification of this compound is established by the following identifiers:

IdentifierValueSource
CAS Number 426463-09-4[1][2]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol [1]
InChI 1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2[1]
InChI Key CIKQIWYGYUILOL-UHFFFAOYSA-N[1]
Canonical SMILES Nc1cc(I)cnc1Cl[1]

Known and Anticipated Physical Properties

Comprehensive experimental data for 3-Amino-2-chloro-5-iodopyridine is not extensively documented in publicly accessible literature. However, supplier data provides a foundational set of properties.

PropertyValueCommentsSource
Appearance SolidExpected to be a crystalline powder, typical for similar small organic molecules.[1]
Melting Point 128-133 °CThis range suggests a relatively pure compound. A broader range would indicate the presence of impurities.[1]
Purity (Assay) 97%As determined by the supplier.[1]
Comparative Analysis with Isomers

To build a more complete predictive profile, it is instructive to compare the known properties of the target compound with its structural isomers. The position of substituents can significantly impact physical properties like melting point and boiling point due to differences in crystal packing, dipole moment, and intermolecular forces.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
3-Amino-2-chloro-5-iodopyridine 426463-09-4 254.46 128-133
3-Amino-5-chloro-2-iodopyridine1057322-74-3254.46Not Available
2-Amino-5-chloro-3-iodopyridine211308-81-5254.45Not Available
3-Amino-2-chloropyridine6298-19-7128.5676-78

The significant increase in melting point from the non-iodinated analog (3-Amino-2-chloropyridine) to the target compound is expected. The much heavier iodine atom increases the molecular weight and enhances van der Waals forces, requiring more energy to break the crystal lattice.

Experimental Protocols for Property Determination

For researchers synthesizing or utilizing 3-Amino-2-chloro-5-iodopyridine, direct experimental determination of its physical properties is essential for identity confirmation, purity assessment, and predicting its behavior in subsequent reactions or formulations.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities typically depress and broaden the melting range.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_result Result prep1 Grind sample to a fine powder. prep2 Tap open end of capillary tube into powder. prep1->prep2 prep3 Pack 2-3 mm of sample into the sealed end. prep2->prep3 meas1 Place capillary in melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below expected MP. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record T1: Temperature at which first liquid appears. meas3->meas4 meas5 Record T2: Temperature at which all solid melts. meas4->meas5 result1 Melting Range = T1 - T2 meas5->result1

Caption: Decision tree for systematic solubility characterization.

Detailed Protocol:

  • Initial Test: In a small test tube, add approximately 25 mg of the compound to 0.75 mL of deionized water. Shake vigorously. I[3]f it dissolves, the compound is polar.

  • Acid Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (the amino group). 3[3][4]. Base Test: If insoluble in water, add ~25 mg of the compound to 0.75 mL of 5% aqueous NaOH in a separate test tube. Solubility would indicate an acidic functional group, which is not expected for this molecule. 4[3][4]. Organic Solvents: Test solubility in common organic solvents of varying polarity, such as hexane (nonpolar), dichloromethane (DCM), and ethanol (polar protic). This helps in selecting appropriate solvents for reactions, purification, and spectroscopic analysis.

[5]#### 3.3. Spectroscopic Characterization

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Protocol for Solid-State FT-IR (Thin Film Method):

  • Solution Preparation: Dissolve 5-10 mg of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. 2[6]. Plate Preparation: Place one drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl). 3[6]. Film Formation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. 4[6]. Spectrum Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. A background scan should be run first.

[7]Expected Characteristic Absorptions:

  • N-H Stretching: 3300-3500 cm⁻¹ (likely two bands for the primary amine, -NH₂)

  • Aromatic C-H Stretching: 3000-3100 cm⁻¹

  • C=C and C=N Stretching (Aromatic Ring): 1400-1600 cm⁻¹

  • N-H Bending: 1550-1650 cm⁻¹

  • C-Cl Stretching: 600-800 cm⁻¹

  • C-I Stretching: 500-600 cm⁻¹

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol for NMR Sample Preparation:

  • Sample Weighing: Accurately weigh 10-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR. 2[8]. Solvent Addition: Dissolve the sample in approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Chloroform-d (CDCl₃) is a common first choice. 3[9][10]. Transfer and Filtration: Transfer the solution to a clean NMR tube. If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette to prevent peak broadening. 4[10]. Analysis: The prepared sample is placed in the NMR spectrometer for analysis.

Predicted ¹H NMR Spectrum: The structure has two aromatic protons. Their chemical shifts will be influenced by the surrounding substituents. The amino group protons will likely appear as a broad singlet.

Predicted ¹³C NMR Spectrum: The spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The carbons bonded to the electronegative Cl, I, and N atoms will be shifted downfield.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for volatile, thermally stable compounds.

Protocol for EI-MS Analysis:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak should be observed at m/z corresponding to the molecular weight (254.46 g/mol ). The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one iodine atom.

  • Fragment Ions: Common fragmentation pathways for halogenated pyridines include the loss of halogen atoms (I or Cl) and cleavage of the pyridine ring.

[11][12]### 4. Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-Amino-2-chloro-5-iodopyridine is not widely available, data from closely related compounds like 3-Amino-2-chloropyridine and other halo-aminopyridines should be used to guide handling procedures.

[13][14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. *[13] Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. *[13][15] Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. *[14] First Aid:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention. [13] * Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. [13] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. [13] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

3-Amino-2-chloro-5-iodopyridine is a valuable chemical intermediate with defined, albeit limited, published physical property data. Its melting point of 128-133 °C is indicative of a stable crystalline solid. This guide provides not only the known data but also a framework for its comprehensive characterization. By employing the detailed experimental protocols for melting point, solubility, and spectroscopic analysis (FT-IR, NMR, MS), researchers can confidently verify the identity and purity of their material, enabling its effective use in advanced synthesis and research applications.

References

Navigating the Solubility Landscape of 2-Chloro-5-iodopyridin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-iodopyridin-3-amine is a pivotal heterocyclic intermediate in the synthesis of contemporary pharmaceutical agents. Its journey from a laboratory reagent to a key building block in scalable drug manufacturing hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility in organic solvents. This technical guide provides an in-depth exploration of the solubility characteristics of this compound. In the absence of extensive, publicly available quantitative solubility data, this document furnishes researchers, scientists, and drug development professionals with a robust framework for predicting, determining, and applying solubility principles. This guide combines theoretical analysis based on molecular structure with practical, field-proven experimental protocols, enabling teams to optimize reaction conditions, streamline purification processes, and ensure the development of robust, scalable synthetic routes.

Introduction: The Strategic Importance of Solubility Data

In the fast-paced environment of drug discovery and development, efficiency and foresight are critical. The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is not merely a physical data point; it is a cornerstone of process chemistry. An intimate knowledge of a compound's solubility behavior directly influences:

  • Reaction Kinetics and Optimization: The rate and completeness of a chemical reaction are often dictated by the concentration of reactants in solution. Selecting a solvent in which this compound has optimal solubility can significantly enhance reaction yields and reduce reaction times.

  • Purification Strategies: Crystallization, a primary method for purifying solid intermediates, is fundamentally a solubility-driven process. The choice of an appropriate solvent system—one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures—is crucial for achieving high purity and yield.

  • Process Scalability and Safety: As a synthetic route moves from the laboratory to pilot plant and full-scale manufacturing, predictable solubility is essential for consistent process performance and safety. Unanticipated precipitation can lead to equipment fouling, inconsistent batch quality, and potential safety hazards.

This guide is structured to provide a comprehensive understanding of the solubility of this compound, empowering research and development teams to make informed decisions throughout the drug development lifecycle.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is the first step in predicting its solubility behavior.

PropertyValueSource
Chemical Name This compound-
Synonyms 3-Amino-2-chloro-5-iodopyridine--INVALID-LINK--[1]
CAS Number 426463-09-4--INVALID-LINK--[2]
Molecular Formula C₅H₄ClIN₂--INVALID-LINK--[1]
Molecular Weight 254.46 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[1]

Table 1: Key Physicochemical Properties of this compound.

Predicting the Solubility Profile: A Molecular Structure-Based Approach

The principle of "like dissolves like" is a powerful, albeit qualitative, tool for predicting solubility. The molecular structure of this compound—a substituted pyridine ring—provides significant clues to its behavior in various organic solvents.

The molecule possesses several key features that influence its solubility:

  • Aromatic Pyridine Ring: The heterocyclic aromatic ring contributes to a degree of non-polar character, suggesting potential solubility in aromatic solvents.

  • Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature indicates likely solubility in protic and polar aprotic solvents.

  • Halogen Substituents (Cl and I): The chloro and iodo groups increase the molecule's polarity and molecular weight. While halogens can participate in weak dipole-dipole interactions, their primary effect is to increase the overall London dispersion forces.

Based on this structural analysis, we can anticipate the following solubility trends:

  • High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar functional groups. Alcohols like methanol and ethanol are also expected to be good solvents due to their ability to hydrogen bond with the amino group.

  • Moderate Expected Solubility: In solvents of intermediate polarity like ethyl acetate and acetone. Synthesis procedures for a closely related isomer, 2-amino-5-chloro-3-iodopyridine, mention recrystallization from a mixture of ethyl acetate and ethanol, which strongly supports this prediction.

  • Low to Negligible Expected Solubility: In non-polar solvents such as hexane and toluene. The polar nature of the amino group is likely to dominate, leading to poor miscibility with these solvents.

References

Spectroscopic Characterization of 2-Chloro-5-iodopyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral characteristics of 2-Chloro-5-iodopyridin-3-amine (CAS: 426463-09-4). As experimental spectra for this specific molecule are not widely available in public databases, this document leverages foundational spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated aminopyridine derivative with the molecular formula C₅H₄ClIN₂ and a molecular weight of approximately 254.46 g/mol .[1] The substituents on the pyridine ring—an amino group, a chloro group, and an iodo group—each exert distinct electronic and steric effects that are critical for interpreting its spectral data.

The strategic placement of these functional groups makes this compound a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming its identity and purity during synthesis and application.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are discussed below.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals: two for the aromatic protons on the pyridine ring and one for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and iodo groups and the electron-donating effect of the amino group.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Aromatic Proton7.5 - 7.8Doublet2.0 - 2.5H-6
Aromatic Proton8.0 - 8.3Doublet2.0 - 2.5H-4
Amine Protons4.5 - 5.5Broad Singlet--NH₂

Causality and Interpretation:

  • Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. These protons are expected to appear as doublets due to meta-coupling (⁴JHH) with each other. The proton at C-4 is deshielded by the adjacent iodine and the nitrogen atom, likely placing its resonance downfield. The proton at C-6 is adjacent to the nitrogen and influenced by the ortho-chloro group, also resulting in a downfield shift.

  • Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[1][2][3] In a non-protic solvent like DMSO-d₆, which acts as a hydrogen bond acceptor, the amine protons are expected to be sharp. In contrast, in CDCl₃, they may appear as a broader singlet and could exchange with trace amounts of D₂O, causing the signal to diminish or disappear.[4][5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to show five signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached heteroatoms.

Predicted SignalChemical Shift (δ, ppm)Assignment
Quaternary Carbon80 - 85C-5
Quaternary Carbon130 - 135C-3
Methine Carbon140 - 145C-6
Quaternary Carbon145 - 150C-2
Methine Carbon150 - 155C-4

Causality and Interpretation:

  • C-5 (Iodo-substituted): The most upfield signal is assigned to C-5. The "heavy atom effect" of iodine typically shields the directly attached carbon, causing a significant upfield shift.

  • C-3 (Amino-substituted): The amino group is electron-donating through resonance, which generally causes shielding (upfield shift). However, its inductive effect and the overall substitution pattern place this carbon in the mid-range of the spectrum.

  • C-2 (Chloro-substituted): The carbon atom attached to the electronegative chlorine atom is expected to be deshielded, resulting in a downfield shift.

  • C-4 and C-6: These methine carbons are deshielded by the ring nitrogen. C-4 is further deshielded by the adjacent iodine atom, likely making it the most downfield signal. The chemical shifts of carbons in substituted pyridines can be estimated using substituent additivity parameters, though multiple substituents can lead to deviations from simple additivity.[6][7]

Experimental Protocol for NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.[8][9]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial before transferring to a high-quality 5 mm NMR tube.[10]

    • Ensure the sample is fully dissolved; any particulate matter can degrade spectral quality. .

  • Instrument Setup:

    • Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 30° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A 45° pulse angle and a 2-second relaxation delay are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration Type
3450 - 3300Medium, DoubletN-H asymmetric & symmetric stretching (Amine)
3100 - 3000WeakC-H stretching (Aromatic)
1620 - 1590StrongN-H scissoring (Amine)
1580 - 1450Medium-StrongC=C and C=N ring stretching (Pyridine)
1300 - 1200MediumC-N stretching
800 - 750StrongC-Cl stretching
700 - 650MediumC-I stretching

Causality and Interpretation:

  • N-H Vibrations: The primary amine group is expected to show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations, a characteristic feature of primary amines.[11] A strong N-H scissoring (bending) vibration should appear around 1600 cm⁻¹.[11] The presence and shape of these bands are strong indicators of the amino group.

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic pyridine ring typically appear as a series of bands in the 1580-1450 cm⁻¹ region.[12][13]

  • Carbon-Halogen Vibrations: The C-Cl and C-I stretching vibrations are expected in the fingerprint region at lower wavenumbers. The C-Cl stretch typically appears in the 800-750 cm⁻¹ range, while the C-I stretch, involving a heavier atom, will be at an even lower frequency, generally between 700 and 650 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid samples.[14][15][16]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.[17]

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Post-Measurement: Release the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation.[18][19][20]

m/z ValuePredicted IdentityNotes
254 / 256[M]⁺Molecular Ion Peak. The presence of chlorine results in a characteristic M+2 peak with an intensity ratio of approximately 3:1 relative to the M peak.
219 / 221[M - Cl]⁺Loss of a chlorine radical.
127[M - I]⁺Loss of an iodine radical.
92 / 94[M - I - Cl]⁺Loss of both halogen radicals.

Causality and Interpretation:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 254, corresponding to the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N). Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at m/z 256 (the M+2 peak) should be observed with an intensity of about one-third of the m/z 254 peak.[21] The presence of this isotopic pattern is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation Pathways: EI-MS induces fragmentation, and the most likely initial fragmentations involve the cleavage of the carbon-halogen bonds.[22][23]

    • Loss of a chlorine radical (35 u) would lead to a fragment at m/z 219.

    • Loss of an iodine radical (127 u) is a very favorable process and would produce a fragment at m/z 127.

    • Subsequent or combined losses of halogens and other small molecules (e.g., HCN) from the pyridine ring would lead to other smaller fragments.

MS_Fragmentation M [M]⁺˙ m/z 254/256 M_Cl [M - Cl]⁺ m/z 219/221 M->M_Cl - Cl˙ M_I [M - I]⁺ m/z 127 M->M_I - I˙ M_I_Cl [M - I - Cl]⁺ m/z 92/94 M_I->M_I_Cl - Cl˙

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for EI-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV. This standardized energy allows for comparison with library spectra.[24][25]

  • Mass Analysis: The generated ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, grounded in established chemical principles and supported by data from analogous compounds, offer a reliable foundation for the characterization of this molecule. The detailed interpretations and validated experimental protocols included herein are designed to empower researchers to confidently identify and utilize this important chemical intermediate in their work. When experimental data is acquired, it should be compared against these predictions to confirm the structure and purity of the compound.

References

A Technical Guide to 2-Chloro-5-iodopyridin-3-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodopyridin-3-amine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a reactive amine group alongside chloro and iodo substituents, offers multiple points for chemical modification. This allows for the strategic construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents. The strategic placement of the halogen atoms—a chlorine at the 2-position and an iodine at the 5-position—provides differential reactivity, enabling selective cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of the commercial availability, synthesis, key chemical properties, and applications of this compound, with a focus on its utility for professionals in the field of pharmaceutical research.

Chemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource(s)
CAS Number 426463-09-4[1]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol
Appearance Solid[1]
Purity Typically ≥97%[1]
Synonyms 3-Amino-2-chloro-5-iodopyridine, 2-chloro-5-iodo-3-pyridinamine[1]
InChI Key CIKQIWYGYUILOL-UHFFFAOYSA-N[1]

Commercial Availability

This compound is readily available from a variety of commercial suppliers, catering to both small-scale research and larger developmental needs. The compound is typically offered in quantities ranging from milligrams to kilograms, with purity levels generally exceeding 97%.

Selected Commercial Suppliers:

SupplierWebsite
CymitQuimica--INVALID-LINK--
Georganics--INVALID-LINK--
Synthonix--INVALID-LINK--
AbacipharmTech--INVALID-LINK--
Anax Laboratories--INVALID-LINK--

Pricing can vary based on quantity and purity. Researchers are advised to request quotes from multiple suppliers to ensure competitive pricing for their specific needs.

Synthesis of this compound

The amino group in 3-amino-2-chloropyridine is an activating group that directs electrophilic substitution to the ortho and para positions. In this case, the para position (C5) is sterically accessible and electronically favored for iodination.

Proposed Synthetic Pathway

G cluster_0 Step 1: Iodination cluster_1 Step 2: Work-up & Purification Precursor 3-Amino-2-chloropyridine Product This compound Precursor->Product Electrophilic Aromatic Substitution IodinatingAgent N-Iodosuccinimide (NIS) or Iodine monochloride (ICl) IodinatingAgent->Product Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Product Quenching Quenching (e.g., Na₂S₂O₃ solution) Product->Quenching Extraction Extraction (e.g., Ethyl acetate) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous iodination reactions of aminopyridines.[2] Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

  • 3-Amino-2-chloropyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-2-chloropyridine (1.0 eq) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (1.1 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

    • Remove the acetonitrile under reduced pressure.

    • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable scaffold in the synthesis of pharmacologically active molecules. The differential reactivity of the chloro and iodo substituents allows for sequential and site-selective modifications, typically through cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.

Role as a Key Intermediate

Halogenated pyridines are integral components of many approved drugs and clinical candidates.[3] The presence of both a chloro and an iodo group on the pyridine ring of this compound allows for a modular approach to drug design. For instance, the more reactive iodine atom can be selectively targeted in a palladium-catalyzed cross-coupling reaction, leaving the chlorine atom available for subsequent functionalization. The amino group can be acylated, alkylated, or used as a handle to introduce other functionalities.

While specific examples detailing the use of this compound in the synthesis of named drug candidates are not prevalent in publicly available literature, its structural motifs are found in various classes of therapeutic agents, particularly kinase inhibitors.[4][5] The 2-aminopyridine moiety is a well-known "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the kinase hinge region. The substituents at the 5-position often extend into the solvent-exposed region or a hydrophobic pocket, allowing for modulation of potency and selectivity.

Potential Therapeutic Targets

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of this compound could be explored for the development of inhibitors targeting a range of kinases implicated in diseases such as:

  • Cancer (e.g., Cyclin-Dependent Kinases, Tyrosine Kinases)[5][6]

  • Inflammatory diseases

  • Neurodegenerative disorders

G cluster_0 Synthetic Utility cluster_reactions Selective Reactions cluster_1 Potential Applications cluster_targets Therapeutic Targets Start This compound Suzuki Suzuki Coupling (at C5-I) Start->Suzuki Sonogashira Sonogashira Coupling (at C5-I) Start->Sonogashira Buchwald Buchwald-Hartwig (at C2-Cl or C5-I) Start->Buchwald AmineMod Amine Modification (Acylation, Alkylation) Start->AmineMod Intermediates Advanced Intermediates Suzuki->Intermediates Sonogashira->Intermediates Buchwald->Intermediates AmineMod->Intermediates APIs Active Pharmaceutical Ingredients (APIs) Intermediates->APIs KinaseInhibitors Kinase Inhibitors APIs->KinaseInhibitors GPCR_Ligands GPCR Ligands APIs->GPCR_Ligands OtherTargets Other Targets APIs->OtherTargets

Caption: Synthetic utility and potential applications of the title compound.

Safety and Handling

Based on the available Safety Data Sheet (SDS), this compound should be handled with appropriate precautions in a laboratory setting.[7]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, clothing, and eye/face protection.

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Use in a well-ventilated area.

  • Storage:

    • Store in a tightly closed container in a cool, dry place.

For comprehensive safety information, always refer to the material safety data sheet provided by the supplier.

Conclusion

This compound is a commercially available and highly valuable building block for drug discovery and medicinal chemistry. Its trifunctionalized nature provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapies. While a detailed, peer-reviewed synthesis protocol is not widely published, a logical synthetic route via the iodination of 3-amino-2-chloropyridine is proposed. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the utility of such strategically functionalized intermediates is expected to increase, making this compound a key compound in the modern drug discovery toolbox.

References

The Strategic Synthesis and Application of 2-Chloro-5-iodopyridin-3-amine: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of Halogenated Pyridines

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the backbone of numerous therapeutic agents. The strategic functionalization of this six-membered heterocycle with halogens and amine groups dramatically alters its electronic properties and reactivity, transforming it into a versatile building block for complex molecular architectures. 2-Chloro-5-iodopyridin-3-amine and its isomers represent a class of such highly functionalized pyridines, prized for their utility as key intermediates in the synthesis of targeted therapeutics, most notably kinase inhibitors.

This technical guide provides a comprehensive overview of the discovery, synthesis, and history of this compound and its closely related isomers. While a definitive seminal publication for the exact isomer this compound (CAS 426463-09-4) is not readily apparent in publicly accessible records, this guide will delve into the established synthetic routes and pivotal applications of this class of compounds, illustrating their significance in the development of life-saving medicines. We will explore the chemical logic underpinning their synthesis and showcase their role in the creation of potent kinase inhibitors, with a particular focus on the BRAF V600E inhibitor, Vemurafenib.

The Genesis of a Key Intermediate: A History of Synthetic Exploration

The precise historical discovery of this compound is not prominently documented. However, the development of synthetic methods for halogenated aminopyridines has been an area of intense research for decades, driven by their value in agrochemical and pharmaceutical research[1][2]. The introduction of both a chloro and a hefty iodo group, along with an amino functionality, creates a molecule with three distinct points for chemical modification, making it a highly sought-after intermediate.

The synthesis of related isomers, such as 2-amino-5-chloro-3-iodopyridine, is well-documented and provides a strong basis for understanding the synthetic strategies for this class of compounds. Early methods often involved electrophilic halogenation of aminopyridines. The challenge in these syntheses lies in controlling the regioselectivity of the halogenation, as the directing effects of the amino group and the pyridine nitrogen can lead to a mixture of products.

Crafting the Building Block: Key Synthetic Strategies

The synthesis of this compound and its isomers typically involves a multi-step process, starting from more readily available pyridine derivatives. The following protocols for related compounds illustrate the fundamental chemical principles and experimental considerations.

Representative Synthesis of a 2-Amino-5-chloro-3-iodopyridine Intermediate

A common and effective method for the synthesis of 2-amino-5-chloro-3-iodopyridine involves the direct iodination of 2-amino-5-chloropyridine. This electrophilic aromatic substitution is a cornerstone of pyridine chemistry.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran and ethylene dichloride, add N-iodosuccinimide (NIS) (1.1-1.5 eq)[3][4].

  • Reaction Conditions: The reaction mixture is heated to approximately 50-60 °C and stirred for several hours[3]. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent mixture, such as ethyl acetate and ethanol, to yield the purified 2-amino-3-iodo-5-chloropyridine[4]. A high purity of over 98% can be achieved with a yield of approximately 90%[4].

Causality Behind Experimental Choices:

  • Choice of Iodinating Agent: N-iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine. Its use avoids the harsh conditions and potential side reactions associated with using elemental iodine and an oxidizing agent.

  • Solvent System: A mixture of THF and ethylene dichloride provides good solubility for both the starting material and the reagent, facilitating a homogeneous reaction.

  • Temperature Control: Heating the reaction to 50-60 °C provides the necessary activation energy for the electrophilic substitution to occur at a reasonable rate without promoting decomposition or side reactions.

  • Purification: Recrystallization is a robust and scalable method for purifying solid organic compounds, allowing for the isolation of the desired product in high purity.

Alternative Synthetic Approach: Diazotization and Sandmeyer-type Reaction

An alternative strategy for introducing the iodine atom involves a diazotization of an amino group, followed by a Sandmeyer-type reaction. While not a direct route to the title compound, this methodology is fundamental in pyridine chemistry. For instance, a related compound, 2-iodo-3-bromo-5-chloropyridine, can be synthesized from 2-amino-3-bromo-5-chloropyridine via a one-step diazotization-iodination reaction, achieving a total yield of up to 71.2%[5]. This highlights the utility of diazonium salt chemistry in the synthesis of highly substituted pyridines.

The Pinnacle of Application: A Cornerstone in Kinase Inhibitor Synthesis

The true value of this compound and its isomers lies in their application as pivotal intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers[6].

Case Study: Vemurafenib (PLX4032) and the Inhibition of the BRAF V600E Mutant

Vemurafenib (marketed as Zelboraf®) is a potent inhibitor of the BRAF V600E mutant kinase, a driver mutation in approximately 50% of melanomas[7][8]. The synthesis of Vemurafenib showcases the strategic use of halogenated heterocyclic intermediates. While the publicly available synthetic routes for Vemurafenib do not explicitly start from this compound, they utilize a structurally related 7-azaindole core, often derived from similarly functionalized pyridines[9][10].

The general synthetic strategy involves the coupling of a functionalized 7-azaindole core with a sulfonamide-containing aromatic component. The halogen atoms on the pyridine ring of the intermediate serve as crucial handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to build the complex carbon-carbon and carbon-nitrogen bonds necessary for the final drug molecule[7].

The BRAF/MEK/ERK Signaling Pathway:

The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving uncontrolled cell growth. Vemurafenib acts by binding to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and blocking downstream signaling[7][11].

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocation & Activation Vemurafenib Vemurafenib (PLX4032) Vemurafenib->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Vemurafenib.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of a representative intermediate and the biological activity of the resulting kinase inhibitor, Vemurafenib.

ParameterValueSource
Synthesis of 2-Amino-3-iodo-5-chloropyridine
Starting Material2-Amino-5-chloropyridine[4]
ReagentN-Iodosuccinimide (NIS)[3][4]
Yield~90%[4]
Purity>98% (by GC)[4]
Biological Activity of Vemurafenib (PLX4032)
TargetBRAF V600E[9][12]
IC50 (BRAF V600E)13-31 nM[9][12]
IC50 (Wild-type BRAF)100 nM[12]

Conclusion: A Versatile Tool for Future Drug Discovery

This compound and its isomers are more than just chemical curiosities; they are powerful tools in the hands of medicinal chemists. Their unique combination of functional groups provides a versatile platform for the construction of complex, biologically active molecules. The successful development of kinase inhibitors like Vemurafenib, which have transformed the treatment of certain cancers, is a testament to the importance of these unassuming building blocks. As our understanding of disease pathways deepens, the demand for novel, highly specific inhibitors will continue to grow. The strategic design and synthesis of functionalized heterocyclic intermediates, such as this compound, will undoubtedly remain a critical enabler of future drug discovery efforts.

References

Methodological & Application

Buchwald-Hartwig amination of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-iodopyridin-3-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-N Bond Formation on a Dihalogenated Pyridine Scaffold

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Of particular interest to the drug development community is the functionalization of heteroaromatic scaffolds, such as pyridines.

This guide provides a detailed examination and a robust protocol for the Buchwald-Hartwig amination of a challenging, yet valuable, substrate: this compound. The presence of two distinct halogen atoms on the pyridine ring introduces a critical question of regioselectivity. This application note will not only provide a step-by-step protocol for performing this reaction but will also delve into the underlying principles that govern its selectivity, the rationale behind the selection of the catalytic system, and a comprehensive guide to troubleshooting potential issues.

The Principle of Regioselectivity: Exploiting Halogen Reactivity Differentials

The cornerstone of successfully functionalizing a polyhalogenated substrate like this compound is understanding and controlling the regioselectivity of the coupling reaction. The outcome is dictated by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) complex.[5][6][7]

The reactivity of halogens in this oxidative addition step follows a well-established trend, driven primarily by the carbon-halogen bond dissociation energy:

I > Br > OTf > Cl [8][9][10]

For the substrate , the carbon-iodine (C-I) bond is significantly weaker and thus more susceptible to cleavage and insertion by the Pd(0) catalyst than the more robust carbon-chlorine (C-Cl) bond.[10] By carefully controlling the reaction conditions—particularly temperature and reaction time—it is possible to achieve highly selective amination at the C-5 position, leaving the C-2 chloro group untouched for potential subsequent transformations. This selective, stepwise functionalization is a powerful strategy for building molecular complexity.

Caption: Predicted regioselectivity for this compound.

The Catalytic Cycle and System Selection

The success of the Buchwald-Hartwig amination hinges on the interplay between the palladium source, ligand, base, and solvent. Each component must be chosen judiciously to ensure high catalytic turnover and selectivity.

The Catalytic Cycle

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyridine, forming a Pd(II) intermediate.[11]

  • Amine Coordination & Deprotonation: The amine coupling partner displaces the halide from the palladium center, and the base removes a proton from the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][11]

G pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(I) Oxidative Addition Complex pd0->oa_complex amido_complex L₂Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product oa_label 1. Oxidative Addition re_label 3. Reductive Elimination amine_label 2. Amine Binding & Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Component Selection Rationale

The selection of reaction components is critical, especially for heteroaromatic substrates which can act as catalyst poisons.[12]

ComponentRecommended OptionsRationale & Justification
Palladium Source Pre-catalysts: G3/G4 Palladacycles (e.g., XPhos Pd G3) Standard Sources: Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts are highly recommended as they provide a reliable and efficient route to the active Pd(0) species, leading to more reproducible results and often requiring lower catalyst loadings.[8][13] Standard sources are viable but can be less consistent.
Ligand Bulky Biarylphosphines: XPhos, RuPhos, BrettPhosThese ligands are essential for success.[1][14] Their large steric bulk promotes the crucial reductive elimination step and prevents the formation of inactive catalyst dimers. Their electron-rich nature facilitates the initial oxidative addition, particularly for less reactive C-Cl bonds (important for potential subsequent reactions).[13]
Base Strong/Non-nucleophilic: NaOtBu, LiHMDS Weaker/Inorganic: K₃PO₄, Cs₂CO₃A strong base like NaOtBu is generally the most effective for deprotonating the amine and driving the reaction forward.[8] However, if the substrate contains base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[9][13]
Solvent Toluene, 1,4-Dioxane, CPME, THFThe solvent must be anhydrous and thoroughly degassed. Oxygen can oxidize both the phosphine ligand and the Pd(0) catalyst, leading to deactivation.[9] Toluene and dioxane are common high-boiling point choices suitable for the elevated temperatures often required.[13]

Detailed Experimental Protocol

This protocol provides a general procedure for the regioselective amination of this compound at the C-5 position. Optimization may be required for specific amine coupling partners.

Materials & Equipment
  • Reagents: this compound, desired amine coupling partner (1.2 equiv.), Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), Ligand (e.g., XPhos, 1-3 mol%), Base (e.g., NaOtBu, 2.0 equiv.), Anhydrous/degassed solvent (e.g., Toluene).

  • Equipment: Oven-dried Schlenk flask or reaction vial with stir bar, Schlenk line or inert atmosphere glovebox, heating mantle or oil bath with temperature controller, magnetic stirrer, syringes, needles, standard laboratory glassware for work-up.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_run Execution & Monitoring cluster_workup Work-up & Purification p1 Oven-dry glassware r1 Charge flask with solids: Substrate, Amine, Catalyst, Ligand, Base p1->r1 p2 Degas solvent (sparge with Ar/N₂) r2 Add degassed solvent via syringe p2->r2 r1->r2 r3 Seal and place under positive pressure of Ar/N₂ r2->r3 e1 Heat to target temperature (e.g., 80-110 °C) r3->e1 e2 Stir vigorously e1->e2 e3 Monitor progress by TLC or LC-MS e2->e3 w1 Cool to RT & filter through Celite e3->w1 Once complete w2 Perform aqueous work-up (Extraction) w1->w2 w3 Dry organic layer & concentrate w2->w3 w4 Purify by column chromatography w3->w4

References

Application Note: The Strategic Utility of 2-Chloro-5-iodopyridin-3-amine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Chloro-5-iodopyridin-3-amine in pharmaceutical synthesis. The unique trifunctional nature of this pyridine scaffold, featuring an amine, a chlorine atom, and an iodine atom, offers exceptional versatility for constructing complex molecular architectures. We will explore its pivotal role as a key intermediate, focusing on the differential reactivity of its halogenated positions in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. This guide provides mechanistic insights, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and a discussion of its application in the synthesis of targeted therapies, particularly kinase inhibitors.

Introduction: A Multifaceted Pyridine Building Block

This compound is a substituted pyridine derivative that has gained significant traction as a versatile intermediate in the synthesis of biologically active molecules.[1][2] Its pyridine core is a common and privileged scaffold in many therapeutic agents, and the specific arrangement of its functional groups allows for selective, stepwise modifications.[3][4]

The primary value of this compound lies in the distinct reactivity of its three key functional sites:

  • The 3-amino group: Acts as a potent nucleophile or a directing group.

  • The 5-iodo position: The most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) due to the weaker C-I bond.

  • The 2-chloro position: A less reactive site for cross-coupling, enabling orthogonal synthesis strategies where this position can be functionalized after the iodine has reacted, or it can be retained as a key pharmacophoric element.[5]

This differential reactivity is the cornerstone of its strategic importance, allowing chemists to build molecular complexity in a controlled and predictable manner. It is widely utilized in the development of novel oncology drugs, neurological agents, and anti-infectives.[1][3]

Compound Properties
PropertyValueReference
CAS Number 426463-09-4[6]
Molecular Formula C₅H₄ClIN₂[6]
Molecular Weight 254.45 g/mol [6]
Appearance Solid[6]
Purity Typically ≥97%[6]
Synonyms 3-Amino-2-chloro-5-iodopyridine[6]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound in pharmaceutical synthesis is its use as a scaffold in palladium-catalyzed cross-coupling reactions. These reactions form new carbon-carbon and carbon-nitrogen bonds, which are essential for assembling the core structures of many modern drugs.[7]

G cluster_suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) cluster_buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start This compound suzuki_node Reaction at C5-Iodo Position (Most Reactive Site) start->suzuki_node Orthogonal Strategy Step 1 buchwald_node Reaction at C2-Chloro Position (Less Reactive Site) start->buchwald_node Alternative Strategy suzuki_product 5-Aryl/Heteroaryl Substituted 2-Chloropyridin-3-amine suzuki_node->suzuki_product + R-B(OH)₂ Pd Catalyst, Base suzuki_product->buchwald_node Orthogonal Strategy Step 2 buchwald_product 2-Amino/Amido Substituted 5-Iodopyridin-3-amine buchwald_node->buchwald_product + R₂NH Pd Catalyst, Base

Figure 1: Synthetic utility workflow of this compound, highlighting the orthogonal reactivity of the iodo and chloro substituents in key cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds. In the context of this compound, this reaction is almost exclusively performed at the more reactive C-I bond to introduce aryl or heteroaryl moieties, which are common features in kinase inhibitors.[8][9]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst into the C-I bond of the pyridine, forming a Pd(II) complex. This step is faster for the C-I bond than the C-Cl bond, providing the reaction's selectivity.

  • Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium complex, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

G pd0 Pd(0)L₂ pdi Oxidative Addition pd0->pdi + Ar-I pdii_aryl Ar-Pd(II)L₂-I pdi->pdii_aryl transmetal Transmetalation pdii_aryl->transmetal + R-B(OH)₂ + Base pdii_biaryl Ar-Pd(II)L₂-R transmetal->pdii_biaryl reduct Reductive Elimination pdii_biaryl->reduct reduct->pd0 product Ar-R reduct->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)Purpose
This compound254.451.0254.5 mgStarting Material
Arylboronic AcidVariable1.21.2 mmolCoupling Partner
Pd(PPh₃)₄1155.560.0558 mgCatalyst
K₂CO₃ (anhydrous)138.213.0414.6 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent

Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (254.5 mg, 1.0 mmol) and the arylboronic acid (1.2 mmol).

  • Reagent Addition: Add potassium carbonate (414.6 mg, 3.0 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Causality Note: The use of a strong base like K₂CO₃ is crucial for the formation of the reactive boronate species required for the transmetalation step.[10] Anhydrous conditions for the base are preferred to avoid unwanted side reactions like protodeboronation.[9]

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Purge the reaction mixture by bubbling argon gas through the solution for 15-20 minutes.

    • Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and incomplete reactions.

  • Reaction: Heat the mixture to 80-90 °C under the inert argon atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-chloropyridin-3-amine product.

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary or secondary amines onto an aromatic ring.[7][11] This reaction can be used on this compound, typically at the less reactive 2-chloro position, often after the 5-iodo position has been functionalized. This sequential approach is a hallmark of its use in building complex drug molecules.[5]

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[11]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide (e.g., the C-Cl bond). This step is generally slower for aryl chlorides and often requires more electron-rich, bulky phosphine ligands to facilitate the reaction.[5]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of a secondary amine with a 5-substituted-2-chloropyridin-3-amine.

Materials & Reagents:

ReagentMW ( g/mol )EquivalentsAmount (1 mmol scale)Purpose
5-Aryl-2-chloropyridin-3-amineVariable1.01.0 mmolStarting Material
Secondary Amine (e.g., Morpholine)87.121.31.3 mmol (113 µL)Coupling Partner
Pd₂(dba)₃915.720.0218.3 mgCatalyst Precursor
Xantphos578.680.0423.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.101.5144.2 mgBase
Toluene (anhydrous)--10 mLSolvent

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the 5-aryl-2-chloropyridin-3-amine substrate (1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol) to a flame-dried Schlenk tube.

    • Causality Note: The choice of ligand is critical for the success of aryl chloride amination. Bulky, electron-rich phosphine ligands like Xantphos promote the difficult oxidative addition step and facilitate the final reductive elimination.[11]

  • Reagent Addition: Add sodium tert-butoxide (144.2 mg, 1.5 mmol).

    • Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine without competing in other side reactions.[12] It must be handled under inert conditions due to its hygroscopic and reactive nature.

  • Solvent and Amine Addition: Add anhydrous toluene (10 mL) followed by the secondary amine (1.3 mmol).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

    • Extract the mixture with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude material by flash column chromatography (e.g., using a hexane/ethyl acetate or dichloromethane/methanol gradient) to isolate the desired N-arylated product.

Conclusion

This compound is a high-value, strategic building block for pharmaceutical R&D. Its well-defined and differential reactivity at the C2-chloro and C5-iodo positions allows for the reliable and sequential installation of diverse functionalities through robust palladium-catalyzed cross-coupling methodologies. The protocols and mechanistic insights provided herein serve as a practical guide for chemists to leverage this versatile intermediate in the efficient synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.

References

synthesis of kinase inhibitors using 2-Chloro-5-iodopyridin-3-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis of Kinase Inhibitors Using 2-Chloro-5-iodopyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This document provides a detailed guide on the strategic use of this compound, a highly versatile and functionalized heterocyclic building block, for the synthesis of novel kinase inhibitor scaffolds. We will explore its unique reactivity, focusing on palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are designed to be self-validating and include expert insights into the causality behind experimental choices, enabling researchers to construct diverse libraries of potential therapeutic agents.

The Strategic Value of the this compound Scaffold

This compound is an invaluable starting material in medicinal chemistry due to the orthogonal reactivity of its functional groups.[3][4][5] The strategic placement of two different halogen atoms and an amino group on the pyridine ring allows for a stepwise and controlled elaboration into complex molecular architectures.

  • The Iodine Atom (C5-Position): The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the C5 position the primary site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, heteroaryl, or vinyl groups via Suzuki, Stille, or Sonogashira couplings, and nitrogen-based nucleophiles via Buchwald-Hartwig amination.

  • The Chlorine Atom (C2-Position): The chlorine atom is less reactive under standard palladium-catalyzed conditions. It can be targeted in a subsequent reaction, often requiring more forcing conditions, or it can be retained in the final molecule where it may serve as a crucial hydrogen bond acceptor or occupy a specific pocket within the kinase active site.

  • The Amino Group (C3-Position): The primary amine at the C3 position is a key hydrogen bond donor, often critical for forming interactions with the "hinge region" of the kinase ATP-binding site.[6] It can also serve as a handle for further derivatization to modulate solubility, cell permeability, or to explore additional binding interactions.

This differential reactivity is the cornerstone of its utility, enabling chemists to build molecular complexity in a predictable and efficient manner.

Kinase_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Target Transcription Factors ERK->Target Response Cell Proliferation, Survival, Angiogenesis Target->Response Inhibitor Kinase Inhibitor (Scaffold-Derived) Inhibitor->RAF Inhibitor->MEK

References

protocol for Sonogashira coupling with 3-Amino-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Sonogashira Coupling of 3-Amino-2-chloro-5-iodopyridine

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction's prevalence is due to its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][4][5]

Within the vast landscape of synthetic targets, alkynyl-substituted pyridines are of paramount importance. These structural motifs are integral to a wide array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][6][7] The introduction of a rigid alkyne linker into a pyridine scaffold allows for the precise extension of a molecule's architecture, enabling the exploration of new chemical space in drug discovery and the fine-tuning of electronic properties in materials science.

This application note provides a detailed protocol and expert guidance for the Sonogashira coupling of a particularly valuable substrate: 3-Amino-2-chloro-5-iodopyridine. This trifunctional building block offers a unique platform for sequential and regioselective cross-coupling reactions, making it a highly strategic intermediate for the synthesis of complex, high-value molecules.

Mechanism and Key Scientific Principles: A Tale of Two Catalysts

The success of the Sonogashira reaction hinges on the synergistic interplay of two catalytic cycles: a palladium cycle and a copper cycle.[1][2] Understanding this dual mechanism is critical for troubleshooting and optimizing the reaction.

The Palladium Cycle: The Workhorse of C-C Bond Formation

The primary catalytic process is driven by palladium. It begins with a palladium(0) species, which can be added directly or generated in situ from a palladium(II) precursor.[1][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of 3-Amino-2-chloro-5-iodopyridine, this occurs selectively at the carbon-iodine bond. The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond, providing excellent regioselectivity.[5] This step forms a Pd(II) intermediate.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This key step exchanges the halide on the palladium for the alkynyl group.[5][9]

  • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination, expelling the final alkynylpyridine product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

The Copper Cycle: The Activator

While "copper-free" Sonogashira protocols exist, the classic and often more robust method includes a copper(I) co-catalyst.[1][3][10]

  • Acetylide Formation: The terminal alkyne reacts with a copper(I) salt, such as CuI, in the presence of a base (typically an amine). The amine deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[1][11] This copper acetylide is more nucleophilic than the parent alkyne, significantly accelerating the rate-limiting transmetalation step in the palladium cycle.[1][9]

The amine base plays a dual role: it acts as the solvent or co-solvent and neutralizes the hydrogen halide (HX) byproduct generated during the reaction.[1]

Sonogashira_Mechanism Fig. 1: Simplified Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)(C≡CR)L₂ PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII_Aryl To Transmetalation

Fig. 1: Simplified Catalytic Cycles

Detailed Experimental Protocol

This protocol outlines a general procedure for the coupling of 3-Amino-2-chloro-5-iodopyridine with a representative terminal alkyne, (Trimethylsilyl)acetylene.

Reagents and Materials
ReagentFormulaMW ( g/mol )CAS No.Molar Eq.Amount
3-Amino-2-chloro-5-iodopyridineC₅H₄ClIN₂269.46185330-73-81.0269 mg (1.0 mmol)
(Trimethylsilyl)acetyleneC₅H₁₀Si98.221066-54-21.2141 µL (1.2 mmol)
PdCl₂(PPh₃)₂C₃₆H₃₀Cl₂P₂Pd701.9013965-03-20.0321 mg (0.03 mmol)
Copper(I) Iodide (CuI)CuI190.457681-65-40.059.5 mg (0.05 mmol)
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-83.0418 µL (3.0 mmol)
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9-10 mL
Equipment
  • 50 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere line (Argon or Nitrogen) with bubbler

  • Syringes and needles

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard glassware for work-up and column chromatography

Step-by-Step Procedure

graphdot Fig. 2: Experimental Workflow A 1. Setup - Add solids to flask - Purge with Argon B 2. Reagent Addition - Add degassed THF - Add Et₃N & alkyne A->B C 3. Reaction - Stir at RT to 50°C - Monitor by TLC B->C D 4. Work-up - Quench with NH₄Cl - Extract with EtOAc C->D E 5. Purification - Dry & concentrate - Column Chromatography D->E F Product E->F

Fig. 2: Experimental Workflow
  • Reaction Setup:

    • To the oven-dried 50 mL round-bottom flask, add 3-Amino-2-chloro-5-iodopyridine (269 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

    • Equip the flask with a stir bar and a condenser.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Degas the anhydrous THF (10 mL) by bubbling Argon through it for 15-20 minutes.

    • Using a syringe, add the degassed THF to the reaction flask.

    • Stir the resulting suspension for 5 minutes.

    • Add triethylamine (418 µL, 3.0 mmol) via syringe.

    • Finally, add (Trimethylsilyl)acetylene (141 µL, 1.2 mmol) dropwise via syringe.

  • Reaction Execution & Monitoring:

    • Stir the reaction mixture at room temperature. If the reaction is sluggish (as determined by TLC), gently heat the mixture to 40-50°C using an oil bath.

    • Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, typically less polar, product spot should appear. The reaction is generally complete within 2-12 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 15 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing the polarity to 20-30% ethyl acetate in hexanes, to isolate the pure product.

    • Combine the product-containing fractions and remove the solvent in vacuo to yield the desired 3-amino-2-chloro-5-((trimethylsilyl)ethynyl)pyridine.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive palladium catalyst. 2. Presence of moisture or oxygen. 3. Insufficient temperature.1. Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(PPh₃)₄). 2. Ensure all glassware is oven-dried and solvents are anhydrous and thoroughly degassed.[12] Maintain a positive pressure of inert gas. 3. Gently heat the reaction to 40-60°C.
Formation of Alkyne Homocoupling (Glaser Product) Presence of oxygen in the reaction vessel.1. Ensure the reaction is performed under a strict inert atmosphere.[13] 2. Use freshly distilled and thoroughly degassed solvents and amine base.[12]
Reaction Stalls 1. Catalyst deactivation. 2. Insufficient base.1. Add an additional small portion of the palladium catalyst. 2. Add another equivalent of the amine base.
Multiple Unidentified Spots on TLC 1. Decomposition of starting material or product. 2. Side reactions due to excessive heat.1. Ensure the reaction is not overheated. Run the reaction at a lower temperature for a longer duration. 2. Confirm the identity of the starting material is correct and pure.

Characterization

The identity and purity of the final product, 3-amino-2-chloro-5-((trimethylsilyl)ethynyl)pyridine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and verify the successful coupling. The disappearance of the C5-H proton signal from the starting material and the appearance of signals for the trimethylsilyl group will be indicative.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound.

By following this detailed protocol and considering the underlying scientific principles, researchers can confidently and efficiently utilize 3-Amino-2-chloro-5-iodopyridine as a versatile building block in their synthetic campaigns.

References

The Lynchpin of Modern Herbicide Design: Application Notes for 2-Chloro-5-iodopyridin-3-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Agrochemical Synthesis

In the landscape of modern agrochemical research, the strategic design of active ingredients with high efficacy, selectivity, and favorable environmental profiles is paramount. Among the vast arsenal of molecular scaffolds, halogenated pyridines have emerged as foundational building blocks, particularly in the development of novel herbicides. 2-Chloro-5-iodopyridin-3-amine, a trifunctional pyridine derivative, represents a key intermediate of significant interest. Its unique substitution pattern—featuring a nucleophilic amine, and two distinct halogen atoms at positions amenable to selective chemical transformations—renders it a highly versatile precursor for the synthesis of complex agrochemicals.

This guide provides a comprehensive overview of the application of this compound in agrochemical research, with a particular focus on its role in the synthesis of the arylpicolinate class of herbicides. We will delve into the mechanistic rationale behind its use and provide a detailed, field-proven protocol for its application in a key synthetic transformation.

Core Application: A Gateway to Arylpicolinate Herbicides

This compound is a pivotal intermediate in the synthesis of 6-arylpicolinates, a significant class of synthetic auxin herbicides.[1][2] These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4] The discovery of highly active compounds like Halauxifen-methyl has underscored the importance of the 6-aryl-4-aminopicolinate scaffold.[5]

The strategic value of this compound lies in its suitability for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6][7] This reaction enables the crucial formation of a carbon-carbon bond between the pyridine core and a substituted aryl group, which is a defining structural feature of this herbicide class.[1][2] The iodine atom at the 5-position is a particularly effective leaving group for such transformations, offering high reactivity and selectivity.

Visualizing the Synthetic Pathway: From Intermediate to Active Ingredient

The following diagram illustrates the conceptual synthetic pathway from this compound to a generic 6-arylpicolinate herbicide core structure.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C Pyridine Partner B Arylboronic Acid/Ester B->C Coupling Partner D 6-Aryl-2-chloro-pyridin-3-amine C->D C-C Bond Formation E Carboxylation/Esterification D->E Functional Group Manipulation F Arylpicolinate Herbicide Core E->F Final Product

Caption: Synthetic pathway to arylpicolinate herbicides.

Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 6-Aryl-4-aminopicolinate Precursor

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a biaryl compound, a key step in the production of arylpicolinate herbicides, using this compound as a starting material.

Principle and Causality

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] In this context, the iodine atom of this compound serves as the halide partner due to its high reactivity in the oxidative addition step of the catalytic cycle. The choice of a palladium catalyst and a suitable base is critical for efficient reaction turnover. The base activates the organoboron species, facilitating the transmetalation step.

Materials and Reagents
ReagentRoleMolar Eq.
This compoundPyridine starting material1.0
(Aryl)boronic acid or esterAryl group source1.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)Catalyst0.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃)Activator of boronic acid2.0 - 3.0
Anhydrous Solvent (e.g., Dioxane, Toluene, DMF)Reaction medium-
Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (2.5 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent and Catalyst Addition: Add the anhydrous solvent via syringe, followed by the palladium catalyst (0.03 eq.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 6-aryl-2-chloro-pyridin-3-amine.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents setup Assemble Apparatus under N2 prep_reagents->setup prep_glassware Flame-dry Glassware prep_glassware->setup add_reagents Add Reagents & Solvent setup->add_reagents heat Heat to Reflux add_reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern agrochemical development. Its trifunctional nature provides a robust and versatile platform for the synthesis of high-value herbicidal compounds. The application of this intermediate in Suzuki-Miyaura cross-coupling reactions is a prime example of how fundamental principles of organic chemistry are leveraged to create innovative solutions for global food production. The protocols and insights provided herein are intended to empower researchers to effectively utilize this key building block in their pursuit of the next generation of crop protection agents.

References

experimental procedure for N-arylation of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction: The Strategic Importance of N-Aryl Pyridinamines

N-arylated aminopyridines are privileged scaffolds in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their synthesis is a critical step in the development of new chemical entities. The substrate, 2-Chloro-5-iodopyridin-3-amine, is a particularly valuable building block. It possesses a nucleophilic amino group for N-arylation, alongside two distinct halogenated sites (a chloro and a more reactive iodo group) that offer orthogonal handles for subsequent cross-coupling reactions, enabling the rapid construction of molecular complexity.

This document provides a detailed protocol for the N-arylation of this compound utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is renowned for its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods like the Ullmann condensation.[1][2] The protocol is designed for researchers in organic synthesis and drug development, offering insights into procedural nuances and the rationale behind key experimental choices.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, proceeding through a well-established palladium-based catalytic cycle.[3][4] The reaction couples an amine with an aryl halide or pseudohalide. The success of the transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates key steps in the catalytic cycle and stabilizes the palladium intermediates.[5]

The generally accepted mechanism involves three primary stages:[2][3][5]

  • Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine (in this case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the product-forming step where the new C-N bond is formed, releasing the N-arylated product. The Pd(0) catalyst is regenerated, allowing the cycle to continue.

A key aspect of this process is the crucial role of the ligand, which modulates the steric and electronic properties of the palladium center to promote the desired reaction pathway and prevent side reactions like beta-hydride elimination.[2]

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex + Ar-X re_text Reductive Elimination amido_complex L₂Pd(II)(Ar)(NR'R'') (Amido Complex) oa_complex->amido_complex + HNR'R'' - HX (Base) oa_text Oxidative Addition amido_complex->pd0 product Ar-NR'R'' (N-Aryl Product) amido_complex->product deprotonation_text Amine Coordination & Deprotonation catalyst_regen Regenerated L₂Pd(0)

Caption: The Buchwald-Hartwig catalytic cycle for N-arylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide. Optimization may be required for different arylating agents.

Materials and Reagents
ReagentCAS NumberMolecular FormulaTypical PurityNotes
This compound745948-69-4C₅H₄ClIN₂>97%Substrate
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7C₇H₇BrO>98%Arylating partner
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3C₅₁H₄₂O₃Pd₂>97%Palladium Pre-catalyst
Xantphos161265-03-8C₃₉H₃₂OP₂>98%Ligand
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO>98%Base; handle in a glovebox if possible
Anhydrous Toluene108-88-3C₇H₈>99.8%Solvent; use from a solvent purification system
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

  • Septa, needles, and syringes for liquid transfer

  • Heating mantle or oil bath with temperature control

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), and Xantphos (34.7 mg, 0.06 mmol, 6 mol%).[6]

    • Seal the Schlenk tube with a rubber septum.

    • Evacuate the tube and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Addition of Liquid Reagents:

    • Through the septum, add the aryl bromide (e.g., 4-bromoanisole, 1.2 mmol, 1.2 equiv.) via syringe.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Conditions:

    • Place the sealed Schlenk tube in a preheated oil bath or heating mantle set to 100-110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • The reaction progress can be monitored by periodically taking small aliquots (under an inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

    • For TLC, a typical eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Visualize spots under UV light. The reaction is complete when the starting amine spot is consumed.

  • Work-up:

    • Once the reaction is complete, remove the tube from the heat source and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, is typically effective for isolating the desired N-arylated product.[7]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a solid.

  • Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Key Considerations and Troubleshooting

  • Strictly Anhydrous and Anaerobic Conditions: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen and moisture. The use of Schlenk techniques or a glovebox, along with properly dried glassware and anhydrous, degassed solvents, is paramount for reproducibility and high yields.[6]

  • Ligand and Base Selection: The combination of ligand and base is critical. While Xantphos/NaOtBu is a robust system, other combinations like RuPhos/K₂CO₃ might be necessary for challenging substrates or to improve functional group tolerance.[6][8] Aryl chlorides are generally less reactive and may require more specialized, electron-rich biarylphosphine ligands.[3]

  • Incomplete Conversion: If the reaction stalls, potential causes include catalyst deactivation or insufficient base strength. An additional charge of catalyst/ligand could be considered, but verifying the quality of reagents and the inertness of the atmosphere should be the first step.

  • Side Product Formation: A common side reaction is the hydrodehalogenation of the aryl halide starting material. This can sometimes be suppressed by adjusting the temperature or changing the ligand.[2]

References

Application Notes & Protocols: The Strategic Utility of 2-Chloro-5-iodopyridin-3-amine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifunctional Linchpin for Complex Molecule Assembly

In the landscape of modern medicinal and materials chemistry, the demand for novel heterocyclic scaffolds is incessant. These structures form the core of countless pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The synthetic chemist's ability to efficiently and selectively construct these complex architectures often hinges on the availability of versatile, multi-functional building blocks. 2-Chloro-5-iodopyridin-3-amine (CAS: 426463-09-4) has emerged as a preeminent example of such a reagent.[3] Its pyridine core is strategically decorated with three distinct reactive sites: a nucleophilic amine group at the 3-position, a moderately reactive chloro group at the 2-position, and a highly reactive iodo group at the 5-position.

This unique trifunctional arrangement is not a redundancy; it is a masterclass in synthetic potential. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective, sequential palladium-catalyzed cross-coupling reactions. Typically, the C-I bond can be functionalized first under milder conditions, leaving the C-Cl bond intact for a subsequent transformation.[4] This orthogonal reactivity, combined with the directing and reactive capabilities of the amino group, makes this compound an invaluable starting material for generating diverse libraries of substituted pyridines and constructing complex fused heterocyclic systems, such as the pyrido[3,2-d]pyrimidines found in advanced kinase inhibitors.[5]

This guide provides an in-depth exploration of the key applications of this versatile building block, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical development.

Part 1: Selective C-C Bond Formation via Palladium-Catalyzed Cross-Coupling

The differential reactivity of the two halogen atoms on the pyridine ring is the cornerstone of this reagent's utility. The C(5)-I bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the C(2)-Cl bond, enabling selective functionalization at the 5-position.

Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerhouse for C(sp²)-C(sp²) bond formation, and this compound is an excellent substrate.[6][7] This reaction is fundamental for synthesizing biaryl structures, which are prevalent motifs in pharmaceuticals, particularly kinase inhibitors that target the ATP-binding site.[8]

Causality and Mechanistic Insight: The catalytic cycle begins with the oxidative addition of a low-valent palladium species (Pd(0)) into the more reactive C-I bond. The resulting Pd(II) complex then undergoes transmetalation with a boronic acid or ester, which must first be activated by a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic borate species. The final step, reductive elimination, forms the new C-C bond and regenerates the active Pd(0) catalyst.[7] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often crucial for stabilizing the Pd(0) species and facilitating the oxidative addition and reductive elimination steps, especially with less reactive chloro-pyridines.[4]

Protocol 1: Synthesis of 2-Chloro-5-phenylpyridin-3-amine

This protocol details a representative Suzuki-Miyaura coupling at the 5-position.

Reagent MW Equivalents Amount
This compound254.46 g/mol 1.02.54 g (10 mmol)
Phenylboronic Acid121.93 g/mol 1.21.46 g (12 mmol)
Pd₂(dba)₃915.72 g/mol 0.01 (1 mol%)91.6 mg (0.1 mmol)
SPhos410.53 g/mol 0.02 (2 mol%)82.1 mg (0.2 mmol)
Potassium Phosphate (K₃PO₄)212.27 g/mol 2.04.25 g (20 mmol)
Solvent
1,4-Dioxane / Water (10:1)55 mL

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 100 mL Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Phenylboronic Acid - K3PO4 - Pd2(dba)3 / SPhos inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 3. Add Degassed 1,4-Dioxane/Water inert->solvent heat 4. Heat to 90 °C (4-6 hours) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor extract 6. Quench & Extract (EtOAc / Water) monitor->extract purify 7. Column Chromatography extract->purify product Pure Product: 2-Chloro-5-phenylpyridin-3-amine purify->product

Figure 1. Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Installation of Alkyne Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking terminal alkynes to aryl halides.[9][10] This reaction is invaluable for installing rigid alkyne linkers, which can be used to probe pharmacophores or serve as versatile handles for further transformations, such as click chemistry or cyclization reactions.

Causality and Mechanistic Insight: The Sonogashira reaction operates through a dual catalytic cycle.[11][12] The palladium cycle is similar to the Suzuki coupling, involving oxidative addition to the C-I bond. The copper co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (which also acts as a solvent and acid scavenger) to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[12][13] The reaction is typically run under mild, anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[9]

Protocol 2: Synthesis of 2-Chloro-5-((trimethylsilyl)ethynyl)pyridin-3-amine

This protocol describes the coupling with ethynyltrimethylsilane, a protected and easy-to-handle alkyne source.

Reagent MW Equivalents Amount
This compound254.46 g/mol 1.02.54 g (10 mmol)
Ethynyltrimethylsilane98.22 g/mol 1.52.1 mL (15 mmol)
Pd(PPh₃)₂Cl₂701.90 g/mol 0.02 (2 mol%)140 mg (0.2 mmol)
Copper(I) Iodide (CuI)190.45 g/mol 0.04 (4 mol%)76 mg (0.4 mmol)
Solvent/Base
Triethylamine (Et₃N)40 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by ethynyltrimethylsilane via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed.

  • Monitoring: Monitor for the disappearance of the starting material by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography (hexane/ethyl acetate) to afford the desired alkynylated pyridine.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Solids: - this compound - Pd(PPh3)2Cl2 - CuI inert 2. Purge with Argon reagents->inert liquids 3. Add Degassed Et3N & Alkyne inert->liquids react 4. Stir at RT (8-12 hours) liquids->react filter 5. Filter through Celite react->filter concentrate 6. Concentrate Filtrate filter->concentrate purify 7. Column Chromatography concentrate->purify product Pure Product purify->product

Figure 2. Experimental workflow for Sonogashira coupling.

Part 2: Sequential Functionalization and Advanced C-N Coupling

Once the 5-position has been selectively functionalized, the less reactive chloro group at the 2-position becomes the target for subsequent transformations. The Buchwald-Hartwig amination is an ideal reaction for this purpose, enabling the formation of C-N bonds.[14][15]

Causality and Mechanistic Insight: The Buchwald-Hartwig amination of aryl chlorides is more challenging than that of bromides or iodides and requires a highly active catalyst system.[4][15] The catalytic cycle involves the oxidative addition of Pd(0) to the C-Cl bond, which is the rate-limiting step.[16] This step is promoted by the use of sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) that stabilize the electron-rich Pd(0) center and promote the difficult oxidative addition.[16] Following coordination of the amine, a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, forming a palladium-amido complex.[15] Reductive elimination from this complex forges the new C-N bond and regenerates the catalyst.[14][16]

Protocol 3: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative

This protocol outlines the amination of a 5-substituted-2-chloropyridin-3-amine, demonstrating the sequential functionalization strategy.

Reagent MW Equivalents Amount
5-Aryl-2-chloropyridin-3-amine-1.0(5 mmol)
Benzylamine107.15 g/mol 1.20.65 mL (6 mmol)
Pd₂(dba)₃915.72 g/mol 0.02 (2 mol%)91.6 mg (0.1 mmol)
XPhos476.65 g/mol 0.04 (4 mol%)95.3 mg (0.2 mmol)
Sodium tert-butoxide (NaOt-Bu)96.10 g/mol 1.4673 mg (7 mmol)
Solvent
Toluene, anhydrous25 mL

Step-by-Step Methodology:

  • Glovebox Protocol: Due to the air-sensitive nature of the catalyst and base, this procedure is best performed in a glovebox. Add the 5-aryl-2-chloropyridin-3-amine, NaOt-Bu, Pd₂(dba)₃, and XPhos to a vial.

  • Reagent Addition: Add anhydrous toluene, followed by benzylamine.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated heating block at 110 °C and stir for 12-18 hours.

  • Monitoring: After cooling, an aliquot can be taken, quenched with water, extracted, and analyzed by LC-MS to check for completion.

  • Workup: Cool the reaction to room temperature and carefully quench by adding water. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the desired di-aminated product.

Part 3: Application in the Synthesis of Fused Pyrido[3,2-d]pyrimidines

The substituted aminopyridines synthesized using this compound are ideal precursors for constructing fused heterocyclic systems. Pyrido[3,2-d]pyrimidines, for example, are a privileged scaffold in medicinal chemistry, notably as potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors for cancer therapy.[5]

The general strategy involves functionalizing the 5-position, followed by a reaction at the 3-amino group and subsequent intramolecular cyclization involving the nitrogen at position 1 of the pyridine ring.

Synthetic Pathway Overview:

  • Initial Functionalization: A Sonogashira or Suzuki coupling at the 5-position of this compound.

  • Amine Acylation: The 3-amino group is acylated, for instance, with an acid chloride or activated with a reagent like formamidine acetate.

  • Cyclization: The final step is an intramolecular cyclization, often thermally or acid-catalyzed, where the acylated amine attacks the pyridine nitrogen's vicinity to form the second ring, yielding the pyrido[3,2-d]pyrimidine core.

Fused_Ring_Synthesis start This compound C₅H₄ClIN₂ step1_product 5-Aryl-2-chloropyridin-3-amine Functionalized Intermediate start->step1_product Step 1: Suzuki or Sonogashira Coupling step2_product N-Acyl-5-Aryl-2-chloropyridin-3-amine Acylated Intermediate step1_product->step2_product Step 2: Amine Acylation final_product Fused Pyrido[3,2-d]pyrimidine Biologically Active Core step2_product->final_product Step 3: Intramolecular Cyclization

Figure 3. General synthetic pathway to Pyrido[3,2-d]pyrimidines.

This modular approach allows for the introduction of diversity elements at multiple positions of the final scaffold, making it a powerful strategy in drug discovery programs.

Conclusion

This compound is a testament to the power of strategic functionalization in organic synthesis. Its three distinct reactive centers—the amine, the hypervalent iodine, and the less reactive chlorine—provide a predictable and powerful platform for sequential, site-selective modifications. By leveraging well-established palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, chemists can rapidly access a vast chemical space of substituted pyridines. Furthermore, these intermediates serve as ideal precursors for the construction of complex, fused heterocyclic systems of high value in pharmaceutical research. The protocols and mechanistic rationale presented herein offer a robust foundation for researchers to exploit the full synthetic potential of this exceptional chemical building block.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 2-Chloro-5-iodopyridin-3-amine (CAS 426463-09-4). As a critical halogenated pyridine intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount for downstream success.[1][2] This document provides field-tested troubleshooting advice and detailed protocols to address common purification hurdles.

Introduction: The Purification Challenge

The synthesis of this compound, often via electrophilic iodination of 2-Chloro-pyridin-3-amine or a related precursor, presents several distinct purification challenges.[3] The crude reaction mixture typically contains not only the desired product but also unreacted starting materials, iodinating reagents (e.g., N-Iodosuccinimide, NIS), their byproducts (succinimide), and potentially over-iodinated or regioisomeric side products.[4] The inherent reactivity and potential instability of halogenated heterocycles necessitate carefully optimized purification strategies to prevent degradation and ensure high purity.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective first step in purifying the crude reaction mixture?

A1: The initial workup is crucial for removing the bulk of inorganic salts and water-soluble impurities. A standard aqueous workup is highly recommended. This typically involves quenching the reaction, followed by extraction.

  • Causality: The product, this compound, is a neutral organic compound with low water solubility. Impurities like succinimide (from NIS) and any remaining acid or base catalysts can be effectively removed by partitioning the crude mixture between an immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane) and water. A wash with a mild base, such as a saturated aqueous sodium bicarbonate solution, will neutralize any acid and remove acidic byproducts.[3] A subsequent wash with sodium thiosulfate solution is often employed to quench any remaining elemental iodine or reactive iodine species, which can cause discoloration.[5]

Q2: Which purification technique is best for achieving high purity: recrystallization or column chromatography?

A2: The choice depends on the impurity profile and the scale of your reaction.

  • Recrystallization is often the most efficient method for removing minor impurities on a larger scale, especially if the crude product is already of moderate purity (>85%). A documented solvent system is a mixture of ethyl acetate and ethanol.[6] The principle relies on the target compound having high solubility in the hot solvent and low solubility at cooler temperatures, while impurities remain in solution. It is an excellent method for removing trace amounts of structurally similar compounds.

  • Flash Column Chromatography is the method of choice when the crude product contains significant amounts of impurities with different polarities, such as unreacted starting material or byproducts. It offers superior separation power but is generally more time-consuming and solvent-intensive than recrystallization.

Q3: What solvent system should I use for flash column chromatography?

A3: The optimal solvent system should provide a retention factor (Rf) for the target compound of approximately 0.25-0.35 on a TLC plate for good separation. Given the amine and pyridine functionalities, a gradient of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate) is a standard starting point.

Component Typical Polarity Recommended Starting Gradient (v/v) Notes
Mobile Phase A Non-polarHexane or HeptaneHeptane is often preferred for better resolution and less toxicity.
Mobile Phase B PolarEthyl AcetateStart with 5-10% Ethyl Acetate and gradually increase the concentration.
Stationary Phase PolarSilica Gel (Standard Grade)The amine group may streak on silica. Adding 0.5-1% triethylamine (Et3N) to the mobile phase can mitigate this by neutralizing acidic sites on the silica.

Q4: My "purified" this compound is a brown or yellow solid. What causes this discoloration and how can I fix it?

A4: Discoloration in halogenated pyridines is commonly caused by trace impurities, often residual iodine or oxidation/degradation products.[7]

  • Cause & Solution:

    • Residual Iodine: Even trace amounts of I2 can impart a strong color. An aqueous wash with sodium thiosulfate (Na2S2O3) during the initial workup is effective at removing it.[5]

    • Degradation: The compound may be sensitive to light, air, or heat. Ensure it is stored in a dark place under an inert atmosphere.[8] For purification, you can perform a recrystallization step that includes adding a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration. Caution: Use charcoal judiciously as it can also adsorb the desired product, reducing yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Purification Product Loss During Aqueous Workup: The product may have slight solubility in the aqueous phase, especially if the pH is acidic (protonation of the amine/pyridine).Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before final extraction. Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
Co-elution during Chromatography: The chosen solvent system may not be adequate to separate the product from a key impurity.Optimize the mobile phase. Use a shallower gradient or try an alternative solvent system (e.g., Dichloromethane/Methanol). Check TLC carefully in multiple solvent systems to confirm separation.
Incomplete Crystallization: The product remains in the mother liquor during recrystallization due to using too much solvent or an inappropriate solvent system.Reduce the amount of solvent used for recrystallization. After cooling and filtering, concentrate the mother liquor and attempt a second crop of crystals. Alternatively, add a non-polar "anti-solvent" (like hexane) dropwise to the mother liquor to induce further precipitation.
Product is an Oil or Fails to Crystallize Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point and preventing crystallization.Re-purify using flash chromatography with an optimized solvent system to remove the impurities.
Residual Solvent: Trapped solvent from chromatography or workup can prevent solidification.Dry the product under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). Triturating the oil with a non-polar solvent (e.g., cold hexane or pentane) can often induce crystallization by washing away residual polar solvents and providing a nucleation surface.
Multiple Spots on TLC After Purification Degradation on Silica Gel: The amine functionality can interact with the acidic surface of silica gel, causing streaking or degradation, leading to new spots appearing during the run.Deactivate the silica gel by adding 0.5-1% triethylamine or ammonia to your mobile phase. Alternatively, use neutral or basic alumina as the stationary phase.
Incomplete Separation: The column was run too quickly, or the gradient was too steep.Re-run the column using a shallower gradient and a slower flow rate to improve resolution between closely eluting spots.
Reaction Reversibility/Equilibration: While less common for this specific compound, some reactions can re-equilibrate on the column.This is an advanced problem. If suspected, consider a different purification method like recrystallization or derivatization.

Visualized Workflows and Protocols

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude reaction product.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/H2O, NaHCO3 wash, Na2S2O3 wash) crude->workup dry Dry Organic Layer (Na2SO4) & Concentrate workup->dry analysis Analyze Crude Solid (TLC, 1H NMR) dry->analysis recryst Recrystallization (e.g., EtOAc/Ethanol) analysis->recryst High Purity (>85%) & Crystalline chrom Flash Column Chromatography (e.g., Hexane/EtOAc gradient) analysis->chrom Low Purity (<85%) or Oily pure_recryst Pure Product recryst->pure_recryst pure_chrom Pure Product chrom->pure_chrom

Caption: Decision workflow for purifying this compound.

Experimental Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying material that is already >85% pure and crystalline.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Add the solvent in small portions near its boiling point.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated charcoal (approx. 1-2% by weight), and reheat to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a cotton plug in a heated funnel to remove the charcoal. Pre-heat the filtration apparatus to prevent premature crystallization.

  • Crystallization: To the hot filtrate, add hot ethanol dropwise until the solution becomes slightly turbid (cloudy). Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the product by melting point and NMR spectroscopy to confirm purity.

Experimental Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for complex mixtures or when recrystallization fails.

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of Hexane:Ethyl Acetate. An ideal system will give the product an Rf value of ~0.3 and show good separation from all impurities.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" with your initial, low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent. Confirm purity by NMR and melting point.

Troubleshooting Logic Diagram

G start Purified Product Analysis (TLC/NMR) purity_check Is Purity >98%? start->purity_check pass Purity Acceptable. Proceed to next step. purity_check->pass Yes fail What is the issue? purity_check->fail No issue1 Multiple Spots on TLC fail->issue1 issue2 Product is Discolored fail->issue2 issue3 Product is an Oil fail->issue3 sol1 Re-purify via Chromatography (shallower gradient) OR Attempt Recrystallization issue1->sol1 sol2 Recrystallize with Charcoal OR Perform Aqueous Wash (Na2S2O3) & Re-isolate issue2->sol2 sol3 Dry under high vacuum OR Triturate with non-polar solvent (e.g., cold Hexane) issue3->sol3

Caption: Troubleshooting decision tree for post-purification analysis.

References

side reactions in Suzuki coupling of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Suzuki Coupling of 2-Chloro-5-iodopyridin-3-amine

Welcome to the technical support hub for the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges associated with this specific transformation. Our goal is to provide you with in-depth, actionable insights to help you troubleshoot and optimize your reactions, ensuring both efficiency and success in your synthetic endeavors.

Troubleshooting Guide & FAQs

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to complex substrates like dihalogenated aminopyridines can be fraught with challenges.[1][2] Below, we address the most frequently encountered issues in a question-and-answer format, providing not just solutions, but also the mechanistic reasoning behind them.

Q1: My primary side product is the homocoupling of my boronic acid/ester. What causes this and how can I prevent it?

A1: Understanding Boronic Acid Homocoupling

Homocoupling of the boronic acid derivative to form a symmetrical biaryl byproduct is a common and frustrating side reaction.[3] Its formation significantly reduces the yield of the desired product by consuming the nucleophilic coupling partner.

Root Causes & Mechanisms:

  • Presence of Palladium(II) Species: The catalytic cycle of the Suzuki reaction requires Pd(0) to initiate oxidative addition.[4][5] If Pd(II) species are present, either from the precatalyst or due to oxidation of Pd(0), they can catalyze the homocoupling of two boronic acid molecules.[4][6] This process regenerates the active Pd(0) catalyst but at the expense of your starting material.

  • Oxygen in the Reaction Mixture: Ingress of oxygen is a primary culprit. Oxygen can react with Pd(0) to form palladium(II) peroxo complexes, which are known to promote the homocoupling pathway.[7][8] Rigorous degassing of solvents and maintaining an inert atmosphere are therefore critical.[4]

Troubleshooting & Preventative Strategies:

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles for maximum effectiveness.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the need for an initial reduction step, which can sometimes be inefficient and lead to Pd(II)-mediated side reactions.[9]

  • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes exacerbate side reactions. Screen catalyst loading from 1-5 mol% to find the optimal balance.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination to form the desired product, helping it outcompete the homocoupling pathway.[5]

Q2: I'm observing significant dehalogenation, primarily loss of the iodine atom, to form 2-chloro-3-aminopyridine. What is the source of the hydrogen and how do I stop it?

A2: The Challenge of Dehalogenation (Hydrodehalogenation)

Dehalogenation, where the C-X bond is replaced by a C-H bond, is another yield-reducing side reaction.[10] In the case of this compound, the more reactive C-I bond is the usual site of this unwanted transformation.[5]

Root Causes & Mechanisms:

The generally accepted mechanism involves the formation of a hydride ligand on the palladium center after oxidative addition. This hydride can come from various sources within the reaction mixture. The subsequent reductive elimination of Ar-H regenerates the Pd(0) catalyst and produces the dehalogenated byproduct.[4]

Common Hydride Sources & Solutions:

Hydride SourceMechanistic InsightRecommended Action
Alcohol Solvents Solvents like methanol or isopropanol can undergo β-hydride elimination or be oxidized by the palladium complex to generate palladium-hydride species.[10]Switch to aprotic solvents such as 1,4-dioxane, toluene, or DMF. If a protic solvent is necessary, consider using t-butanol, which lacks β-hydrogens.
Amine Bases Amine bases, particularly primary or secondary amines, can act as hydride donors.[4]Use inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. These are generally less likely to be a source of hydride.[9]
Water Water can be a proton source in protodeboronation, and in some cases, has been implicated as a hydrogen source in hydrodehalogenation pathways.[11]Use anhydrous solvents and reagents. If aqueous conditions are required, minimize the amount of water.
Boronic Acid Itself In some systems, the boronic acid or its derivatives can be a source of hydride, although this is less common.This is substrate-dependent. If other sources have been eliminated, consider using a boronate ester (e.g., a pinacol ester) which can be more stable.
Q3: The reaction is sluggish and I'm getting a mixture of products. How can I improve the chemoselectivity for coupling at the C-I bond?

A3: Controlling Chemoselectivity in Dihalopyridines

For dihalogenated substrates, achieving selective coupling at one position is paramount. In this compound, the C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition by Pd(0).[5] Therefore, selectivity for the iodo position is generally high. If you are observing a lack of selectivity or reaction at the chloro position, it points to overly harsh conditions or an inappropriate catalyst system.

Workflow for Optimizing Chemoselectivity:

The diagram below outlines a decision-making process for optimizing the selective Suzuki coupling at the C-I position.

G cluster_0 Troubleshooting Chemoselectivity Start Low Selectivity Observed (Coupling at C-Cl or Diarylation) Temp Is Reaction Temperature > 100°C? Start->Temp Ligand Is the Ligand Highly Active (e.g., Buchwald-type)? Temp->Ligand No Temp->Ligand ReduceTemp Action: Reduce Temperature (e.g., to 70-80°C) Temp->ReduceTemp Base Is a Very Strong Base Used (e.g., NaOtBu)? Ligand->Base No Ligand->Base ChangeLigand Action: Switch to a 'softer' ligand (e.g., PPh₃ or dppf) Ligand->ChangeLigand Result Improved Selectivity for C-I Coupling Base->Result No Base->Result ChangeBase Action: Use a Milder Base (e.g., K₂CO₃ or K₃PO₄) Base->ChangeBase ReduceTemp->Ligand ChangeLigand->Base ChangeBase->Result

Caption: A decision tree for troubleshooting chemoselectivity.

Key Optimization Parameters:

  • Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-Cl bond insertion. Running the reaction at a milder temperature (e.g., 70-80 °C) is often sufficient for C-I coupling and will minimize C-Cl reactivity.[12]

  • Ligand Selection: Highly active, bulky, electron-rich ligands (e.g., SPhos, XPhos) are excellent for activating unreactive C-Cl bonds, but they might be too active for this substrate, leading to a loss of selectivity.[9][13] Consider starting with a less activating ligand like PPh₃ or PdCl₂(dppf).[12][14]

  • Base: Strong bases can sometimes accelerate catalyst decomposition or promote unwanted side reactions. A moderate base like K₂CO₃ or K₃PO₄ is often the best choice.[9][15][16]

Q4: My boronic acid seems to be decomposing, and I'm forming the corresponding arene. What is protodeboronation and how can it be minimized?

A4: Addressing Protodeboronation

Protodeboronation is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom.[17] This is a well-known decomposition pathway for boronic acids, especially heteroaromatic ones, and it directly competes with the desired transmetalation step.[6][18]

Root Causes & Mechanisms:

Protodeboronation can be catalyzed by acid, base, or even certain metal complexes.[17][18] The mechanism and rate are highly dependent on the pH of the reaction and the electronic nature of the boronic acid.[6] For many boronic acids, the reaction is accelerated by the presence of aqueous base, which is unfortunately a standard component of the Suzuki reaction.[18]

Strategies to Mitigate Protodeboronation:

  • Use Boronate Esters: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeboronation than their corresponding boronic acids.[6] While they may require slightly more forcing conditions for transmetalation, their increased stability can lead to higher overall yields.

  • Minimize Water: While some water is often necessary for the Suzuki reaction, an excessive amount can accelerate protodeboronation. Try reducing the amount of water in your solvent system (e.g., moving from 4:1 dioxane:water to 10:1).[9]

  • Slow Addition of the Boronic Acid: If you suspect the boronic acid is decomposing while waiting to enter the catalytic cycle, consider adding it slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration low, favoring productive coupling over decomposition.[12]

  • Increase Reaction Rate: The faster the productive Suzuki coupling occurs, the less time the boronic acid has to decompose. Ensure your catalyst system is active and the temperature is optimized (without sacrificing selectivity) to drive the reaction forward efficiently.[12][17]

Optimized Starting Protocol

This protocol is designed as a robust starting point to achieve selective mono-coupling at the C-5 iodine position while minimizing common side reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • PdCl₂(dppf) (3 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Add the PdCl₂(dppf) catalyst.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Via syringe, add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture. The final concentration of the limiting reagent should be ~0.1 M.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Competing Pathways

The success of the Suzuki coupling hinges on the desired catalytic cycle (center) proceeding much faster than the competing side-reaction pathways.

References

Technical Support Center: Synthesis and Application of 2-Chloro-5-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and utilization of 2-Chloro-5-iodopyridin-3-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. This compound is a crucial intermediate in the development of pharmaceuticals and agrochemicals, valued for its unique electronic properties and multiple reaction sites.[1][2] However, its synthesis and subsequent functionalization can present specific challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, optimize your reaction conditions, and ensure the successful synthesis of your target molecules.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses the most common issues encountered during the synthesis and handling of this compound and its derivatives.

Diagram: General Troubleshooting Workflow

This workflow outlines a systematic approach to diagnosing and resolving issues in your synthesis.

G cluster_synthesis Synthesis Phase cluster_troubleshooting Troubleshooting Loop cluster_downstream Downstream Application Start Start Synthesis of This compound Reaction Electrophilic Iodination Start->Reaction Workup Reaction Work-up & Quenching Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS) & Yield Calculation Purification->Characterization Product Pure Product Characterization->Product LowYield Problem: Low Yield Characterization->LowYield Yield < Expected Impurity Problem: Impurities Detected Characterization->Impurity Purity < Desired Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Product->Coupling CheckReagents Verify Reagent Quality & Stoichiometry LowYield->CheckReagents Cause? ModifyWorkup Modify Work-up/ Purification Protocol Impurity->ModifyWorkup Cause? OptimizeCond Optimize Reaction Conditions (Temp, Time, Solvent) CheckReagents->OptimizeCond OptimizeCond->Reaction Re-run Experiment ModifyWorkup->OptimizeCond Failure Problem: Coupling Fails Coupling->Failure No Product CheckCatalyst Verify Catalyst System (Ligand, Base, Solvent) Failure->CheckCatalyst Cause? CheckCatalyst->Coupling Re-run Experiment

Caption: A systematic workflow for synthesis and troubleshooting.

Problem 1: Low or No Yield During Iodination

Symptom: After performing the iodination of 2-chloropyridin-3-amine, TLC or LC-MS analysis shows a large amount of unreacted starting material, and the isolated yield of this compound is significantly lower than expected.

Potential CauseScientific ExplanationSuggested Solution
Ineffective Iodinating Reagent The pyridine ring is electron-deficient, making electrophilic substitution challenging. A mild iodinating agent may not be sufficiently reactive. Common reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are often required.[3] Molecular iodine (I₂) alone is a weak electrophile and often requires an activator or oxidant.[4]Use a more reactive iodinating agent such as N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) .[3][5] For highly deactivated systems, stronger reagents like 1,3-Diiodo-5,5-dimethylhydantoin (DIH) in the presence of a strong acid could be considered.[6]
Incorrect Solvent or Temperature The reaction is typically performed in a solvent that can facilitate the electrophilic substitution. Glacial acetic acid is commonly used as it can protonate the pyridine nitrogen, further influencing reactivity, and solubilize the reagents.[3][5] The reaction often requires heating to overcome the activation energy barrier.[3][5]Use glacial acetic acid as the solvent. Heat the reaction mixture, typically between 55-70 °C , and monitor the progress by TLC or LC-MS.[3][5]
Reagent Degradation N-Iodosuccinimide can degrade over time, especially if exposed to light or moisture. Iodine monochloride can also be sensitive.Always use freshly opened or properly stored reagents. Check the purity of the starting amine, as impurities can interfere with the reaction.
Premature Reaction Quenching The reaction may be slower than anticipated. Quenching the reaction before completion will naturally lead to low yields.Monitor the reaction closely using TLC or LC-MS to confirm the complete consumption of the starting material before proceeding with the work-up.[3]
Problem 2: Formation of Multiple Products (Regioisomers, Di-iodination)

Symptom: The crude reaction mixture shows multiple spots on TLC or multiple peaks in LC-MS, indicating the formation of byproducts such as di-iodinated species or other regioisomers.

Potential CauseScientific ExplanationSuggested Solution
Over-iodination Using a large excess of the iodinating agent or prolonged reaction times at high temperatures can lead to the formation of di-iodinated products.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent.[3] Monitor the reaction progress diligently and stop the reaction as soon as the starting material is consumed.
Lack of Regioselectivity The directing effects of the amino and chloro groups on the pyridine ring strongly favor iodination at the C5 position. However, harsh conditions or incorrect reagents might lead to minor amounts of other isomers.The combination of an amino group at C3 and a chloro group at C2 generally directs iodination to the C5 position. Sticking to established protocols with reagents like NIS or ICl in acetic acid typically ensures high regioselectivity.[3][5] If isomer formation is significant, purification by column chromatography will be necessary.[3]
Decomposition Halogenated pyridines, especially under acidic and heated conditions, can be prone to degradation, leading to a complex mixture of byproducts.Avoid excessively high temperatures (e.g., >80-90 °C) unless necessary. Ensure an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.[3]
Problem 3: Failure in Downstream Cross-Coupling Reactions

Symptom: The purified this compound (or its derivative) fails to react or gives low yields in subsequent Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

Diagram: Diagnosing Cross-Coupling Failures

G Start Cross-Coupling Reaction Fails Q1 Is the Starting Material Pure? Start->Q1 Q2 Is the Catalyst System Active? Q1->Q2 Yes Sol1 Re-purify Starting Material. Check for residual acid/base from previous step. Q1->Sol1 No Q3 Are Reaction Conditions Optimal? Q2->Q3 Yes Sol2 Use fresh catalyst/ligand. Ensure base is anhydrous and strong enough. Degas solvent thoroughly. Q2->Sol2 No Sol3 Adjust temperature. Screen different solvents (e.g., Dioxane, Toluene). Verify inert atmosphere. Q3->Sol3 No Success Reaction Succeeds Q3->Success Yes Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Potential CauseScientific ExplanationSuggested Solution
Catalyst Poisoning The amine group on the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Residual impurities from the iodination step (e.g., excess succinimide, acetic acid) can also poison the catalyst.Ensure the starting material is of high purity (>98%).[7] If the free amine is suspected to be the issue, consider protecting it (e.g., as a Boc or PMP group) before the coupling reaction.
Incorrect Ligand Choice Buchwald-Hartwig and Suzuki reactions are highly dependent on the choice of phosphine ligand. The electronic and steric properties of the ligand are critical for facilitating oxidative addition and reductive elimination.[8] Bulky, electron-rich phosphine ligands are often required.[8]For Buchwald-Hartwig amination , use bulky phosphine ligands like XPhos, SPhos, or BrettPhos.[8] For Suzuki coupling , ligands such as SPhos or RuPhos with Pd(OAc)₂ are often effective.[9] A screening of different ligands may be necessary.
Suboptimal Base or Solvent The choice of base is crucial. In Buchwald-Hartwig reactions, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is needed to deprotonate the amine.[10] For Suzuki couplings, a base like K₃PO₄ or Cs₂CO₃ is used to activate the boronic acid.[9][11] The solvent must be anhydrous and thoroughly degassed.Use NaOt-Bu, K₂CO₃, or Cs₂CO₃ as the base.[10] Ensure solvents like toluene, dioxane, or THF are anhydrous and properly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[10]
Differential Reactivity of Halogens The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C5 position. If coupling at the C2 position is desired, much harsher conditions or different catalytic systems would be needed.Exploit the differential reactivity. Couple at the C5-iodine position first under standard Suzuki or Buchwald-Hartwig conditions. The C2-chloro position will typically remain intact.[9]
Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound? A: A widely reported and reliable method is the direct iodination of 2-chloropyridin-3-amine using an electrophilic iodine source in an acidic solvent. A typical procedure involves reacting 2-chloropyridin-3-amine with N-Iodosuccinimide (NIS) in glacial acetic acid, often with moderate heating (e.g., 55 °C) for several hours.[5] An alternative is using Iodine Monochloride (ICl) with a buffer like sodium acetate in acetic acid at around 70 °C.[3][12] Both methods provide good yields and high regioselectivity for the desired C5-iodinated product.

Q2: How do I effectively purify the crude this compound? A: The work-up typically involves neutralizing the acidic reaction mixture with a base like sodium bicarbonate solution, which precipitates the crude product.[5] The solid can then be collected by filtration and washed with water.[5] For higher purity, two main methods are effective:

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane can yield highly pure material.[7]

  • Silica Gel Column Chromatography: If the crude product contains significant impurities (e.g., starting material, di-iodinated byproduct), purification by flash chromatography is recommended.[3] A gradient elution with a hexane/ethyl acetate mixture is often effective.[3]

Q3: Can I perform a Suzuki coupling at the C2-chloro position while leaving the C5-iodine intact? A: This is generally not feasible under standard palladium-catalyzed conditions. The carbon-iodine bond is much weaker and more susceptible to oxidative addition to the Pd(0) catalyst than the carbon-chlorine bond. Therefore, Suzuki, Buchwald-Hartwig, and other similar cross-coupling reactions will occur selectively at the C5-iodo position.[9]

Q4: How should I store this compound? A: Like many halogenated organic compounds, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight.[1] It is best kept in a tightly sealed container to protect it from moisture, which could potentially lead to degradation over time.[1] For long-term storage, refrigeration (0-8 °C) is recommended.[2]

Validated Experimental Protocols
Protocol 1: Synthesis of this compound via NIS Iodination

This protocol is adapted from established literature procedures.[5]

Diagram: Iodination Reaction Workflow

G cluster_reagents Reagents & Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Combine 2-chloropyridin-3-amine, NIS, and glacial acetic acid in a round-bottom flask. Heat 2. Heat mixture to 55-60 °C with stirring. Reagents->Heat Monitor 3. Monitor reaction via TLC/LC-MS (approx. 6-18 hours). Heat->Monitor Cool 4. Cool to room temperature. Monitor->Cool Quench 5. Neutralize with sat. NaHCO₃ (aq). Precipitate forms. Cool->Quench Filter 6. Filter solid, wash with water. Quench->Filter Dry 7. Dry product under vacuum. Filter->Dry

Caption: Step-by-step workflow for the synthesis of this compound.

Materials:

  • 2-chloropyridin-3-amine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • To a round-bottom flask, add 2-chloropyridin-3-amine and glacial acetic acid.

  • Stir the mixture until the amine is fully dissolved.

  • Add N-Iodosuccinimide (NIS) portion-wise to the solution.

  • Heat the reaction mixture to approximately 55-60 °C and stir for 6-18 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate. Caution: CO₂ evolution (foaming) will occur.

  • Continue adding the bicarbonate solution until the pH of the suspension is approximately 8.

  • Stir the resulting suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove residual salts and succinimide.

  • Dry the product at 40 °C under reduced pressure to afford this compound as a solid.[5]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for coupling an arylboronic acid at the C5 position.[9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 mixture)

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired 2-chloro-5-arylpyridin-3-amine product.[9]

References

improving yield for 2-Chloro-5-iodopyridin-3-amine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 2-Chloro-5-iodopyridin-3-amine

Welcome to the technical support center for this compound. This versatile building block is crucial in the synthesis of novel pharmaceutical and agrochemical compounds. However, its unique electronic and steric properties can present challenges. This guide is structured to provide direct, actionable solutions to common issues encountered during its use in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.

Part 1: General FAQs & Best Practices

This section addresses overarching issues applicable to most reactions involving this substrate.

Question 1: My reaction is sluggish or fails to initiate. What are the first things I should check?

Answer: Before delving into complex parameter optimization, it is critical to validate the fundamentals of your experimental setup. The majority of failures in palladium-catalyzed reactions stem from a few common sources:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Incomplete degassing of solvents or a poor-quality inert gas (Nitrogen or Argon) can lead to rapid catalyst deactivation. We recommend degassing solvents by sparging with an inert gas for at least 30 minutes or using several freeze-pump-thaw cycles.[1][2]

  • Reagent Quality:

    • Solvents: Ensure solvents are anhydrous, especially for reactions sensitive to water.

    • Bases: Inorganic bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Use freshly opened or properly stored bases. The particle size of solid inorganic bases can also impact reaction rates; consider grinding the base before use to increase surface area and prevent clumping.[3]

    • Substrate and Reagents: Verify the purity of your this compound and coupling partners. Impurities can sometimes inhibit the catalyst.

Question 2: How do I monitor the progress of my reaction effectively?

Answer: Relying solely on time is inefficient. Active monitoring is key. Thin-Layer Chromatography (TLC) is a rapid and effective method. For more quantitative analysis, LC-MS or GC-MS are preferred.[4] When setting up your TLC, ensure you spot lanes for your starting material, your coupling partner, and the co-spotted reaction mixture to clearly identify consumption of starting materials and formation of the product.

Question 3: The purification of my final product is proving difficult. Any suggestions?

Answer: Purification challenges often arise from side reactions or residual catalyst.

  • Side Products: If you observe significant byproducts, revisit your reaction conditions. Common side reactions in Suzuki coupling include protodeboronation and homocoupling.[5] In Buchwald-Hartwig aminations, side reactions can be promoted by excessively strong bases or high temperatures.[3][4]

  • Palladium Removal: Residual palladium can be problematic. After the primary aqueous workup, you can perform a filtration through a pad of Celite to remove precipitated palladium. For challenging cases, treatment of the organic solution with activated carbon or a palladium scavenger may be necessary.

  • Chromatography: A well-chosen solvent system for column chromatography is essential. Start with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity to elute your product.

Part 2: Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. With this compound, the primary challenge is achieving high yield and selectivity.

Question 1: How can I achieve selective coupling at the C5-Iodo position while leaving the C2-Chloro position intact?

Answer: This is a classic challenge of chemoselectivity, governed by the relative reactivity of the C-X bonds. The order of reactivity for oxidative addition to palladium is C–I > C–Br > C–OTf >> C–Cl.[6] You can exploit this reactivity difference to your advantage.

To favor mono-coupling at the C-I position:

  • Use Milder Conditions: Lower the reaction temperature (e.g., 60-80 °C instead of >100 °C).

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess may drive the reaction toward double coupling.

  • Choose an Appropriate Catalyst System: While highly active catalysts are needed for C-Cl activation, a standard, less aggressive catalyst like Pd(PPh₃)₄ may provide sufficient reactivity for the C-I bond while being less likely to activate the C-Cl bond under milder conditions.

Question 2: My Suzuki reaction on the C2-Chloro position is not working. What is the cause?

Answer: The C-Cl bond is significantly stronger and less reactive than the C-I bond, making the oxidative addition step—often the rate-determining step—far more challenging.[1] To activate this bond, you need a highly active catalyst system.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1] You must use sterically bulky and electron-rich biaryl phosphine ligands (i.e., "Buchwald ligands") such as SPhos or XPhos , or N-heterocyclic carbenes (NHCs).[1][7] These ligands stabilize the palladium center and promote the difficult oxidative addition.[6][7]

  • Elevated Temperature: Reactions involving aryl chlorides typically require higher temperatures, often in the range of 80-110 °C.[1]

  • Appropriate Base: Stronger inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally required for activating the boronic acid in couplings with aryl chlorides.[1][5][8]

Question 3: I'm observing significant protodeboronation (boronic acid is being replaced by hydrogen). How can I prevent this?

Answer: Protodeboronation is a common side reaction, especially with electron-deficient or heteroaryl boronic acids. It is often promoted by excess water and/or high temperatures.

  • Control Water Content: While some Suzuki reactions require a small amount of water to function, especially with bases like K₃PO₄, excess water can be detrimental.[1] If using an anhydrous solvent, ensure your reagents are dry. If using an aqueous solvent mixture (e.g., Toluene/H₂O), carefully control the ratio.

  • Base Selection: The choice of base can influence this side reaction. Anhydrous bases like CsF or K₂CO₃ in a solvent like DMF/H₂O (1:1) can sometimes give better results.[5][9]

  • Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times once the starting material is consumed.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Target HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
C5-Iodo Pd(OAc)₂ (2-5%)PPh₃ (4-10%)K₂CO₃ (2.0)Dioxane/H₂O80-90Milder conditions for selective coupling.[5]
C2-Chloro Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Toluene or Dioxane100-110High-activity system for challenging chlorides.[1][7]
C2-Chloro PdCl₂(dppf) (2-5%)(part of complex)Cs₂CO₃ (2.0)DMF100-110A robust pre-catalyst, may require higher temperatures.[10]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Complex1 L₂PdII(Ar)(X) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 L₂PdII(Ar)(Ar') Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd (Substrate) ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Part 3: Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation.[11] The presence of a free amine on the this compound substrate adds a layer of complexity.

Question 1: My Buchwald-Hartwig amination is failing or giving very low yield. What are the common reasons?

Answer: This reaction is highly sensitive to the choice of base, ligand, and solvent.[4]

  • Base Selection is Critical: The base's role is to deprotonate the amine coupling partner (or the intermediate palladium-amine complex).[12]

    • Strong Bases (e.g., NaOtBu, LHMDS): These are very common and effective but can cause decomposition of substrates with sensitive functional groups.[3][4]

    • Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher temperatures to be effective.[3][4] The poor solubility of inorganic bases can also be a reason for failure; ensure vigorous stirring.[4]

  • Ligand Choice: Similar to the Suzuki reaction, activating the C-Cl bond requires electron-rich, bulky phosphine ligands. For C-N coupling, ligands like XPhos , BINAP , or DPPF are excellent starting points.[12]

  • Solvent Effects: Ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene) are most common.[4] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[3][4]

Question 2: Can the free 3-amino group on my substrate interfere with the reaction?

Answer: Yes, this is a significant and often overlooked issue. The substrate's own nucleophilic amino group can potentially:

  • Coordinate to the Palladium Center: This can inhibit the catalyst by occupying a coordination site needed for the desired amine coupling partner.

  • Undergo Self-Coupling: In theory, one molecule of the substrate could react with another, leading to dimerization.

Mitigation Strategies:

  • Use a Bulky Ligand: A sterically demanding ligand (like XPhos) can create a crowded environment around the palladium center, which may disfavor the binding of the sterically accessible 3-amino group compared to your intended amine partner.

  • Protecting Groups: If inhibition is a persistent problem, transient protection of the 3-amino group (e.g., as a Boc-carbamate) may be necessary. This adds steps but can rescue a failing reaction.

  • Amine Partner Stoichiometry: Using a slight excess of your desired amine coupling partner (e.g., 1.2-1.5 equivalents) can help it outcompete the substrate's amino group for the catalyst.[4]

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
Target HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Notes
C5-Iodo Pd₂(dba)₃ (2%)BINAP (4%)Cs₂CO₃ (1.5)Toluene90-100Good starting point for aryl iodides.[11][12]
C2-Chloro Pd(OAc)₂ (2%)XPhos (4-6%)NaOtBu (1.5)Dioxane100-110High-activity system for aryl chlorides.[2]
C2-Chloro G3-XPhos Precatalyst (2-4%)(part of complex)K₃PO₄ (2.0)t-Amyl alcohol100-110Pre-catalysts offer easier handling and activation.[13]

Diagram 2: General Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_reagents Step 1: Verify Reagents & Setup Purity of Substrates Solvent Quality (Anhydrous?) Base Activity Inert Atmosphere Integrity start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok reagents_ok->start No (Fix & Retry) optimize_conditions Step 2: Optimize Core Parameters Increase Temperature Screen Different Bases (e.g., NaOtBu vs K₃PO₄) Screen Solvents (Toluene, Dioxane) reagents_ok->optimize_conditions Yes conditions_ok Improvement Seen? optimize_conditions->conditions_ok optimize_catalyst Step 3: Optimize Catalyst System Increase Catalyst/Ligand Loading Screen Bulky Ligands (e.g., SPhos, XPhos) conditions_ok->optimize_catalyst Yes conditions_ok->optimize_catalyst No catalyst_ok Success! optimize_catalyst->catalyst_ok Yes consult Consult Literature for Substrate-Specific Issues optimize_catalyst->consult No

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Part 4: General Experimental Protocols

These protocols are intended as validated starting points. Optimization for specific coupling partners is expected.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
  • Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) and the degassed solvent (e.g., Toluene, to achieve a concentration of ~0.2 M).[1]

  • Reaction: Place the vial in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
  • Preparation: To an oven-dried reaction vial, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[2][4]

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10 minutes.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by the desired amine coupling partner (1.2 equiv.). Finally, add the degassed solvent (e.g., Dioxane, to achieve ~0.2 M concentration).[4]

  • Reaction: Heat the mixture in a preheated oil bath at 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and quench carefully with water. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography.

References

stability issues of 2-Chloro-5-iodopyridin-3-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-5-iodopyridin-3-amine

Welcome to the technical support center for this compound (CAS No. 211308-81-5). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a trifunctional heterocyclic compound, it offers multiple reaction handles, but its utility can be compromised by specific stability issues under common reaction conditions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and resolve challenges, ensuring the integrity of your experiments and the purity of your products.

Compound Profile: Understanding the Reactivity Landscape

This compound possesses three distinct functional groups, each with its own reactivity profile. The interplay between the amine, the chloro substituent, and the iodo substituent dictates its chemical behavior and potential degradation pathways.

  • 3-Amino Group: A primary aromatic amine that acts as a nucleophile and a directing group. It is susceptible to oxidation and can participate in reactions such as acylation, alkylation, and diazotization.

  • 5-Iodo Group: The most labile site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) due to the relatively weak carbon-iodine bond (C-I BDE: ~234 kJ/mol)[1]. This weakness also makes it the primary site for undesired dehalogenation.

  • 2-Chloro Group: More stable than the iodo group (C-Cl BDE: ~351 kJ/mol), allowing for selective reactions at the 5-position[1]. It can be targeted for nucleophilic aromatic substitution (SNAr) under more forcing conditions or by using specific catalytic systems.

The pyridine ring itself is electron-deficient, which influences the reactivity of its substituents. Understanding this electronic landscape is critical for predicting stability.

Diagram: Reactivity and Instability Hotspots

This diagram illustrates the key reactive sites and the most common degradation pathway.

Caption: Key reactive sites and potential side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown/black. What is the likely cause?

A1: Dark coloration often indicates decomposition. For iodinated aromatic compounds, especially those with amino groups, several factors can contribute:

  • Oxidation: The primary amine can be oxidized, especially if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon). Trace oxygen can lead to the formation of colored polymeric impurities.

  • Light Sensitivity: Iodinated aromatic compounds can be sensitive to light, leading to the formation of radical species and subsequent decomposition[2]. It is best practice to protect the reaction from light by wrapping the flask in aluminum foil.

  • Thermal Degradation: Although the compound is generally stable at moderate temperatures, prolonged heating at high temperatures can cause decomposition. Hazardous decomposition products under fire conditions include nitrogen oxides, hydrogen chloride, and hydrogen iodide[3].

  • Base-Induced Decomposition: Certain strong bases, particularly at elevated temperatures, can promote complex side reactions beyond simple deprotonation, potentially leading to tar formation[4].

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the loss of iodine (2-Chloro-pyridin-3-amine). What is happening?

A2: You are observing proto-deiodination (or hydro-dehalogenation), the most common stability issue with this substrate. This is the replacement of the iodine atom with a hydrogen atom. The C-I bond is the weakest halogen bond, making it susceptible to cleavage[1].

  • Causality: This reductive cleavage can be caused by:

    • Trace Water/Proton Source: In palladium-catalyzed cross-coupling reactions, a common side reaction involves the reaction of the organopalladium intermediate with a proton source.

    • Reductive Solvents/Reagents: Certain solvent/base combinations, such as DMF with trialkylamines, can act as a reductive system[5]. Similarly, reagents like hydriodic acid are known to cause dehalogenation[5].

    • Catalyst System: Some palladium catalysts or phosphine ligands can promote this side reaction, especially if the subsequent cross-coupling step is slow.

Q3: Is this compound stable to strong bases?

A3: Caution is advised. While moderate inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are generally well-tolerated in cross-coupling reactions, strong bases can pose a risk.

  • Organolithium Reagents/LDA: Very strong bases like LDA can cause ortho-lithiation, but these intermediates for halopyridines are often unstable at temperatures above -78°C and can lead to tar formation[4].

  • Strong Hindered Bases: Bases like KHMDS or t-BuOK, especially at elevated temperatures, can promote elimination reactions leading to pyridyne intermediates, which results in a mixture of products[4].

  • Aqueous Hydroxides: Concentrated strong aqueous bases at high temperatures should be avoided as they can lead to hydrolysis or decomposition.

Q4: What are the ideal handling and storage conditions for this compound?

A4: To maintain the integrity and purity of this compound, strict storage protocols are necessary.

  • Storage: Keep the container tightly closed in a dry, cool (room temperature or refrigerated at 2-8°C is common), and well-ventilated place[3][6][7]. It must be protected from light and moisture[8]. Storing under an inert atmosphere (e.g., in a desiccator backfilled with argon) is highly recommended for long-term stability.

  • Handling: Handle only in a well-ventilated area or fume hood. Avoid formation of dust and aerosols[3]. Use personal protective equipment (gloves, safety glasses). The compound is harmful if swallowed, in contact with skin, or inhaled[9].

Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during palladium-catalyzed cross-coupling reactions, a primary application for this substrate.

Table 1: Troubleshooting Proto-deiodination in Suzuki Coupling
Symptom Potential Cause(s) Recommended Solution(s)
High percentage (>10%) of de-iodinated byproduct. 1. Inadequate Inert Atmosphere: Oxygen can interfere with the catalytic cycle; moisture is a proton source.1. Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30+ minutes). Use Schlenk techniques or a glovebox.
2. Suboptimal Base/Solvent: The base may be too weak, slowing the transmetalation step, or the solvent may contain water.2. Screen different bases (e.g., K₃PO₄, CsF, Cs₂CO₃). Use anhydrous solvents. Consider adding a dehydrating agent like molecular sieves.
3. Inefficient Catalytic System: The oxidative addition may be reversible, or the organopalladium intermediate may be too long-lived.3. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃). Buchwald-type ligands are often effective.
Reaction stalls; starting material and de-iodinated byproduct are present. 1. Catalyst Decomposition: The palladium catalyst may have precipitated as palladium black.1. Use a more robust ligand to stabilize the catalyst. Ensure the temperature is not too high for the chosen catalyst system.
2. Boronic Acid Decomposition: The boronic acid partner may be unstable under the reaction conditions, leading to protodeborylation and providing a proton source.2. Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable. Add the boronic acid in portions if necessary.
Low conversion, mainly starting material remains. 1. Poor Catalyst Activity: The chosen catalyst may not be active enough at the reaction temperature.1. Increase the temperature moderately or switch to a more active catalyst/ligand combination.
2. Inhibitors Present: The starting material or reagents may contain impurities that poison the catalyst.2. Recrystallize the this compound if its purity is suspect. Use high-purity reagents and solvents.

Diagram: Troubleshooting Workflow for a Failed Cross-Coupling Reaction

Caption: Decision tree for troubleshooting common cross-coupling issues.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Inert Atmosphere Reaction

This protocol is critical for minimizing oxidative degradation and proto-deiodination.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, etc.) at >120°C overnight and allow to cool in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and flush with a stream of dry nitrogen or argon. Use a gas bubbler to monitor positive pressure.

  • Reagent Addition (Solids): Add this compound, the palladium catalyst, ligand, and base to the reaction flask.

  • Evacuation and Backfill: Seal the flask, and apply vacuum for several minutes until all air is removed. Backfill with the inert gas. Repeat this "evacuate-and-fill" cycle three times.

  • Solvent Addition: Use anhydrous, degassed solvent. Add the solvent via a cannula or a gas-tight syringe through a septum.

  • Reaction: Maintain a gentle positive pressure of the inert gas throughout the reaction. If refluxing, ensure the condenser is efficient and connected to the gas line.

Protocol 2: Small-Scale Screening for Proto-deiodination

Use this protocol to quickly test a new batch of reagent or new conditions.

  • Setup: In a 4 mL vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 25.4 mg), phenylboronic acid (0.12 mmol, 14.6 mg), K₂CO₃ (0.2 mmol, 27.6 mg), and Pd(PPh₃)₄ (0.005 mmol, 5.8 mg).

  • Inerting: Crimp a septum cap onto the vial. Purge with argon for 5 minutes by inserting an inlet needle connected to an argon line and an outlet needle.

  • Solvent Addition: Add 1.0 mL of degassed 1,4-dioxane/water (4:1 v/v) via syringe.

  • Reaction: Place the vial in a preheated heating block at 85°C and stir for 2 hours.

  • Analysis: Cool the reaction to room temperature. Dilute a small aliquot with acetonitrile and analyze by LC-MS. Calculate the ratio of the desired product peak area to the de-iodinated byproduct peak area to assess the stability under these conditions.

References

Technical Support Center: Palladium Catalyst Removal from 2-Chloro-5-iodopyridin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 2-Chloro-5-iodopyridin-3-amine. This pyridinyl scaffold is a common intermediate in pharmaceutical synthesis, often utilized in palladium-catalyzed cross-coupling reactions. Efficient removal of the palladium catalyst is critical for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).

Introduction: The Challenge of Palladium Removal

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.[1][2][3] However, a significant challenge in the pharmaceutical industry is the removal of residual palladium from the API to meet the stringent limits set by regulatory bodies like the International Council for Harmonisation (ICH).[2][3][4][5] The ICH Q3D guideline for elemental impurities establishes permitted daily exposure (PDE) limits for metals, which for palladium is typically in the low parts-per-million (ppm) range.[3][5]

Residual palladium can not only pose a toxicological risk but may also interfere with downstream synthetic steps or compromise the stability of the final drug product.[6][7][8] The presence of the basic amine and the coordinating pyridine nitrogen in this compound can lead to the formation of stable palladium complexes, making its removal particularly challenging. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your purification process.

Troubleshooting Guide

This section addresses specific problems you may encounter during the palladium removal process.

Issue 1: High Levels of Residual Palladium (>50 ppm) After Initial Purification

  • Probable Causes:

    • Ineffective Scavenging: The chosen scavenger may have a low affinity for the specific palladium species present in your reaction mixture. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments, and not all scavengers are equally effective against all forms.[2]

    • Strong Product-Palladium Complexation: The nitrogen atoms in the pyridine ring and the amine group of your product can act as strong ligands, forming stable complexes with palladium that are difficult to break.

    • Suboptimal Scavenging Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the efficiency of the scavenger.[9]

  • Suggested Solutions:

    • Employ a High-Affinity Scavenger: For nitrogen-containing compounds, thiol-based scavengers are often highly effective. Consider using silica- or polymer-bound scavengers like SiliaMetS® Thiol or Biotage® MP-TMT.[10][11][12] These have demonstrated high efficacy in removing various forms of palladium.

    • Optimize Scavenging Conditions:

      • Temperature: Increasing the temperature to 40-60 °C can enhance the kinetics of palladium binding to the scavenger.

      • Time: Extend the scavenging time to 16-24 hours to ensure complete capture of the palladium.[13]

      • Solvent: The choice of solvent can influence the scavenger's performance. Screen different solvents to find the optimal one for your system.[14]

    • Sequential Treatment: A multi-step approach can be more effective. For instance, an initial filtration through Celite® to remove heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger.[15][16]

Issue 2: Significant Product Loss During Palladium Removal

  • Probable Causes:

    • Non-specific Adsorption: Your product may be adsorbing onto the solid support of the scavenger or activated carbon, leading to reduced yield.[14]

    • Co-precipitation: During crystallization, your product and palladium impurities may precipitate together.

    • Overuse of Scavenger: Using a large excess of scavenger can sometimes lead to non-specific binding of the product.[14]

  • Suggested Solutions:

    • Reduce Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon. A typical starting point is 5-10 weight percent relative to the crude product.[12]

    • Thorough Washing: After filtration, wash the scavenger or activated carbon cake with fresh solvent to recover any adsorbed product.[14]

    • Alternative Purification Methods: If product loss remains high, consider alternative methods like liquid-liquid extraction or crystallization with a carefully selected solvent system that maximizes product precipitation while keeping palladium impurities in the mother liquor.[4]

    • Scavenger Screening: Different scavengers have varying levels of non-specific binding. A screening of different scavengers may identify one that is more selective for palladium in your specific system.

Issue 3: Inconsistent Palladium Removal Results Between Batches

  • Probable Causes:

    • Variability in Reaction Work-up: Inconsistent work-up procedures can lead to different forms and concentrations of residual palladium.

    • Scavenger Deactivation: Some scavengers can be sensitive to air or moisture. Improper storage or handling can reduce their effectiveness.[12]

    • Inconsistent "Age" of the Reaction Mixture: The speciation of palladium can change over time in the crude reaction mixture, affecting the efficiency of removal.

  • Suggested Solutions:

    • Standardize Procedures: Ensure that all steps of the reaction work-up and palladium removal process are standardized and well-documented.

    • Proper Scavenger Handling: Store scavengers according to the manufacturer's instructions, typically under an inert atmosphere.

    • Pre-treatment: In some cases, a pre-treatment step, such as a mild aqueous wash or pH adjustment, can help to break down palladium-product complexes before scavenging.[12]

Frequently Asked Questions (FAQs)

Q1: Why is it so important to remove palladium from my this compound reaction?

A1: There are two primary reasons. Firstly, for pharmaceutical applications, regulatory agencies have strict limits on the amount of elemental impurities in the final drug product to ensure patient safety.[4][5] Secondly, residual palladium can act as a catalyst in subsequent reactions, leading to the formation of unwanted byproducts and potentially impacting the stability of your compound.[2][6][7]

Q2: What are the main methods for palladium removal?

A2: Common methods include:

  • Adsorption: Using solid-supported scavengers (e.g., functionalized silica or polymers) or activated carbon to bind the palladium.[17][18][19]

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.[4][17]

  • Extraction: Using liquid-liquid extraction to partition the palladium into a different phase.[1][4]

  • Chromatography: Separating the product from the palladium using column chromatography.[4][15]

Q3: How do I choose the best palladium scavenger for my reaction?

A3: The choice of scavenger depends on the specific palladium species in your reaction and the nature of your product. For compounds like this compound with nitrogen-containing heterocycles, thiol-based scavengers are often a good starting point due to their high affinity for palladium. It is often beneficial to screen a small panel of scavengers to identify the most effective one for your system.

Q4: What is a reasonable target for residual palladium in my API?

A4: The acceptable level of palladium is determined by the ICH Q3D guidelines and depends on the daily dose of the drug. For oral medications, a common limit is 10 ppm.[5] However, it is always best to aim for the lowest reasonably achievable level.

Q5: Can I use activated carbon to remove palladium?

A5: Yes, activated carbon is a cost-effective and often effective method for palladium removal.[4][18] However, it can sometimes lead to product loss due to non-specific adsorption.[12] It is also generally less selective than functionalized scavenger resins.

Visualizing the Workflow

A systematic approach is crucial for efficient palladium removal. The following diagram outlines a general workflow for selecting and implementing a palladium scavenging strategy.

Palladium_Removal_Workflow Palladium Removal Decision Workflow start Crude Reaction Mixture (this compound + Pd) celite_filtration Optional: Filter through Celite (Removes heterogeneous Pd) start->celite_filtration scavenger_screening Screen Scavengers (e.g., Thiol, TMT, Amine-based) celite_filtration->scavenger_screening select_scavenger Select Optimal Scavenger scavenger_screening->select_scavenger Identify most effective batch_scavenging Batch Scavenging (Stir with scavenger) select_scavenger->batch_scavenging flow_scavenging Flow Scavenging (Pass through cartridge) select_scavenger->flow_scavenging filtration Filtration batch_scavenging->filtration analysis Analyze for Residual Pd (ICP-MS) flow_scavenging->analysis filtration->analysis pass < 10 ppm Pd? analysis->pass final_product Purified Product pass->final_product Yes optimize Optimize Conditions (Temp, Time, Solvent) pass->optimize No optimize->scavenger_screening

Caption: Decision workflow for palladium removal.

Experimental Protocols

Protocol 1: Batch Scavenging with a Solid-Supported Scavenger

  • Dissolve Crude Product: Dissolve the crude reaction mixture containing this compound in a suitable solvent (e.g., THF, Toluene, or Ethyl Acetate).

  • Add Scavenger: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol), typically 5-10 equivalents relative to the initial amount of palladium catalyst.

  • Stir: Stir the suspension at room temperature or an elevated temperature (e.g., 50 °C) for 4-24 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the scavenger.

  • Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze: Analyze the purified product for residual palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[17]

Protocol 2: Palladium Removal with Activated Carbon

  • Dissolve Crude Product: Dissolve the crude reaction mixture in an appropriate solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the mixture at room temperature or with gentle heating for 1-18 hours.

  • Filter: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analyze: Determine the final palladium concentration using a suitable analytical method like ICP-MS.[17]

Data Summary

The following table summarizes the typical performance of common palladium scavengers. The actual efficiency will depend on the specific reaction conditions.

Scavenger TypeFunctional GroupTypical Initial Pd Level (ppm)Typical Final Pd Level (ppm)Removal Efficiency (%)Notes
Silica-Based Thiol-SH>1000<10>99Broadly effective for various palladium species.[11]
Polymer-Bound TMTTriazine-thiol500 - 1500<20>96Effective for a range of palladium catalysts.[10]
Activated Carbon-300 - 1000<50VariableCost-effective, but may cause product loss.[4][12][18]

Conclusion

The removal of palladium catalysts from reactions involving this compound is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach involving the careful selection of a scavenging method, optimization of conditions, and accurate analysis of residual palladium is essential for success. This guide provides a framework for troubleshooting common issues and implementing effective purification strategies to ensure the quality and safety of your final product.

References

Technical Support Center: Buchwald-Hartwig Amination of 3-Amino-2-chloro-5-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling methodologies. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 3-Amino-2-chloro-5-iodopyridine. This substrate presents unique challenges due to its multiple reactive sites and inherent properties. This document is designed for researchers, chemists, and drug development professionals seeking to optimize this critical transformation.

Core Principles: Navigating Selectivity with a Dihalogenated Pyridine

The primary challenge in the amination of 3-Amino-2-chloro-5-iodopyridine is achieving chemoselectivity. The molecule possesses two halogen atoms, iodine and chlorine, at positions 5 and 2, respectively. The success of this reaction hinges on exploiting the differential reactivity of the carbon-halogen bonds towards palladium catalysts.

The generally accepted reactivity trend for oxidative addition in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[1][2] This significant difference in reaction rates is the cornerstone of achieving selective amination at the C-I position. The oxidative addition of the palladium(0) catalyst to the C-I bond is kinetically far more favorable than to the more robust C-Cl bond. By carefully controlling reaction conditions, one can effectively isolate the desired C-N bond formation at the 5-position of the pyridine ring.

Troubleshooting & Frequently Asked Questions (FAQs)

Question 1: My reaction shows low or no conversion of the 3-Amino-2-chloro-5-iodopyridine starting material. What are the most likely causes?

This is the most common issue and typically points to problems with the catalytic system's activity. The substrate itself contains two potential catalyst inhibitors: the basic pyridine ring nitrogen and the existing amino group, both of which can coordinate to the palladium center and impede catalysis.

Answer:

Several factors are critical for initiating and sustaining the catalytic cycle. A systematic review of your setup is required.

1. Catalyst and Ligand Selection: This is the most crucial parameter. Standard or first-generation ligands like PPh₃ are often ineffective for challenging heteroaromatic substrates.[3] You require a state-of-the-art catalyst system designed to overcome catalyst inhibition and promote fast reaction rates.

  • Expert Insight: For electron-rich, sterically hindered pyridines, bulky, electron-rich dialkylbiaryl phosphine ligands are the industry standard.[4][5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is essential for efficient oxidative addition.[7] They also create a sterically hindered coordination sphere that facilitates reductive elimination and can prevent the formation of inactive catalyst species.

  • Recommendation: Screen a panel of modern ligands. Excellent starting points include:

    • XPhos: Known for its broad applicability and effectiveness with aryl chlorides and heteroaryl halides.[8]

    • RuPhos: Often superior for the coupling of secondary amines.[8]

    • BrettPhos: Highly effective, particularly for reactions involving primary amines.[7]

    • Josiphos-type ligands: Have shown success in coupling primary amines with (hetero)aryl chlorides.[8]

2. Base Selection: The base's role is to deprotonate the amine coupling partner to form the active nucleophile.[3][9] Its strength and solubility are critical.

  • Expert Insight: Strong, non-nucleophilic bases are required. Alkali metal tert-butoxides (NaOt-Bu, KOt-Bu) are common and highly effective. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous, though they may require higher temperatures.

  • Recommendation:

    • Start with Sodium tert-butoxide (NaOt-Bu) for most primary and secondary aliphatic amines.

    • Consider Cesium carbonate (Cs₂CO₃) if your amine or other functional groups are sensitive to strong alkoxide bases. This is a common choice for coupling with aminothiophenes and other heteroaromatics.[1]

3. Solvent and Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.

  • Expert Insight: The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). The solvent must be anhydrous and thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the catalyst.

  • Recommendation: Use toluene or 1,4-dioxane. Ensure they are freshly distilled or from a sealed, anhydrous bottle. Degas the solvent by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.

4. Temperature: Buchwald-Hartwig aminations are typically run at elevated temperatures to drive the reaction.

  • Recommendation: A starting temperature of 80-110 °C is standard for these reactions.[9][10] If no reaction is observed, a modest increase in temperature may be beneficial, but be mindful of potential side reactions (see Q2).

Question 2: The reaction is working, but I'm observing significant byproduct formation, such as hydrodehalogenation or reaction at the C-Cl position. How can I improve selectivity?

Observing byproducts indicates that while the catalyst is active, the reaction conditions are not optimized for chemoselectivity.

Answer:

1. Hydrodehalogenation (Loss of Iodine): This occurs when a palladium-hydride species is generated, which can then reductively eliminate with the aryl halide starting material to replace the iodine with hydrogen. This can be a competing pathway to C-N bond formation.[4]

  • Expert Insight: This side reaction is often exacerbated by the presence of water or other protic impurities, which can react with the base and palladium complex. It is also highly dependent on the ligand.

  • Recommendation:

    • Ensure all reagents and solvents are scrupulously dry.

    • The choice of ligand is critical. Bulky biaryl phosphine ligands are designed to promote C-N reductive elimination over competing pathways like β-hydride elimination (a source of Pd-H) or direct hydrodehalogenation.[7] If you see this byproduct, switching to a different ligand from the recommended list (e.g., from XPhos to BrettPhos) is a primary troubleshooting step.

2. Reaction at the C-Cl Position (Diamination): While kinetically disfavored, amination at the C-Cl bond can occur under harsh conditions.

  • Expert Insight: This typically happens if the reaction is run for excessively long times or at very high temperatures after the C-I amination is complete.

  • Recommendation:

    • Monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the mono-aminated product is maximized.

    • Avoid excessive temperatures. If the C-I amination is sluggish, it is better to optimize the catalyst system (ligand/palladium source) rather than simply increasing the heat, which may compromise selectivity.

Question 3: My reaction starts but then stalls before reaching full conversion. What could be causing catalyst deactivation?

A stalling reaction is a classic sign of catalyst death during the reaction.

Answer:

1. Catalyst Poisoning by the Pyridine Nitrogen: This is the most probable cause with this specific substrate. The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.

  • Expert Insight: The steric and electronic properties of the ancillary phosphine ligand are your primary defense against this. Bulky ligands like XPhos or RuPhos can sterically shield the palladium center, disfavoring the binding of the pyridine nitrogen and keeping the catalyst "on-cycle".

  • Recommendation: If stalling is observed, increasing the ligand-to-palladium ratio slightly (e.g., from 1.2:1 to 2:1) can sometimes help keep more of the catalyst in an active state. Switching to an even bulkier ligand is also a valid strategy.

2. Reagent Purity: Impurities in the starting materials or amine can act as catalyst poisons.

  • Recommendation: Ensure the 3-Amino-2-chloro-5-iodopyridine is of high purity. Recrystallize or purify by column chromatography if necessary. Ensure the amine coupling partner is pure and dry.

Visual Guide: The Buchwald-Hartwig Catalytic Cycle & Pitfalls

The following diagram illustrates the key steps of the amination process and highlights the potential coordination of the pyridine nitrogen that can lead to catalyst deactivation.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(I) Oxidative Addition Complex inhibitor Pyridine Coordination (Inactive Off-Cycle Complex) pd0->inhibitor Inhibition amine_coord [L-Pd(II)(Ar)(I)(R₂NH)] Amine Coordination oa_complex->amine_coord Amine Coordination oa_complex->inhibitor Inhibition amide_complex L-Pd(II)(Ar)(NR₂) Amide Complex amine_coord->amide_complex Deprotonation (Base) amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amide_complex->product arI Ar-I (3-Amino-2-chloro-5-iodopyridine) arI->pd0 Oxidative Addition amine R₂NH amine->amine_coord base Base base->amine_coord

Caption: Catalytic cycle for the Buchwald-Hartwig amination and potential inhibitory pathway.

Recommended Starting Protocol

This protocol provides a robust starting point for the selective amination of 3-Amino-2-chloro-5-iodopyridine. It should be optimized for each specific amine coupling partner.

Materials:

  • 3-Amino-2-chloro-5-iodopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv, 1 mol% Pd)

  • XPhos (0.024 equiv, 2.4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Amino-2-chloro-5-iodopyridine, XPhos, and Sodium tert-butoxide.

  • Seal the flask, and evacuate and backfill with argon (or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd₂(dba)₃ to the flask under a positive pressure of argon.

  • Via syringe, add the anhydrous, degassed toluene, followed by the amine coupling partner.

  • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Parameter Optimization

ParameterRecommendationRationale & Expert Insight
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is Pd(II) and must be reduced in situ by the phosphine ligand. Both are effective, but Pd₂(dba)₃ can sometimes lead to more consistent initiation.
Ligand XPhos, RuPhos, BrettPhosThese bulky, electron-rich biaryl phosphine ligands are essential for high catalytic activity and for preventing catalyst deactivation by the pyridine substrate.[5][6][8]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄NaOt-Bu is generally the most active. Cs₂CO₃ is a milder option suitable for base-sensitive functional groups.[1] The choice is highly substrate-dependent.
Solvent Toluene, 1,4-DioxaneAprotic, non-coordinating solvents that can dissolve the reagents and withstand high temperatures are required. Must be anhydrous and degassed.[10]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle, particularly the reductive elimination step. Start at 100 °C and adjust as needed.
Troubleshooting Flowchart

If you encounter issues, follow this logical guide to diagnose the problem.

Troubleshooting_Flowchart start Start: Low Yield or No Reaction check_catalyst Is the catalyst system appropriate? (e.g., using XPhos, RuPhos) start->check_catalyst check_conditions Are conditions strictly inert & anhydrous? start->check_conditions no_catalyst No: Using simple ligands (e.g., PPh₃). check_catalyst->no_catalyst No yes_catalyst Yes: Modern ligand in use. check_catalyst->yes_catalyst Yes no_conditions No: Possible O₂ or H₂O contamination. check_conditions->no_conditions No yes_conditions Yes: Conditions are robust. check_conditions->yes_conditions Yes solution_catalyst Action: Switch to a bulky, electron-rich biaryl phosphine ligand (XPhos, etc.). no_catalyst->solution_catalyst check_base Is the base strong enough? (e.g., NaOtBu) yes_catalyst->check_base solution_conditions Action: Re-dry solvents, degas thoroughly, and ensure a positive Ar/N₂ pressure. no_conditions->solution_conditions yes_conditions->check_base no_base No: Using a weak base (e.g., K₂CO₃). check_base->no_base No yes_base Yes: Strong base in use. Consider side reactions. check_base->yes_base Yes solution_base Action: Switch to NaOtBu or K₃PO₄. no_base->solution_base side_reactions Symptom: Hydrodehalogenation or stalling? yes_base->side_reactions hydrodehalogenation Action: Re-check for moisture. Try a different ligand (e.g., BrettPhos). side_reactions->hydrodehalogenation Hydrodehalogenation stalling Action: Increase ligand loading (L:Pd > 2:1). Ensure high purity of reagents. side_reactions->stalling Stalling

Caption: A logical flowchart for troubleshooting common Buchwald-Hartwig amination issues.

References

Technical Support Center: Navigating the Chemistry of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-iodopyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Unwanted dehalogenation is a common pitfall that can lead to reduced yields and complex product mixtures. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate these challenges and achieve your desired synthetic outcomes. Our approach is grounded in mechanistic principles and field-proven strategies to ensure the integrity of your chemical transformations.

Frequently Asked Questions (FAQs)

Here, we address some of the common initial questions regarding the handling and reactivity of this compound.

Q1: How should I properly store this compound to maintain its stability?

Proper storage is crucial for the longevity of this reagent. It should be kept in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon).[1][2] Exposure to light, moisture, and air can lead to gradual degradation. For long-term storage, refrigeration at 0-8°C is recommended.[3]

Q2: Which of the two halogen atoms, chlorine or iodine, is more susceptible to cleavage?

The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. Consequently, the iodine atom is more prone to cleavage, both in desired cross-coupling reactions and in undesired dehalogenation side reactions. The relative reactivity generally follows the trend C-I > C-Br > C-Cl for oxidative addition to a metal catalyst.[4][5]

Q3: Can the amine group in this compound interfere with my reaction?

Yes, the primary amine group is a nucleophile and a potential ligand for transition metal catalysts. It can participate in side reactions or coordinate to the catalytic center, influencing its activity. In some cases, protection of the amine group may be necessary, depending on the specific reaction conditions and reagents used.

Q4: Are there any general precautions I should take when setting up reactions with this compound?

Absolutely. To minimize the risk of dehalogenation and other side reactions, it is imperative to use high-purity reagents and anhydrous solvents.[6] Reactions should be conducted under a strictly inert atmosphere to exclude oxygen and moisture.[6] Additionally, careful selection of the catalyst, ligands, base, and temperature is critical for success.

Troubleshooting Guide: Preventing Dehalogenation

Dehalogenation is a common side reaction, particularly in palladium-catalyzed cross-coupling reactions. This section provides detailed troubleshooting strategies for specific reaction types.

Issue 1: Deiodination during Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, the reaction conditions can sometimes favor the undesired removal of the iodine atom.

Causality: Dehalogenation in Suzuki couplings often arises from a competing reaction pathway where a palladium-hydride species is formed. This species can then react with the aryl halide in a process called hydrodehalogenation, leading to the replacement of the halogen with a hydrogen atom.[7] The source of the hydride can be solvents (like alcohols), reagents, or even the boronic acid/ester itself under certain conditions.

Mitigation Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical.[8][9] Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[10][11] Consider using ligands such as XPhos, SPhos, or RuPhos, which have proven effective in minimizing dehalogenation.[12][13]

  • Base Selection: Use a milder base. Strong bases can sometimes promote the formation of palladium-hydride species. Consider replacing strong bases like NaOH or KOH with milder alternatives such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[14]

  • Solvent Choice: The solvent can have a significant impact on the extent of dehalogenation. Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols, which can act as hydride sources.[15]

  • Temperature Control: Lowering the reaction temperature can often suppress side reactions, including dehalogenation.[16] Monitor the reaction closely and use the lowest effective temperature.

  • Boronic Acid/Ester Quality: Ensure the use of high-purity boronic acid or ester. Impurities can sometimes contribute to catalyst deactivation and side reactions.

This protocol is designed to favor arylation at the C5 position while minimizing deiodination.

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving a palladium(II) precatalyst (e.g., Pd(OAc)₂) (2 mol%) and a suitable phosphine ligand (e.g., SPhos) (4 mol%) in anhydrous 1,4-dioxane.

  • Add additional anhydrous 1,4-dioxane and a minimal amount of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and proceed with a standard aqueous workup.

Diagram: Suzuki Coupling Catalytic Cycle and Dehalogenation Pathway

Suzuki_Dehalogenation cluster_suzuki Desired Suzuki Coupling Cycle cluster_dehalogenation Undesired Dehalogenation Pathway A Pd(0)L₂ B Ar-Pd(II)(I)L₂ (Oxidative Addition) A->B Ar-I C Ar-Pd(II)(Ar')L₂ (Transmetalation) B->C Ar'B(OR)₂ Base E H-Pd(II)(X)L₂ (Hydride Formation) B->E Hydride Source (e.g., solvent, base) B->E D Ar-Ar' (Reductive Elimination) C->D D->A + Pd(0)L₂ F Ar-H (Hydrodehalogenation) E->F Ar-I

Caption: Suzuki cycle and competing dehalogenation.

Issue 2: Dehalogenation during Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds.[17][18] However, like other palladium-catalyzed reactions, it is susceptible to dehalogenation.

Causality: The mechanism of dehalogenation in Buchwald-Hartwig amination is also believed to involve the formation of palladium-hydride species.[17] Another potential pathway is β-hydride elimination from the palladium-amido intermediate, which can lead to the formation of an imine and the hydrodehalogenated arene.[17]

Mitigation Strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is paramount.[11] Ligands from the Buchwald and Hartwig groups, such as Josiphos, X-Phos, and BrettPhos, are specifically designed to promote the desired C-N bond formation and suppress side reactions.[12][13]

  • Base and Solvent System: The combination of base and solvent can influence the outcome. A common successful combination is a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) in an aprotic solvent like toluene or dioxane.[12] However, if dehalogenation is observed, switching to a weaker base such as K₃PO₄ or Cs₂CO₃ may be beneficial.

  • Temperature Management: As with Suzuki couplings, running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can minimize dehalogenation.[16] Microwave-assisted heating can sometimes offer better control and shorter reaction times, which may reduce the formation of unwanted byproducts.[16]

  • Amine Purity and Stoichiometry: Ensure the amine coupling partner is pure. Using a slight excess of the amine (e.g., 1.2 equivalents) is common practice.[12]

This protocol is a general starting point for the amination of this compound.

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., BrettPhos Pd G3) (1-2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu) (1.2-2.0 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench carefully, and proceed with extraction and purification.

Diagram: Buchwald-Hartwig Cycle and Dehalogenation Side Reactions

Buchwald_Hartwig_Dehalogenation cluster_buchwald Desired Buchwald-Hartwig Cycle cluster_dehalogenation_path Undesired Dehalogenation Pathways A Pd(0)L₂ B Ar-Pd(II)(X)L₂ (Oxidative Addition) A->B Ar-X C [Ar-Pd(II)(NHR')L₂]⁺X⁻ (Amine Coordination) B->C R'NH₂ F H-Pd(II)(X)L₂ (Hydride Formation) B->F Hydride Source D Ar-Pd(II)(NR')L₂ (Deprotonation) C->D Base E Ar-NHR' (Reductive Elimination) D->E H β-Hydride Elimination D->H E->A + Pd(0)L₂ G Ar-H (Hydrodehalogenation) F->G Ar-X I Imine + Ar-H H->I

Caption: Buchwald-Hartwig cycle and potential dehalogenation pathways.

Summary of Recommended Conditions to Prevent Dehalogenation

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-Hartwig AminationRationale
Catalyst/Ligand Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).Palladium precatalysts (e.g., BrettPhos Pd G3) or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., Josiphos, X-Phos).Promotes the desired reductive elimination step, outcompeting dehalogenation pathways.[10][11]
Base Milder bases such as K₃PO₄, K₂CO₃, Cs₂CO₃.Strong, non-nucleophilic bases like NaOt-Bu. If dehalogenation persists, switch to K₃PO₄ or Cs₂CO₃.Stronger bases can sometimes promote hydride formation.[14]
Solvent Anhydrous, aprotic solvents like toluene, dioxane, or THF.Anhydrous, aprotic solvents like toluene or dioxane.Avoids protic solvents that can act as hydride sources.[15]
Temperature Use the lowest effective temperature (e.g., 80-100 °C).Use the lowest effective temperature (e.g., 80-110 °C).Minimizes thermal decomposition and side reactions.[16]
Atmosphere Strictly inert (Nitrogen or Argon).Strictly inert (Nitrogen or Argon).Excludes oxygen and moisture which can lead to catalyst deactivation and side reactions.[6]

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 2-Chloro-5-iodopyridin-3-amine. This critical intermediate is a foundational building block in the development of numerous pharmaceutical and agrochemical agents. Transitioning its synthesis from the laboratory bench to a manufacturing scale introduces significant challenges related to yield, purity, safety, and cost-effectiveness.

This guide is structured to provide practical, experience-driven solutions to common issues encountered during scale-up. It is designed for process chemists, researchers, and drug development professionals who require robust and reproducible synthetic protocols.

Synthetic Strategy Overview

The most common and industrially viable route to this compound begins with 3-aminopyridine. The synthesis involves a two-step halogenation process: an initial chlorination followed by iodination. While seemingly straightforward, the regioselectivity and control of these electrophilic aromatic substitutions are paramount for achieving high purity and yield on a large scale.

Synthesis_Workflow cluster_0 Chlorination Stage cluster_1 Iodination Stage cluster_2 Purification A 3-Aminopyridine B 2-Chloro-3-aminopyridine A->B  Cl2, HCl (aq)    Catalyst (FeCl3)    15-50°C C 2-Chloro-5-iodo- pyridin-3-amine B->C  Iodinating Agent (e.g., NIS)    Solvent (e.g., Acetic Acid)   D Crude Product C->D  Work-up   E High-Purity Product D->E  Recrystallization /  Chromatography  

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific, practical problems that may arise during the synthesis.

Part 1: Chlorination of 3-Aminopyridine

Q1: My chlorination reaction is producing significant amounts of the 2,6-dichloro-3-aminopyridine impurity. How can I improve the selectivity for the desired 2-chloro product?

A1: This is a classic challenge in pyridine chemistry. Over-chlorination is often driven by high reaction temperatures and poor control over reagent addition.

  • Causality: The initial chlorination at the C2 position is sterically and electronically favored. However, if the reaction conditions are too harsh (e.g., high temperature), a second chlorination can occur at the C6 position, leading to the dichloro impurity.[1] A previously common method using HCl and H₂O₂ at 70-80°C is particularly prone to this issue in large batches.[2]

  • Large-Scale Solution: A patented method provides a robust solution for scale-up. It involves using chlorine gas in an aqueous solution of 3-aminopyridine with 3-4 molar parts of hydrogen chloride at a controlled temperature between 15-50°C.[2] The presence of a catalytic amount (1-8% by weight) of a metal chloride, such as ferric chloride (FeCl₃), is crucial.[2]

  • Mechanism of Control: The excess hydrochloric acid ensures the pyridine nitrogen is protonated, deactivating the ring towards excessive electrophilic substitution. The catalyst allows the reaction to proceed at a lower temperature, which significantly reduces the rate of the second chlorination.[2] The reaction rate becomes dependent only on the chlorine addition rate and stirring efficiency, giving operators precise control.[2]

Q2: The reaction is generating a lot of tar and dark-colored byproducts, complicating the work-up. What is the cause?

A2: Tar formation is typically a sign of oxidation of the amine.

  • Causality: This can happen if the concentration of hydrochloric acid is too low. A deficit of HCl can cause the metal catalyst to hydrolyze, which has an oxidizing effect on the aminopyridine and leads to polymerization and tar formation.[2]

  • Preventative Measures:

    • Maintain Acid Stoichiometry: Strictly ensure that 3-4 moles of hydrochloric acid are present for every mole of 3-aminopyridine.[2]

    • Temperature Control: Keep the reaction temperature within the 15-50°C range. Excursions above this can accelerate side reactions.[2]

    • Inert Atmosphere: While the process uses an oxidizing agent, blanketing the reactor with nitrogen before starting can help prevent air-induced oxidation, especially during initial charging.

Part 2: Iodination of 2-Chloro-3-aminopyridine

Q3: The iodination step is slow and gives incomplete conversion. What factors should I investigate?

A3: The efficiency of iodination depends on the choice of iodinating agent and the reaction conditions. The pyridine ring is electron-deficient, and the existing chloro and amino groups influence the reactivity of the C5 position.

  • Reagent Choice: For large-scale operations, N-Iodosuccinimide (NIS) is a common and effective choice. It is a solid, making it easier to handle than molecular iodine, and generally provides good regioselectivity.[3] Other systems, like generating iodine in situ from potassium iodide (KI) and potassium iodate (KIO₃) in acid, can also be effective but require careful control of stoichiometry and addition rates.[4]

  • Solvent and Temperature: Glacial acetic acid is a frequently used solvent for this transformation.[3] The reaction often requires heating (e.g., 55°C) to proceed at a reasonable rate.[3] Insufficient temperature is a common cause of sluggish reactions.

  • Scale-Up Consideration: Ensure efficient stirring. In a large reactor, poor mass transfer can lead to localized "hot spots" or areas of low reagent concentration, resulting in incomplete reaction.

Q4: How do I handle the work-up and isolation of the crude product after iodination?

A4: The work-up aims to remove the acidic solvent and any remaining iodinating agent or byproducts.

  • Protocol Example (Post-NIS Iodination):

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid.[3]

    • Neutralization: Take up the residue in water. Carefully add a saturated aqueous solution of sodium bicarbonate (or another suitable base) to neutralize the remaining acid and precipitate the crude product. The target pH is typically around 8.[3]

    • Thiosulfate Wash (if using I₂): If molecular iodine was used, a wash with a sodium thiosulfate solution is necessary to quench any unreacted iodine.

    • Isolation: Filter the precipitated solid, wash it thoroughly with water to remove inorganic salts, and dry it under vacuum at a moderate temperature (e.g., 40°C).[3]

Part 3: Purification and Quality Control

Q5: My final product purity is low after initial isolation. What is the best method for purification on a large scale?

A5: For large quantities, flash column chromatography is often not economically viable. Recrystallization is the preferred method.

  • Solvent Selection: The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Common solvents to screen include isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof with heptane.

  • Troubleshooting Recrystallization:

    • Oiling Out: If the product "oils out" instead of crystallizing, it means the solution is supersaturated at a temperature above the product's melting point in that solvent. Try using a larger volume of solvent or a solvent system with lower solvating power.

    • Poor Recovery: If the yield is low, too much solvent may have been used, or the cooling process was too rapid. Consider creating a more concentrated solution or cooling the filtrate to a lower temperature to recover a second crop.

    • Impurity Co-precipitation: If purity does not improve significantly, the chosen solvent may not be effective at discriminating between the product and a key impurity. A different solvent system or a pre-purification step (like a carbon treatment to remove colored impurities) may be necessary.

Q6: What are the critical analytical tests to perform for quality control?

A6: A robust analytical package is essential to ensure batch-to-batch consistency.

Analytical Test Purpose Typical Specification
HPLC (High-Performance Liquid Chromatography) To determine purity and quantify impurities (e.g., starting materials, dichloro- impurity).Purity ≥ 99.0% Dichloro- impurity ≤ 0.5%[1]
¹H NMR (Proton Nuclear Magnetic Resonance) To confirm the structure and identity of the compound.Spectrum conforms to the reference standard.
Mass Spectrometry (MS) To confirm the molecular weight of the product.[M+H]⁺ matches the theoretical value.
Melting Point To assess purity; a sharp melting range indicates high purity.Within a narrow range (e.g., 2-3°C).
Loss on Drying (LOD) To measure the amount of residual solvent.Typically ≤ 0.5%.

Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2-Chloro-3-aminopyridine

This protocol is adapted from a patented industrial process and should be performed by trained personnel with appropriate safety measures.[2]

  • Reactor Setup: Charge a suitable glass-lined reactor with water and concentrated hydrochloric acid (3-4 molar equivalents).

  • Charge Starting Material: Add 3-aminopyridine (1 molar equivalent) to the acid solution under stirring. The formation of the hydrochloride salt is exothermic; control the temperature.

  • Catalyst Addition: Add ferric chloride (FeCl₃, 1-8% by weight of the 3-aminopyridine).

  • Chlorination: Cool the mixture to 15-20°C. Sub-surface introduce chlorine gas at a rate that maintains the reaction temperature between 15-50°C. Efficient cooling is critical.

  • Monitoring: Monitor the reaction progress by HPLC. The reaction is complete when the consumption of 3-aminopyridine is maximized and the formation of the dichloro- byproduct is minimized.

  • Work-up:

    • Once the reaction is complete, stop the chlorine flow and purge the reactor headspace with nitrogen.

    • Carefully neutralize the reaction mixture by adding a 50% sodium hydroxide solution to adjust the pH to 4-6.[1] This step is crucial for separating unreacted starting material from the chlorinated products.[1]

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • The organic extract containing 2-chloro-3-aminopyridine is carried forward to the next step.

Troubleshooting_Chlorination Start Chlorination Stage Output CheckPurity HPLC Analysis Start->CheckPurity HighDichloro High 2,6-Dichloro Impurity (>1%) CheckPurity->HighDichloro Selectivity Issue HighTar High Tar / Low Yield CheckPurity->HighTar Conversion/Yield Issue Good Purity OK CheckPurity->Good Specification Met Action1 Troubleshoot: 1. Verify Temperature Control (<50°C) 2. Check Cl2 Addition Rate 3. Confirm Catalyst Load HighDichloro->Action1 Action2 Troubleshoot: 1. Verify HCl Stoichiometry (3-4 eq.) 2. Check for Catalyst Hydrolysis 3. Ensure Efficient Stirring HighTar->Action2

Caption: Decision tree for troubleshooting the chlorination stage.

References

Validation & Comparative

A Comparative Guide to the NMR Analysis of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The structural elucidation of multi-substituted heterocyclic compounds is a foundational task in synthetic and medicinal chemistry. 2-Chloro-5-iodopyridin-3-amine presents a compelling case study due to the competing electronic effects of its substituents—an electron-donating amine group and two electron-withdrawing halogens—on a π-deficient pyridine ring. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. By comparing predicted spectral data with experimental values from simpler pyridine analogues, we will deconstruct the influence of each substituent on chemical shifts and coupling constants. This comparative approach, grounded in fundamental NMR principles, serves as a robust framework for researchers engaged in the characterization of complex aromatic systems.

The Analytical Challenge: Unambiguous Structure Verification

In drug discovery and materials science, the precise confirmation of a molecule's constitution is non-negotiable. For a compound like this compound, with a molecular formula of C₅H₄ClIN₂, several positional isomers could exist. NMR spectroscopy is the definitive tool for distinguishing these isomers by providing a detailed electronic and topological map of the molecule.

The core challenge lies in accurately assigning the signals of the two remaining aromatic protons and five distinct aromatic carbons. This requires a nuanced understanding of how the pyridine nitrogen, the chloro group, the iodo group, and the amine group collectively influence the magnetic environment of each nucleus.

dot

Caption: Structure of this compound with key positions labeled.

¹H NMR Spectral Analysis: A Tale of Two Protons

The ¹H NMR spectrum is predicted to feature three main signals: a broad signal for the amine protons and two distinct signals in the aromatic region for the protons at the C4 and C6 positions.

2.1. The Amine Protons (-NH₂)

Aromatic amine protons typically appear as a broad singlet in the range of 3-5 ppm.[1] The exact chemical shift and peak shape are highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2][3] In a non-polar solvent like CDCl₃, the signal is expected around 3.9 ppm.[4] In a hydrogen-bond accepting solvent like DMSO-d₆, the signal would shift downfield and become sharper.[5]

2.2. The Aromatic Protons (H4 & H6)

The two aromatic protons, H4 and H6, are chemically non-equivalent and will appear as two separate signals. They are situated four bonds apart (meta to each other), so they are expected to exhibit a small scalar coupling (⁴JHH), appearing as narrow doublets with a coupling constant of approximately 2-3 Hz.

To predict their chemical shifts, we must consider the additive effects of the substituents:

  • Pyridine Ring: The nitrogen atom is electronegative, deshielding protons at the α-positions (C2, C6) more than the β- (C3, C5) or γ- (C4) positions.[6]

  • -NH₂ Group (at C3): This is a strong electron-donating group through resonance (+M effect), which significantly shields ortho (C2, C4) and para (C6) positions.

  • -Cl Group (at C2): This is a strongly electron-withdrawing group through induction (-I effect), which deshields adjacent protons.

  • -I Group (at C5): This is also electron-withdrawing (-I effect), though less so than chlorine.

Prediction:

  • H4: This proton is ortho to the powerfully shielding -NH₂ group. This effect is dominant and will shift the signal significantly upfield.

  • H6: This proton is para to the shielding -NH₂ group but ortho to the deshielding iodine atom and alpha to the ring nitrogen. The combination of these deshielding influences will cause its signal to appear significantly downfield compared to H4.

Therefore, we predict H6 to be the most downfield aromatic proton, followed by H4 .

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show five distinct signals for the aromatic carbons. Predicting these shifts requires analyzing the same electronic effects.

  • C2 (bearing -Cl): This carbon is attached to the electronegative nitrogen and chlorine atoms, leading to a strong downfield shift.

  • C3 (bearing -NH₂): Attached to the electron-donating amine group, this carbon will be significantly shielded and appear upfield.

  • C4: This carbon is ortho to the shielding -NH₂ group, resulting in an upfield shift compared to an unsubstituted pyridine carbon.

  • C5 (bearing -I): The "heavy atom effect" of iodine typically causes a significant upfield shift for the carbon it is directly attached to, despite its electronegativity. This is a key distinguishing feature.

  • C6: This carbon is alpha to the ring nitrogen and para to the -NH₂ group. The deshielding effect of the nitrogen is expected to be dominant, placing this signal downfield.

Comparative Data Analysis

To substantiate our predictions, we can compare the known NMR data of simpler pyridine derivatives. This comparative analysis demonstrates how the introduction of each substituent systematically alters the spectral landscape.

CompoundH2/C2 (ppm)H3/C3 (ppm)H4/C4 (ppm)H5/C5 (ppm)H6/C6 (ppm)Source(s)
Pyridine 8.60 / 149.87.25 / 123.67.64 / 135.87.25 / 123.68.60 / 149.8[7]
3-Aminopyridine 8.08 / 140.7N/A / 144.67.03 / 123.76.97 / 121.97.99 / 142.8[4][8][9]
2-Chloropyridine N/A / 150.17.32 / 124.57.64 / 139.17.23 / 122.98.39 / 149.5[10][11][12][13]
3-Iodopyridine 8.64 / 155.3N/A / 94.67.89 / 139.97.15 / 130.38.49 / 147.8[14]
This compound (Predicted) N/A / ~148N/A / ~142~7.2 / ~121N/A / ~90~8.2 / ~152N/A

Analysis of Trends:

  • The amino group in 3-aminopyridine shields H4 and H5 significantly compared to pyridine.[4]

  • The chloro group in 2-chloropyridine deshields H6 as expected.[10]

  • The iodo group in 3-iodopyridine causes a dramatic upfield shift for the carbon it is attached to (C3 at 94.6 ppm), illustrating the heavy atom effect.[14]

  • Our predictions for the target molecule align with these established trends. The strong shielding of the -NH₂ group is expected to push the H4 signal to ~7.2 ppm, while the combined deshielding effects on H6 will place it downfield at ~8.2 ppm. Similarly, the C5 signal is predicted to be far upfield (~90 ppm) due to the iodine substituent.

Recommended Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized protocols is essential.

dot

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh 5-10 mg of sample B 2. Transfer to clean NMR tube A->B C 3. Add ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B->C D 4. Vortex until fully dissolved C->D E 5. Insert tube into spectrometer D->E F 6. Lock, Tune & Shim E->F G 7. Acquire ¹H Spectrum (16-32 scans) F->G H 8. Acquire ¹³C Spectrum (≥1024 scans) G->H I 9. Fourier Transform & Phase Correction H->I J 10. Calibrate to residual solvent peak I->J K 11. Integrate ¹H signals & assign peaks J->K L 12. Compare data with predictions & references K->L

Caption: A standardized workflow for NMR sample analysis.

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a high-purity deuterated solvent.

    • Alternative A: Chloroform-d (CDCl₃): Excellent for general-purpose analysis. The amine proton signal may be broad.

    • Alternative B: DMSO-d₆: Recommended for observing sharper -NH₂ proton signals due to reduced exchange rates.[5]

  • Dissolution: Transfer the sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may aid dissolution if necessary.

Protocol 2: Data Acquisition (400 MHz Spectrometer)

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual tuning and shimming procedures to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 16 to 32 scans for good signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Number of Scans: 1024 scans or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

Conclusion

The NMR analysis of this compound is a prime example of structure elucidation guided by first principles. By systematically evaluating the competing electronic effects of the amino and halogen substituents, a clear and predictive picture of the ¹H and ¹³C NMR spectra emerges. The most diagnostic features are the significant upfield shift of the C5 carbon due to the heavy atom effect of iodine and the wide separation of the H4 and H6 proton signals, driven primarily by the strong shielding of the C3-amine group. This comparative guide provides researchers with the theoretical framework and practical protocols necessary to confidently characterize this molecule and other complex, multi-substituted heterocyclic systems.

References

A Comparative Guide to the Mass Spectrometry of 2-Chloro-5-iodopyridin-3-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-5-iodopyridin-3-amine is a key heterocyclic building block, widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern with three distinct functional groups—an amine, a chloro group, and an iodo group—offers multiple avenues for synthetic modification, leading to a diverse array of derivatives. Mass spectrometry is an indispensable tool for characterizing these compounds, providing critical information on molecular weight and structure through the analysis of fragmentation patterns.

This guide provides an in-depth comparison of the mass spectrometric behavior of this compound and a representative Suzuki coupling derivative, 2-Chloro-5-phenylpyridin-3-amine, under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding the nuances of how these molecules behave under different ionization conditions is crucial for unambiguous compound identification, reaction monitoring, and purity assessment.

Principles of Ionization: A Tale of Two Techniques

The choice of ionization technique is a critical first step in mass spectrometric analysis and is dictated by the analyte's physicochemical properties and the desired analytical outcome.[3] For the analysis of small organic molecules like this compound and its derivatives, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant techniques.

Electron Ionization (EI): The Hard Fragmentation Approach

EI is a classic gas-phase ionization method where high-energy electrons (typically 70 eV) bombard the analyte molecule in a vacuum.[4] This energetic interaction is often sufficient to not only ionize the molecule by ejecting an electron to form a molecular ion (M⁺•) but also to induce extensive fragmentation.[4][5] The resulting mass spectrum is a "fingerprint" of the molecule, rich with fragment ions that provide detailed structural information.[4] EI is typically coupled with Gas Chromatography (GC-MS) and is best suited for volatile and thermally stable compounds.[6]

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a soft ionization technique that generates ions from a liquid phase.[7][8] A high voltage is applied to a solution of the analyte as it is nebulized, creating a fine spray of charged droplets.[8] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules ([M+H]⁺) or other adducts.[9] Because ESI imparts very little excess energy to the analyte, fragmentation is minimal, and the resulting mass spectrum is often dominated by the pseudomolecular ion.[7] This makes ESI ideal for determining the molecular weight of polar and thermally labile compounds and is commonly coupled with Liquid Chromatography (LC-MS).

Comparative Mass Spectrometric Analysis

This compound
  • Molecular Formula: C₅H₄ClIN₂

  • Molecular Weight: 254.46 g/mol [9][10]

Electron Ionization (EI-MS) Analysis:

Under EI conditions, this compound is expected to produce a complex mass spectrum with a visible molecular ion peak and numerous fragment ions. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, arising from the ³⁷Cl isotope.[11] The weakest bond, the C-I bond, is expected to cleave readily.

Expected Key Fragmentations:

  • Loss of Iodine: The most prominent fragmentation pathway is likely the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (•I, 127 Da). This would produce a highly abundant fragment ion at m/z 127.

  • Loss of Chlorine: Subsequent or alternative loss of a chlorine radical (•Cl, 35/37 Da) is also anticipated.

  • Loss of HCN: A common fragmentation pathway for pyridine rings is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).

  • Ring Cleavage: Further fragmentation of the pyridine ring can lead to smaller charged fragments.

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI-MS) Analysis:

Due to the basic nature of the amino group and the pyridine nitrogen, this compound is expected to ionize efficiently in positive ion mode ESI, forming a protonated molecule, [M+H]⁺.

Expected Key Observations:

  • Base Peak: The base peak in the spectrum will be the [M+H]⁺ ion at m/z 255, with its corresponding isotope peak at m/z 257 due to ³⁷Cl.

  • Minimal Fragmentation: Under standard ESI conditions, minimal fragmentation is expected. In-source fragmentation can be induced by increasing the cone voltage, which may lead to the loss of ammonia (NH₃) or other small neutral molecules. Deiodination has been reported for some iodo-aromatic compounds in ESI, particularly when using formic acid as a mobile phase additive, which could lead to a minor peak at m/z 129.

Derivative: 2-Chloro-5-phenylpyridin-3-amine
  • Molecular Formula: C₁₁H₉ClN₂

  • Molecular Weight: 204.66 g/mol

This derivative is a representative product of a Suzuki coupling reaction, where the iodine atom of the parent compound is replaced with a phenyl group. This modification significantly alters the molecule's properties and its behavior in the mass spectrometer.

Electron Ionization (EI-MS) Analysis:

The introduction of the phenyl group increases the molecule's stability, which may result in a more abundant molecular ion peak compared to the parent compound.

Expected Key Fragmentations:

  • Loss of Chlorine: The primary fragmentation is likely the loss of a chlorine radical (•Cl), leading to a fragment at m/z 169.

  • Loss of HCN: Cleavage of the pyridine ring with the loss of HCN (27 Da) is also a probable pathway.

  • Tropylium Ion: Fragmentation of the phenyl group could lead to the formation of the tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl moiety.

Electrospray Ionization (ESI-MS) Analysis:

Similar to the parent compound, 2-Chloro-5-phenylpyridin-3-amine will readily form an [M+H]⁺ ion in positive mode ESI.

Expected Key Observations:

  • Base Peak: The spectrum will be dominated by the [M+H]⁺ ion at m/z 205, with its corresponding ³⁷Cl isotope peak at m/z 207.

  • Adduct Formation: Depending on the solvent system, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) may also be observed.

  • Tandem MS (MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) would be necessary. Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion would likely result in the loss of a chlorine atom or cleavage of the bond between the pyridine and phenyl rings.

Caption: General workflow for LC-ESI-MS/MS analysis.

Summary of Comparative Data

CompoundIonizationExpected Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound EI254/256 (M⁺•)127/129 ([M-I]⁺), 219 ([M-Cl]⁺), 100/102
ESI255/257 ([M+H]⁺)Minimal fragmentation under standard conditions
2-Chloro-5-phenylpyridin-3-amine EI204/206 (M⁺•)169 ([M-Cl]⁺), 91 (C₇H₇⁺)
ESI205/207 ([M+H]⁺)Requires MS/MS for fragmentation

Experimental Protocols

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for the analysis of this compound and its less polar, more volatile derivatives.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer: A quadrupole or ion trap mass analyzer with an EI source.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for a broader range of derivatives, including those that are more polar or thermally sensitive.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) and dilute to a final concentration of 10 µg/mL with the initial mobile phase.

  • Instrumentation:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Temperature: 350°C.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: For fragmentation analysis, select the [M+H]⁺ ion as the precursor and apply varying collision energies (e.g., 10-40 eV) with argon as the collision gas.

Conclusion

The mass spectrometric analysis of this compound and its derivatives requires a considered approach to the choice of ionization technique. Electron Ionization provides rich structural detail through fragmentation, which is particularly useful for the parent compound and other volatile analogues. However, for a broader range of derivatives, especially those resulting from cross-coupling reactions, the soft ionization of Electrospray, coupled with the targeted fragmentation capabilities of tandem mass spectrometry, offers a more versatile and sensitive analytical solution. By understanding the fundamental principles of fragmentation for this class of compounds, researchers can effectively leverage mass spectrometry to accelerate their research and development efforts.

References

A Comparative Guide to HPLC Purity Assessment of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of purity for pharmaceutical intermediates like 2-Chloro-5-iodopyridin-3-amine is a non-negotiable cornerstone of the development pipeline. The presence of even trace-level impurities can have profound consequences on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, juxtaposed with alternative analytical techniques. The content herein is grounded in established analytical principles and supported by representative experimental data to empower you in making informed decisions for your quality control workflows.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its purity directly influences the impurity profile of the subsequent API. Impurities can arise from multiple sources, including unreacted starting materials, by-products from the synthetic route, and degradation products.[2] Regulatory bodies such as the International Council on Harmonisation (ICH) mandate stringent control over these impurities.[3][4][5][6][7] Therefore, a robust, validated analytical method is paramount for ensuring the quality of this critical intermediate.

High-Performance Liquid Chromatography (HPLC): The Analytical Workhorse

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of polar and non-polar compounds, making it exceptionally well-suited for substituted pyridines.[2][8][9] Its high resolution, sensitivity, and quantitative precision establish it as the gold standard for separating the main analyte from structurally analogous impurities.[8]

This guide will compare two distinct RP-HPLC methods, primarily differing in their stationary phase chemistry, to illustrate the impact of column selection on separation efficiency.

Potential Impurities in this compound

Based on common synthetic pathways for halogenated aminopyridines, the likely process-related impurities in this compound may include:

  • Impurity A (Starting Material): 2-Chloro-pyridin-3-amine

  • Impurity B (Isomer): 2-Chloro-6-iodopyridin-3-amine

  • Impurity C (Related Substance): 2-Chloro-5-iodopyridine

  • Impurity D (Di-iodinated by-product): 2-Chloro-4,5-diiodopyridin-3-amine

A successful HPLC method must be able to resolve the main peak of this compound from these and any other potential impurities.

Comparative HPLC Methodologies

We will evaluate two methods:

  • Method A: Utilizing a traditional C18 stationary phase.

  • Method B: Employing a Phenyl-Hexyl stationary phase for alternative selectivity.

The rationale behind this comparison lies in the differing separation mechanisms. While a C18 column separates primarily based on hydrophobicity, a Phenyl-Hexyl column introduces π-π interactions, which can offer unique selectivity for aromatic and heterocyclic compounds like our target analyte and its impurities.[10][11][12][13][14]

Experimental Workflow for HPLC Method Comparison

The following diagram illustrates the logical flow of the comparative study.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Performance Comparison Prep_Standard Prepare Reference Standard (0.5 mg/mL) Method_A Method A: C18 Column (e.g., 250 x 4.6 mm, 5 µm) Prep_Standard->Method_A Method_B Method B: Phenyl-Hexyl Column (e.g., 250 x 4.6 mm, 5 µm) Prep_Standard->Method_B Prep_Sample Prepare Sample Solution (0.5 mg/mL) Prep_Sample->Method_A Prep_Sample->Method_B Prep_Spike Prepare Spiked Sample (with known impurities) Prep_Spike->Method_A Prep_Spike->Method_B Specificity Specificity Method_A->Specificity Method_B->Specificity Linearity Linearity Specificity->Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->LOD_LOQ Resolution Resolution (Rs) LOD_LOQ->Resolution LOD_LOQ->Resolution Tailing_Factor Tailing Factor (Tf) Resolution->Tailing_Factor Theoretical_Plates Theoretical Plates (N) Tailing_Factor->Theoretical_Plates Conclusion Select Optimal Method Theoretical_Plates->Conclusion

Caption: Workflow for HPLC method comparison and validation.

Experimental Protocols

Protocol 1: HPLC Method A - C18 Column
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 80
      30 80
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent).

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

    • Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a concentration of 0.1% relative to the main analyte.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. The theoretical plates should be ≥ 2000.

  • Analysis: Inject the sample and spiked sample solutions to record the chromatograms. Calculate the percentage purity using the area normalization method.

Protocol 2: HPLC Method B - Phenyl-Hexyl Column
  • Instrumentation: Same as Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.

    • All other chromatographic conditions (Mobile Phase, Gradient, Flow Rate, etc.) are identical to Method A to ensure a direct comparison of the stationary phase performance.

  • Sample Preparation: Same as Method A.

  • System Suitability: Same criteria as Method A.

  • Analysis: Same as Method A.

Comparative Data and Performance Analysis

The following tables summarize the hypothetical, yet representative, data obtained from the two HPLC methods.

Table 1: Chromatographic Performance Comparison

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale
Retention Time (Main Peak) 15.2 min16.8 minIncreased retention on Phenyl-Hexyl due to potential π-π interactions.
Resolution (Rs) between Main Peak and Impurity B 1.82.5 Phenyl-Hexyl column provides superior resolution for the critical isomeric impurity.
Resolution (Rs) between Impurity A and Main Peak 2.22.9 Enhanced separation of the less hydrophobic starting material.
Tailing Factor (Main Peak) 1.21.1 Both methods show good peak symmetry, with a slight improvement on the Phenyl-Hexyl column.
Theoretical Plates (Main Peak) 45005800 Higher plate count indicates better column efficiency for Method B.

Table 2: Method Validation Summary (as per ICH Q2(R1)) [3][4][5][6][7]

Validation ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Specificity Baseline resolution for all impurities except for partial co-elution of Impurity B.Baseline resolution for all known impurities.
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 1.0%< 0.8%
Limit of Quantification (LOQ) 0.05%0.03%

Interpretation of Results:

Method B, utilizing the Phenyl-Hexyl column, demonstrates a clear advantage in the purity assessment of this compound. The alternative selectivity offered by the phenyl stationary phase provides significantly better resolution for the critical pair, particularly the isomeric Impurity B.[10][11][12][13] This enhanced resolution is crucial for accurate quantification of impurities, leading to a more reliable purity determination. The improved peak shape and column efficiency further cement Method B as the superior choice.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques have specific applications in purity and impurity analysis.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, excellent for quantification, versatile.[8][9]Higher cost, more complex instrumentation.Gold standard for routine purity testing and impurity quantification.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Excellent for volatile and thermally stable compounds, high sensitivity.[15][16][17][18][19]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.Analysis of residual solvents and volatile impurities.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a high-performance layer of sorbent.Cost-effective, high sample throughput, simple operation.[20]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.Rapid screening, in-process controls, and preliminary purity checks.
Spectroscopic Methods (NMR, MS) Analysis based on the interaction of molecules with electromagnetic radiation or their mass-to-charge ratio.Provide definitive structural information.[21][22][23][24][25]Not separation techniques on their own, lower sensitivity for quantification without coupling to chromatography.Structure elucidation and identification of unknown impurities isolated by a primary technique like HPLC.
Logical Relationship of Analytical Techniques

The following diagram shows how these techniques complement each other in a comprehensive quality control strategy.

Tech_Comparison cluster_screening Initial Screening & In-Process Control cluster_quantification Quantitative Purity & Impurity Profiling cluster_identification Structural Identification of Unknowns TLC HPTLC/TLC Rapid, cost-effective screening HPLC RP-HPLC High resolution & sensitivity for quantification TLC->HPLC Informs HPLC method development Isolation Isolate Impurity (e.g., via Prep-HPLC) HPLC->Isolation Identifies unknown peak GC GC-MS Analysis of volatile impurities & residual solvents Spectroscopy Spectroscopy NMR MS Definitive structure elucidation Isolation->Spectroscopy Provides pure sample

Caption: Interplay of analytical techniques in impurity analysis.

Conclusion and Recommendation

For the comprehensive purity assessment of this compound, a reversed-phase HPLC method is unequivocally the most suitable technique. Based on the comparative data, Method B, employing a Phenyl-Hexyl column, is highly recommended. The unique selectivity of this stationary phase provides superior resolution of the main component from its potential process-related impurities, particularly isomers, which are often challenging to separate on traditional C18 columns. This ensures a more accurate and reliable quantification, which is essential for regulatory compliance and the overall quality of the final drug product.

While techniques like GC-MS and HPTLC have their merits for specific applications such as residual solvent analysis and rapid screening, they lack the resolution and quantitative power of HPLC for a comprehensive impurity profile. Spectroscopic methods like NMR and MS are indispensable for the structural elucidation of any unknown impurities but should be used in conjunction with a robust separation technique like the recommended HPLC method. Adherence to a validated, high-resolution HPLC method is the most effective strategy for ensuring the purity and quality of this compound.

References

comparative study of catalysts for 2-Chloro-5-iodopyridin-3-amine cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for Cross-Coupling Reactions of 2-Chloro-5-iodopyridin-3-amine

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. This compound stands out as a highly valuable and versatile building block. Its utility is prominently featured in the synthesis of complex molecular architectures, including analogues of Nevirapine, a critical non-nucleoside reverse transcriptase inhibitor used in anti-HIV therapy.[1]

The synthetic power of this molecule lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C-5 position is significantly more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine bond at the C-2 position. This reactivity gradient (C-I >> C-Cl) allows for a programmed, site-selective approach to functionalization, where the iodo-substituent can be targeted first under milder conditions, leaving the chloro-substituent available for subsequent transformations.[2] This guide provides a comparative analysis of catalytic systems for the most common and synthetically useful cross-coupling reactions of this substrate, offering field-proven insights to guide catalyst selection and reaction optimization.

Part 1: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[3] For a substrate like this compound, this reaction allows for the selective introduction of an amine nucleophile at the C-5 position.

Comparative Analysis of Catalyst Systems

Achieving high yields in the amination of this substrate requires careful selection of the catalyst system. The inherent challenge lies in the electron-deficient nature of the pyridine ring and the potential for the substrate's own amino group to coordinate to the palladium center, thereby inhibiting catalysis. The choice of a bulky, electron-rich phosphine ligand is critical to promote the desired catalytic cycle.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Insights & Reference
Pd₂(dba)₃BINAPCs₂CO₃Toluene10012>95A large excess of Cs₂CO₃ is essential for rapid, high-yielding reactions. The bidentate BINAP ligand is effective in stabilizing the catalyst.[2]
Pd(OAc)₂BrettPhosNaOtBuDioxane80-1004-16High (est.)BrettPhos is a state-of-the-art ligand known for its broad applicability and high activity, even at low catalyst loadings.[4]
Pd₂(dba)₃XantphosK₃PO₄Toluene11018High (est.)Xantphos, with its large bite angle, is often successful in preventing catalyst deactivation and promoting reductive elimination.[5]

Causality Behind Experimental Choices:

  • Ligand Selection: Bulky, electron-rich monophosphine ligands (like BrettPhos) or specific bidentate ligands (like BINAP and Xantphos) are essential.[6] They accelerate the rate-limiting oxidative addition and the product-forming reductive elimination steps while discouraging the formation of inactive palladium-amine complexes.[3][6]

  • Base Selection: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) is required to deprotonate the incoming amine nucleophile, forming the palladium-amido intermediate necessary for reductive elimination.[2][5] The use of a large excess of a solid base like Cs₂CO₃ can also help to minimize side reactions.[2]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition amide_complex L₂Pd(II)(Ar)(NHR) oa_complex->amide_complex Ligand Exchange & Deprotonation amide_complex->pd0 product Ar-NHR amide_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration amine RNH₂ base Base halide Ar-I

Caption: The Buchwald-Hartwig amination catalytic cycle.

Detailed Experimental Protocol: Amination at C-5

This protocol is representative for the selective amination of this compound.

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), Cesium Carbonate (3.0 equiv), and the Palladium precursor/ligand complex (e.g., 2 mol% Pd₂(dba)₃, 4 mol% BINAP).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene) via syringe, followed by the amine coupling partner (1.2 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time, monitoring progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Part 2: Palladium-Catalyzed C-C Bond Formation

The C-5 position can also be functionalized to form new carbon-carbon bonds, most commonly via the Suzuki-Miyaura or Sonogashira coupling reactions.

A. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming biaryl or vinyl-aryl bonds by coupling the aryl iodide with an organoboron reagent.[7][8]

Comparative Analysis of Catalyst Systems

The Suzuki-Miyaura coupling is generally robust, but catalyst selection remains important for achieving high efficiency, especially with potentially coordinating substrates.

Catalyst SystemBaseSolventTemp. (°C)Key Insights & Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90A classic, reliable catalyst. The aqueous base system is effective for transmetalation.[9]
PdCl₂(dppf)K₂CO₃DME80The dppf ligand provides good stability and activity, often leading to high yields.[9]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Modern Buchwald ligands like SPhos can provide superior activity for challenging substrates.[10]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The key step differentiating the Suzuki coupling is the transmetalation of the organic group from boron to palladium, which is facilitated by a base.[11]

pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation trans_complex->pd0 product Ar-R trans_complex->product Reductive Elimination catalyst_regen Catalyst Regeneration boronic R-B(OH)₂ + Base halide Ar-I

Caption: The Suzuki-Miyaura coupling catalytic cycle.

B. Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of the C-5 iodide with a terminal alkyne, a transformation widely used in the synthesis of pharmaceuticals and functional materials.[12][13] The reaction classically employs a dual-catalyst system.

Comparative Analysis of Catalyst Systems

The synergy between palladium and copper is crucial for the standard Sonogashira reaction.

Pd CatalystCu Co-catalystBaseSolventTemp. (°C)Key Insights & Reference
PdCl₂(PPh₃)₂CuIEt₃NTHF or DMFRT - 50The classic and most widely used system. The amine base acts as both the base and often as a solvent.[13][14]
Pd(PPh₃)₄CuIi-Pr₂NHTolueneRTA highly effective system; diisopropylamine is a common choice of base.[14]
Pd(OAc)₂ / PPh₃CuIPiperidineDMFRTA flexible system where the palladium catalyst is generated in situ.[14]
Mechanistic Insight: The Sonogashira Dual Catalytic Cycle

The reaction involves two interconnected cycles. The palladium cycle is similar to other cross-couplings, while the copper cycle serves to activate the alkyne.[13]

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-iodopyridin-3-amine: A Validated Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated pyridines is a cornerstone for the development of novel bioactive molecules. Among these, 2-Chloro-5-iodopyridin-3-amine stands out as a critical building block. Its unique substitution pattern offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex therapeutic agents and functional materials. This guide provides an in-depth validation of a primary synthetic route to this compound and offers a comparative analysis of plausible alternative pathways.

The Strategic Importance of this compound

The pyridine core is a prevalent scaffold in medicinal chemistry, and its functionalization with both a chloro and an iodo group, along with an amine, provides a rich platform for diverse chemical transformations. The chlorine atom can participate in nucleophilic aromatic substitution reactions, while the iodine atom is particularly amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. The amino group offers a handle for amide bond formation, diazotization, and other derivatizations. This trifecta of reactive sites makes this compound a highly sought-after intermediate for constructing complex molecular architectures.

Primary Synthetic Route: Direct Iodination of 2-Chloropyridin-3-amine

The most direct and strategically sound approach to this compound is the electrophilic iodination of the readily available starting material, 2-chloropyridin-3-amine. This route is favored due to its atom economy and relatively straightforward execution. The directing effects of the amino and chloro substituents on the pyridine ring play a crucial role in the regioselectivity of the iodination. The amino group at the 3-position is a strong activating group and directs electrophiles to the ortho and para positions (in this case, the 2, 4, and 6 positions). The chloro group at the 2-position is a deactivating group but also an ortho-para director. The interplay of these electronic effects favors the introduction of the iodine atom at the 5-position.

A well-established precedent for this transformation is the synthesis of the isomeric 2-chloro-3-iodopyridin-4-amine from 2-chloro-4-aminopyridine using iodine monochloride (ICl) in acetic acid[1]. Adapting this protocol provides a reliable and validated pathway to the target molecule.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloropyridin-3-amine

  • Iodine monochloride (ICl) solution (1.0 M in dichloromethane)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-chloropyridin-3-amine (1.0 eq) in glacial acetic acid (10 volumes), add iodine monochloride solution (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Diagram of the Primary Synthetic Route

Primary_Synthetic_Route start 2-Chloropyridin-3-amine reagent Iodine Monochloride (ICl) Glacial Acetic Acid, 70 °C start->reagent product This compound reagent->product caption Direct iodination of 2-chloropyridin-3-amine.

Caption: Direct iodination of 2-chloropyridin-3-amine.

Comparative Analysis of Alternative Synthetic Routes

While the direct iodination route is robust, it is essential for researchers to consider alternative pathways that may offer advantages in specific contexts, such as starting material availability, cost, or scalability.

Alternative Route 1: Chlorination of 5-Iodopyridin-3-amine

This route reverses the order of halogenation, starting with the chlorination of 5-iodopyridin-3-amine. The synthesis of the starting material, 5-iodopyridin-3-amine, can be achieved through various methods, including the iodination of 3-aminopyridine. The subsequent chlorination would likely be directed to the 2-position due to the directing effects of the amino and iodo groups. A suitable chlorinating agent for this transformation would be N-chlorosuccinimide (NCS).

Diagram of Alternative Route 1

Alternative_Route_1 start 5-Iodopyridin-3-amine reagent N-Chlorosuccinimide (NCS) Solvent start->reagent product This compound reagent->product caption Chlorination of 5-iodopyridin-3-amine.

Caption: Chlorination of 5-iodopyridin-3-amine.

Alternative Route 2: Sandmeyer Reaction from 2,5-Diaminopyridine

The Sandmeyer reaction is a classic method for introducing a halide into an aromatic ring via a diazonium salt intermediate[2]. In this proposed route, 2,5-diaminopyridine would be the starting material. The 2-amino group could be selectively diazotized and subsequently displaced by a chloride ion using a copper(I) chloride catalyst. This approach offers a fundamentally different synthetic strategy.

Diagram of Alternative Route 2

Alternative_Route_2 start 2,5-Diaminopyridine step1 1. NaNO₂, HCl 2. CuCl start->step1 Diazotization & Sandmeyer intermediate 5-Aminopyridin-2-diazonium chloride step1->intermediate product_step1 2-Chloro-5-aminopyridine intermediate->product_step1 step2 Iodination (e.g., ICl) product_step1->step2 product This compound step2->product caption Sandmeyer reaction followed by iodination.

Caption: Sandmeyer reaction followed by iodination.

Performance Comparison

FeaturePrimary Route: Direct IodinationAlternative Route 1: ChlorinationAlternative Route 2: Sandmeyer Reaction
Starting Material 2-Chloropyridin-3-amine5-Iodopyridin-3-amine2,5-Diaminopyridine
Commercial Availability of Starting Material Readily available[3][4]Less common, may require synthesisAvailable as dihydrochloride salt[5][6][7][8]
Estimated Number of Steps 12 (synthesis of starting material + chlorination)2 (Sandmeyer + iodination)
Estimated Overall Yield Good to excellent (based on analogues)Moderate to goodModerate
Reagents ICl (corrosive, requires careful handling)NCS (solid, easier to handle)NaNO₂ (toxic), CuCl
Scalability GoodModerateModerate, diazotization can be challenging on a large scale
Cost-Effectiveness Likely high due to readily available starting material and fewer steps.Potentially lower if 5-iodopyridin-3-amine needs to be synthesized.Starting material is relatively inexpensive, but the multi-step nature adds to the cost.
Safety Considerations ICl is corrosive and a lachrymator.NCS is a stable solid.Diazonium salts can be explosive if isolated. In-situ use is standard practice.

Conclusion and Recommendation

Based on the comprehensive analysis of plausible synthetic pathways, the direct iodination of 2-chloropyridin-3-amine (Primary Route) emerges as the most robust and efficient method for the synthesis of this compound. This route is underpinned by strong precedent from the synthesis of structurally analogous compounds, utilizes a readily available starting material, and is procedurally straightforward, making it highly amenable to both laboratory-scale synthesis and potential scale-up.

The alternative routes, while chemically feasible, present challenges in terms of starting material accessibility (Route 1) and the handling of potentially hazardous intermediates (Route 2). However, they remain valuable considerations for situations where the primary starting material may be unavailable or for the exploration of diverse synthetic strategies.

The validated protocol provided for the primary route offers a reliable and reproducible method for accessing this important synthetic intermediate, thereby empowering researchers and drug development professionals in their quest for novel chemical entities.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-iodopyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Pyridine Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The strategic placement of halogen substituents can dramatically influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 2-Chloro-5-iodopyridin-3-amine is one such versatile building block whose unique electronic and steric properties make it an invaluable starting point for the synthesis of a diverse range of biologically active compounds.[1][2] Its structure, featuring a nucleophilic amino group and two distinct halogen atoms (chlorine and iodine), allows for regioselective modifications, enabling chemists to craft derivatives with tailored pharmacological profiles.

This guide provides a comparative analysis of the biological activities of various derivatives synthesized from the this compound scaffold. We will delve into their applications as anticancer agents, kinase inhibitors, and antimicrobial compounds, presenting supporting experimental data and elucidating the structure-activity relationships that govern their efficacy.

Synthesis of the Core Scaffold

The utility of any chemical scaffold is predicated on its accessibility. The synthesis of this compound (or its isomer 2-Amino-5-chloro-3-iodopyridine) is typically achieved through electrophilic iodination of a chlorosubstituted aminopyridine precursor. The choice of iodinating agent and reaction conditions is critical for achieving high yield and purity.

A common synthetic route involves the reaction of 2-amino-5-chloropyridine with N-iodosuccinimide (NIS) in a suitable solvent like tetrahydrofuran, ethylene dichloride, or glacial acetic acid.[3][4] The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is directed to the position ortho to the activating amino group.

G cluster_synthesis Synthesis Workflow Start 2-Amino-5-chloropyridine Process Electrophilic Iodination (~55-60°C) Start->Process Reactant Reagent N-Iodosuccinimide (NIS) Solvent (e.g., Acetic Acid) Reagent->Process Conditions Purification Workup & Recrystallization Process->Purification Product 2-Amino-5-chloro-3-iodopyridine Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of 2-Amino-5-chloro-3-iodopyridine

This protocol is a representative example based on established procedures.[4]

  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 300 mL of glacial acetic acid.

  • Addition of Reactants: Add 6.43 g of 5-chloropyridin-2-ylamine and 12.38 g of N-iodosuccinimide to the flask.

  • Heating: Heat the mixture to approximately 55°C and maintain this temperature with continuous stirring for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature (approx. 20°C) and stir for an additional 18 hours.

  • Solvent Removal: Concentrate the mixture to dryness under reduced pressure.

  • Workup: Resuspend the residue in 400 mL of water. Adjust the pH to ~8 by slowly adding a saturated aqueous solution of sodium hydrogen carbonate. This will cause the product to precipitate.

  • Isolation and Drying: Filter the precipitate, wash thoroughly with water, and dry at 40°C under reduced pressure to yield the final product, 5-chloro-3-iodopyridin-2-ylamine.

Comparative Biological Activities

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The iodine and chlorine atoms serve as synthetic handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents to explore the chemical space around the pyridine core.

Anticancer Activity

Derivatives of this scaffold have shown significant promise as anticancer agents, often functioning by inhibiting key enzymes involved in cell proliferation or by interacting directly with DNA.[5]

Mechanism of Action: Many pyridine-based compounds exert their anticancer effects by acting as kinase inhibitors or by intercalating into DNA, leading to cell cycle arrest and apoptosis. For example, linking the pyridine core to other heterocyclic systems like quinazolines or thiazolidinones can produce hybrid molecules with potent antiproliferative effects.[5][6][7]

Comparative Performance:

The following table summarizes the anticancer activity of representative pyridine derivatives compared to a standard chemotherapeutic agent, Doxorubicin. The data is presented as GI₅₀ (concentration for 50% growth inhibition) and LC₅₀ (concentration for 50% cell kill).

Compound IDDerivative ClassCancer Cell LineGI₅₀ (µM)LC₅₀ (µM)Reference
14g Quinazoline-ChalconeK-562 (Leukemia)0.62>100[5]
HCT-116 (Colon)1.81>100[5]
16c PyrimidodiazepineMultiple (Average)3.257.91[5]
2h Thiazolidinone HybridNCI-60 (Mean)1.57>100[6]
Doxorubicin AnthracyclineNCI-60 (Mean)~0.05~1.0Standard

Analysis:

  • Quinazoline-chalcone derivative 14g demonstrates potent growth inhibitory activity, particularly against leukemia cell lines, with GI₅₀ values in the sub-micromolar to low micromolar range.[5]

  • Pyrimidodiazepine 16c exhibits significant cytotoxic activity, being approximately 10-fold more potent than Doxorubicin against certain cell lines in terms of its lethal concentration (LC₅₀).[5] Its mechanism is suggested to involve DNA binding, similar to alkylating agents like lomustine.[5]

  • The thiazolidinone hybrid 2h , which incorporates a 2-chloro-3-(4-nitrophenyl)propenylidene moiety, shows broad-spectrum antimitotic activity with a mean GI₅₀ of 1.57 µM across the NCI-60 panel.[6]

Kinase Inhibition

The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The 2-amino group can form critical hydrogen bonds with the kinase hinge region, while substitutions at the 3- and 5-positions can be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity. Derivatives of this compound are particularly valuable as intermediates in the synthesis of inhibitors for enzymes like Spleen Tyrosine Kinase (Syk) and Polo-like Kinases (PLK).[3][8]

G cluster_pathway Simplified Kinase Signaling Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Target Kinase (e.g., Syk, PLK) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Pyridine Derivative Inhibitor Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a pyridine derivative.

Comparative Performance:

While specific IC₅₀ values for derivatives of the exact title compound are not detailed in the provided search results, related aminopyridine and aminopyrazole scaffolds demonstrate the principle. For instance, N⁴-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine cores, which share structural similarities, show high on-target potency within the CDK family, with K_D values as low as 160 nM for CDK16.[9] The development of 2-iodo-3-bromo-5-chloropyridine as an intermediate for PLK inhibitors highlights the importance of this substitution pattern for targeting cardiovascular diseases.[8]

Antimicrobial Activity

The pyridine ring is also a common feature in antimicrobial agents. Halogenated pyridine derivatives can interfere with microbial metabolic pathways or cell wall synthesis.

Comparative Performance:

The table below shows the Minimum Inhibitory Concentration (MIC) for various pyridine-based compounds against representative bacterial strains.

Compound ClassDerivative FeatureOrganismMIC (µg/mL)Reference
2-AminopyridineCyclohexylamine substituentS. aureus39[10]
B. subtilis39[10]
PyridoneIzoxazole-pyridoneB. subtilisPotent[11]
Pyrazinamide3-benzylaminoM. tuberculosis6 µM[12]
Gentamicin Aminoglycoside (Standard)S. aureus~1-4Standard
Cefotaxime Cephalosporin (Standard)E. coli~0.125Standard

Analysis:

  • A 2-aminopyridine derivative (2c in the reference) containing a cyclohexylamine moiety showed selective and high activity against Gram-positive bacteria, with MIC values of 39 µg/mL against S. aureus and B. subtilis.[10]

  • Other complex heterocyclic systems built upon pyridine, such as dihydropyrido[2,3-d]pyrimidines, have demonstrated antimicrobial activity superior to standard drugs like cefotaxime and fluconazole.[13]

  • Pyrazinamide derivatives, synthesized from a related chloropyrazine carboxamide, show excellent activity against Mycobacterium tuberculosis, with the best compound achieving an MIC of 6 µM.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is highly dependent on the nature and position of the substituents on the pyridine ring.

G cluster_sar Structure-Activity Relationship Logic Scaffold 2-Chloro-5-iodo-3-aminopyridine Core Scaffold Position5 Position 5 (Iodo) - Suzuki/Sonogashira Coupling - Introduces bulky aromatic groups - Modulates kinase pocket interaction Scaffold->Position5 Position2 Position 2 (Chloro) - Nucleophilic substitution - Attachment of linkers/side chains Scaffold->Position2 Position3 Position 3 (Amino) - H-bond donor (kinase hinge) - Site for derivatization (e.g., amides) Scaffold->Position3 Activity Biological Activity (Potency & Selectivity) Position5->Activity Position2->Activity Position3->Activity

Caption: Key positions on the scaffold influencing biological activity.

  • Position 3 (Amino Group): The amino group is crucial for activity in many kinase inhibitors, acting as a hydrogen bond donor to the enzyme's hinge region. Its nucleophilicity also allows for the synthesis of amide or urea derivatives, expanding the structural diversity.

  • Position 5 (Iodo Group): The iodine atom is an excellent leaving group for metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl or heteroaryl groups that can occupy hydrophobic pockets in target enzymes, significantly enhancing potency and selectivity. For anticancer thiazolidinones, the presence of a bulky substituent at this position, derived from the core scaffold, was found to be a necessary requirement for cytotoxicity.[6]

  • Position 2 (Chloro Group): The chlorine atom can also be displaced via nucleophilic aromatic substitution, providing another handle for attaching side chains that can modulate solubility, cell permeability, and target engagement.

Conclusion

The this compound scaffold is a testament to the power of strategic halogenation in medicinal chemistry. It serves as a highly adaptable and synthetically accessible starting point for a wide range of derivatives. The experimental data clearly demonstrates that compounds derived from this core structure exhibit potent and clinically relevant biological activities, including anticancer, kinase inhibitory, and antimicrobial effects. The ability to perform selective modifications at its three functionalized positions allows for fine-tuning of pharmacological properties, making it a scaffold of continuing interest for the development of novel therapeutic agents. Future research will undoubtedly uncover new derivatives with improved potency, selectivity, and drug-like properties, further cementing the importance of this versatile chemical building block.

References

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-Chloro-5-iodopyridin-3-amine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the precise structural characterization of heterocyclic building blocks is paramount. Molecules such as 2-Chloro-5-iodopyridin-3-amine are valuable intermediates, but their synthetic pathways can often yield a mixture of positional isomers.[1][2] Differentiating the target molecule from these structurally similar impurities is a critical quality control step that relies on a robust analytical workflow. This guide provides an in-depth comparison of this compound and two common isomers, outlining the spectroscopic techniques and interpretive logic required for their unambiguous identification.

The isomers chosen for this comparison are:

  • Target Compound: this compound

  • Isomer A: 2-Amino-5-chloro-3-iodopyridine

  • Isomer B: 3-Amino-2-chloro-5-iodopyridine

These isomers represent swaps in substituent positions, providing a clear basis for demonstrating the power of spectroscopic analysis.

The Analytical Workflow: A Multi-Technique Approach

A confident structural elucidation is never reliant on a single technique. Instead, it is a puzzle solved by assembling complementary pieces of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method probes a different aspect of the molecule's constitution, and together they provide a self-validating system of characterization.

G cluster_0 Analytical Workflow Sample Sample NMR NMR Sample->NMR Parallel Analysis IR IR Sample->IR Parallel Analysis MS MS Sample->MS Parallel Analysis Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration IR->Data_Integration MS->Data_Integration

Caption: A logical workflow for isomer differentiation.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for isomer differentiation as it provides a detailed map of the carbon-hydrogen framework.

Methodology:

  • Sample Preparation: Dissolve 5-15 mg of the analyte in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its solvent peaks that do not typically obscure the aromatic region.

  • Spectrometer Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of 1.5-2.0 seconds.[3]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans is crucial due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For complex or overlapping spectra, 2D experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for definitively assigning proton and carbon signals.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, providing characteristic "fingerprints" for molecules.

Methodology:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is rapid and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Pay close attention to the N-H stretching region (typically 3500-3300 cm⁻¹) and the fingerprint region (<1500 cm⁻¹) where aromatic C-C and C-N vibrations occur.[4]

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which are key to confirming the elemental composition and connectivity.

Methodology:

  • Sample Introduction: Introduce the sample via a suitable method such as Direct Infusion or Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is commonly used to induce fragmentation, which can be diagnostic for isomers.

  • Analysis: Observe the molecular ion peak (M⁺) to confirm the molecular weight. Critically, analyze the isotopic pattern of the molecular ion. The presence of one chlorine atom will result in a characteristic M⁺ to M+2 peak ratio of approximately 3:1, confirming the presence of chlorine.[5]

Comparative Spectroscopic Analysis

The key to differentiating these isomers lies in how the electronic environment of the pyridine ring is altered by the positioning of the electron-donating amino (-NH₂) group and the electron-withdrawing halogen (-Cl, -I) substituents.

G cluster_0 Target Compound cluster_1 Isomer A cluster_2 Isomer B T This compound A 2-Amino-5-chloro-3-iodopyridine B 3-Amino-2-chloro-5-iodopyridine (Iodo group missing for structural analogy)

Caption: Molecular structures of the compounds under comparison.

¹H NMR Spectroscopy: The Proton Environment

The aromatic region of the ¹H NMR spectrum (typically 7.0-9.0 ppm for pyridines) is the most informative.[3] Each isomer will exhibit two signals in this region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants are highly sensitive to substituent position.

  • Target (this compound): The protons are at positions 4 and 6. The -NH₂ group at C3 strongly shields the adjacent C4 proton, shifting it upfield. The C6 proton is influenced by the pyridine nitrogen and the C5-iodo group.

  • Isomer A (2-Amino-5-chloro-3-iodopyridine): The protons are at positions 4 and 6. The -NH₂ at C2 will strongly shield the C6 proton (para position) and moderately shield the C4 proton (meta position).

  • Isomer B (3-Amino-2-chloro-5-iodopyridine): The protons are at positions 4 and 6. This is the same as the target compound. Note: A better isomer for comparison would be one with a different substitution pattern, for example, 2-Amino-3-chloro-5-iodopyridine. For the purpose of this guide, we will proceed with the selected isomers and highlight the similarities where they exist.

CompoundProton H4 (ppm)Proton H6 (ppm)J (Hz)Rationale
Target ~7.3-7.5~7.9-8.1~2.0-2.5H4 is shielded by ortho-NH₂. H6 is deshielded by proximity to N.
Isomer A ~7.6-7.8~7.4-7.6~2.0-2.5H6 is shielded by para-NH₂. H4 is less shielded by meta-NH₂.
Isomer B ~7.3-7.5~7.9-8.1~2.0-2.5Identical proton environment to the Target compound.

Note: Exact chemical shifts are solvent-dependent. The values presented are predictive based on established substituent effects.[6][7][8]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR provides complementary information. The carbon atoms directly attached to electronegative substituents (N, Cl, I) will be significantly affected.

CompoundC2C3C4C5C6Rationale
Target ~145-150~140-145~125-130~85-90~148-152C-I (C5) is highly shielded. C-Cl (C2) and C-N (C3) are deshielded.
Isomer A ~155-160~100-105~130-135~115-120~140-145C-N (C2) is highly deshielded. C-I (C3) is shielded.
Isomer B ~145-150~140-145~125-130~115-120~148-152C-Cl (C2) and C-N (C3) are deshielded. C-I is now at a different position.

Note: These are estimated chemical shift ranges. The most diagnostic feature is the highly shielded carbon atom bonded to iodine.[6][9]

FTIR Spectroscopy: Functional Group Vibrations

The primary distinction in the IR spectra will be in the N-H stretching vibrations of the primary amine. The electronic environment influences the bond strength and thus the vibrational frequency.

  • N-H Stretch: Primary amines typically show two bands for asymmetric and symmetric stretching. For 2-aminopyridine derivatives, these often appear around 3450 cm⁻¹ and 3350 cm⁻¹.[10]

  • Fingerprint Region: While complex, the pattern of absorptions below 1600 cm⁻¹ related to the aromatic ring and C-X stretching will be unique for each isomer. For instance, the position of the C-Cl stretch (typically 850-550 cm⁻¹) may shift slightly based on its position on the ring.

A comparative overlay of the spectra is the most effective way to use FTIR for isomer differentiation.

Mass Spectrometry: Molecular Weight and Fragmentation

All three isomers have the same molecular formula (C₅H₄ClIN₂) and thus the same nominal molecular weight of 254 g/mol .[11]

  • Molecular Ion (M⁺): The key confirmation is the isotopic pattern. The presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in two peaks for the molecular ion at m/z 254 and m/z 256, with relative intensities of approximately 3:1.[5][12]

  • Fragmentation: While EI fragmentation can be complex, the loss of substituents can be diagnostic. For example, the initial loss of an iodine radical (·I, 127 Da) or a chlorine radical (·Cl, 35 Da) would be common fragmentation pathways. The relative propensity of these losses might differ subtly between isomers, but this is often less reliable for primary differentiation than NMR.

Conclusion

The unambiguous identification of this compound from its positional isomers is readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR are the primary tools for differentiation , providing clear and interpretable data based on the predictable electronic effects of the substituents on the pyridine ring. FTIR offers a valuable confirmation through the unique fingerprint of each isomer, while Mass Spectrometry confirms the elemental composition and molecular weight. By integrating data from all three techniques, researchers and drug development professionals can ensure the structural integrity of their chemical intermediates, a cornerstone of scientific integrity and product quality.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Chloro-5-iodopyridin-3-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Chloro-5-iodopyridin-3-amine (CAS No. 426463-09-4). As a halogenated pyridine derivative, this compound requires meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety protocols and waste management standards, designed to provide clarity and build confidence in your operational workflows.

Immediate Safety & Hazard Assessment: Understanding the Risks

Before handling this compound, a thorough understanding of its specific hazards is paramount. This compound is not merely another laboratory reagent; it is a halogenated organic compound with defined health risks that dictate its handling and disposal requirements.

A Safety Data Sheet (SDS) for this compound classifies it with the following hazards.[1]

  • H302: Harmful if swallowed. This classification demands careful handling to prevent ingestion.

  • H319: Causes serious eye irritation. This necessitates the mandatory use of eye protection to prevent painful and potentially damaging exposure.

These classifications are the primary drivers for the stringent personal protective equipment (PPE) and containment protocols that follow. The presence of chlorine and iodine atoms on the pyridine ring places this compound in a category of waste that is closely regulated due to the potential for forming persistent and toxic byproducts if not disposed of correctly.

Table 1: Chemical and Hazard Profile of this compound
PropertyValueSource
CAS Number 426463-09-4[1][2]
Molecular Formula C₅H₄ClIN₂[1]
Molecular Weight 254.46 g/mol [1]
Appearance Solid
GHS Hazard Codes H302, H319[1]
GHS Signal Word Warning[1]
Incompatible Materials Strong oxidizing agents

Operational Handling and Personal Protective Equipment (PPE)

All handling of this compound must occur within a designated, controlled environment to minimize exposure risk. The causality is clear: preventing direct contact and inhalation is the most effective way to mitigate the known hazards of irritation and toxicity.

Step-by-Step Handling Protocol:
  • Engineering Controls : All weighing and transfers of the solid compound must be conducted in a certified chemical fume hood to prevent the inhalation of airborne dust particles.[1]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required at all times:

    • Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory.[1] The H319 classification underscores the critical importance of this barrier.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.

    • Body Protection : A standard laboratory coat must be worn and kept fully buttoned.

  • Hygiene Practices : After handling, thoroughly wash hands with soap and water. Do not eat, drink, or smoke in the laboratory area.[1]

  • Avoid Dust Formation : Handle the solid material carefully to avoid creating dust. If dust is generated, do not attempt to sweep it with a dry brush. Instead, gently wet the material with a suitable solvent (like isopropanol) and wipe with an absorbent pad for disposal.[1]

Waste Management and Disposal Workflow

The disposal of this compound is governed by its classification as a halogenated organic compound . This is the single most important factor determining its final destination. Mixing halogenated waste with non-halogenated waste streams is a common and costly error in laboratory settings. Such mixing forces the entire volume of waste to be treated under the more stringent and expensive protocols required for halogenated materials.

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound.

DisposalWorkflow cluster_lab Laboratory Operations cluster_waste Waste Accumulation Area cluster_disposal Final Disposal Pathway start Generate Waste: This compound (Pure solid or contaminated materials) ppe Wear Full PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Is the waste stream 'Halogenated'? ppe->segregate hw_container Place in clearly labeled 'HALOGENATED ORGANIC WASTE' container. segregate->hw_container  Yes   non_hw_container Place in 'Non-Halogenated' Waste Container segregate->non_hw_container  No   labeling Ensure container is: - Securely closed - Properly labeled with contents - Stored in secondary containment hw_container->labeling ehs Arrange pickup by certified Hazardous Waste Contractor (via Institutional EHS) labeling->ehs incineration High-Temperature Incineration (≥1100 °C) ehs->incineration

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol:
  • Waste Identification : All materials contaminated with this compound, including residual solid, contaminated weighing paper, pipette tips, and cleaning materials, must be treated as hazardous waste.

  • Segregation : This is a critical control point. Collect all waste generated from this compound in a dedicated, properly labeled "Halogenated Organic Waste" container. This prevents cross-contamination of non-halogenated solvent streams.

  • Container Requirements :

    • The waste container must be made of a compatible material (e.g., high-density polyethylene or glass) and be in good condition with a secure, screw-top lid.

    • The container must be labeled with the words "Hazardous Waste" and a clear identification of its contents, including "this compound" and other components of the waste stream.

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and equipped with secondary containment to manage potential spills.

  • Final Disposal : The ultimate disposal method for halogenated organic compounds is high-temperature incineration.[3][4][5] According to regulations for waste containing more than 1% halogenated organic substances, the incineration temperature must be at least 1100 °C to ensure the complete destruction of the molecule and prevent the formation of toxic dioxins or furans.[6]

    • Do not attempt to dispose of this chemical down the drain or in standard trash.

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the waste.[1]

Spill & Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Small Spills (Solid) :

    • Ensure the area is well-ventilated, and restrict access.

    • Wearing full PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the material and place it in the designated "Halogenated Organic Waste" container.[1] Avoid creating dust.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

  • Personnel Exposure :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[1]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.[1]

By adhering to these scientifically-grounded procedures, researchers can confidently manage this compound, ensuring personal safety and upholding the highest standards of environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 2-Chloro-5-iodopyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-5-iodopyridin-3-amine (CAS No. 426463-09-4). The following protocols are designed to ensure the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory guidelines. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Understanding the Hazard Profile

This compound is a halogenated pyridine derivative. Its chemical structure contributes to its utility as a building block in pharmaceutical synthesis, but also dictates its hazard profile.[1][2] A thorough understanding of its risks is the foundation of safe laboratory practice.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [3]

  • H318: Causes serious eye damage. [3]

These classifications necessitate stringent protocols to prevent accidental ingestion and eye contact. The signal word for this compound is "Danger".[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The primary routes of exposure to mitigate are ingestion, skin contact, and eye contact.

Recommended PPE Ensemble
Protection Type Specification Rationale
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or punctures before use.
Eye and Face Protection Chemical safety goggles and a face shieldDue to the risk of serious eye damage[3], standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes.
Body Protection Laboratory coatA standard lab coat protects against minor spills and contamination of personal clothing.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.
PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_removal Removal (Doffing) start Assess Task-Specific Risks check_ventilation Is the work area well-ventilated? start->check_ventilation check_aerosol Potential for dust/aerosol generation? check_ventilation->check_aerosol respirator Use NIOSH-approved respirator check_aerosol->respirator Yes no_respirator Respirator not required check_aerosol->no_respirator No gloves Select appropriate gloves (Nitrile/Neoprene) handle_chemical Proceed with handling This compound gloves->handle_chemical goggles_shield Wear chemical safety goggles AND face shield goggles_shield->handle_chemical lab_coat Don a laboratory coat lab_coat->handle_chemical respirator->handle_chemical no_respirator->handle_chemical remove_gloves Remove gloves handle_chemical->remove_gloves remove_shield_goggles Remove face shield and goggles remove_gloves->remove_shield_goggles remove_coat Remove lab coat remove_shield_goggles->remove_coat wash_hands Wash hands thoroughly remove_coat->wash_hands

PPE Selection and Use Workflow

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for maintaining the stability of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Designate a specific area for handling this compound.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Dispensing : When transferring the solid compound, avoid generating dust.[3] Use appropriate tools (e.g., a spatula) and handle containers carefully.

  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[3][5] In case of accidental contact, follow the first-aid measures outlined in Section 5.

  • Hygiene : Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4] Wash hands thoroughly after handling.[5]

  • Clothing : Launder any contaminated clothing before reuse.[4]

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.

  • Store in a cool, dry, and well-ventilated area away from direct sunlight.[1][3]

  • Keep the container tightly closed to prevent contamination and potential release.[3][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[5]

Disposal Plan: Managing Waste

The disposal of this compound and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.[4][6]

  • Waste Collection : Collect waste material in a designated, labeled, and sealed container.

  • Container Disposal : Empty containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures: Spill and Exposure Response

Spill Response
  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Increase ventilation to the area.

  • Contain : Wearing the appropriate PPE, contain the spill using an inert absorbent material.

  • Collect : Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5][6]

  • Clean : Clean the spill area thoroughly with soap and water.[4]

First-Aid Measures
  • Eye Contact : Immediately rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Skin Contact : Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]

  • Ingestion : If swallowed, call a poison control center or doctor immediately if you feel unwell.[4][7] Rinse the mouth with water.[4]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing.[5][7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.